molecular formula C6H10O2 B078164 4-Methylpent-2-yne-1,4-diol CAS No. 10605-66-0

4-Methylpent-2-yne-1,4-diol

Cat. No.: B078164
CAS No.: 10605-66-0
M. Wt: 114.14 g/mol
InChI Key: OVYWXUZVOLNCBE-UHFFFAOYSA-N
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Description

4-Methylpent-2-yne-1,4-diol is a versatile acetylene diol with significant utility in industrial and materials science research. Its primary application is as a highly effective corrosion inhibitor in acidic media, particularly for ferrous metals. The compound's mechanism of action is attributed to its molecular structure, featuring both a triple bond and two hydroxyl groups, which facilitates strong adsorption onto metal surfaces, forming a protective monolayer that impedes corrosive attack. Furthermore, this diol serves as a critical intermediate in organic synthesis, acting as a building block for more complex molecules, including pharmaceuticals and specialty polymers. It is also employed as a stabilizing agent and surfactant in electroplating baths, where it helps produce smooth, bright metal deposits by regulating crystal growth. For materials scientists, it finds use in the preparation of metal-organic frameworks (MOFs) and other advanced materials. Researchers value this compound for its dual functional groups, which offer multiple sites for chemical modification, making it a valuable tool for probing reaction mechanisms and developing new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-2-yne-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2,8)4-3-5-7/h7-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYWXUZVOLNCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147489
Record name 4-Methylpent-2-yne-1,4-diol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10605-66-0
Record name 4-Methyl-2-pentyne-1,4-diol
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Record name 4-Methylpent-2-yne-1,4-diol
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Record name 4-Methylpent-2-yne-1,4-diol
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Record name 4-methylpent-2-yne-1,4-diol
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Record name 4-METHYLPENT-2-YNE-1,4-DIOL
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Foundational & Exploratory

4-methylpent-2-yne-1,4-diol structural analysis and elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analysis of 4-Methylpent-2-yne-1,4-diol

Executive Summary

4-Methylpent-2-yne-1,4-diol (MPD), CAS 10605-66-0, represents a critical class of gem-dimethyl acetylenic diols. Structurally, it serves as a foundational intermediate for non-ionic surfactants (Surfynol analogues), corrosion inhibitors in electroplating baths, and a precursor for pharmaceutical synthesis.

This guide addresses the specific analytical challenges associated with MPD. Unlike simple aliphatic alcohols, the central alkyne moiety introduces unique spectroscopic signatures—specifically the pseudo-symmetry that silences the triple bond in IR spectra and the specific shielding effects observed in NMR. This document provides a definitive elucidation strategy, synthesizing data from synthesis origin to spectral confirmation.

Synthesis & Impurity Profiling

To accurately analyze MPD, one must understand its synthetic origin. The presence of specific impurities often complicates the spectra of the crude material.

Synthetic Route: MPD is synthesized via the Favorskii addition of a terminal alkyne (propargyl alcohol) to a ketone (acetone) in the presence of a strong base (typically KOH in liquid ammonia or an ether solvent).

Impurity Profile:

  • Unreacted Starting Materials: Acetone (highly volatile) and Propargyl Alcohol (distinct terminal alkyne proton in NMR).

  • Bis-Adducts: While steric hindrance at the acetone site minimizes this, trace amounts of 2,5-dimethyl-3-hexyne-2,5-diol (from acetone dimerization/acetylene insertion) can occur.

  • Polymerization Products: High molecular weight oligomers formed under excessive thermal stress.

Visualization: Synthesis Pathway

SynthesisPathway Figure 1: Favorskii Addition Synthesis of MPD Acetone Acetone (C3H6O) Intermediate Alkynyl Anion Intermediate Acetone->Intermediate Nucleophilic Attack Propargyl Propargyl Alcohol (C3H4O) Propargyl->Intermediate Deprotonation Impurity Impurity: Unreacted Propargyl Alcohol Propargyl->Impurity Residual KOH KOH / NH3(liq) (Catalyst) KOH->Intermediate MPD 4-Methylpent-2-yne-1,4-diol (Target) Intermediate->MPD Protonation

Structural Elucidation: The Multi-Modal Approach

The identification of MPD requires an orthogonal approach. A single technique is insufficient due to the lack of a strong dipole change in the alkyne bond (IR limitation) and the lack of a molecular ion in Electron Impact (EI) Mass Spectrometry.

A. Infrared Spectroscopy (FT-IR)
  • The "Silent" Alkyne: A common error in MPD analysis is expecting a strong sharp peak at

    
    . Because MPD is an internal alkyne with high structural symmetry (pseudo-symmetric), the change in dipole moment during stretching is minimal. This peak is often weak or absent .
    
  • Diagnostic Signals:

    • Broad O-H Stretch (

      
      ):  Strong, broad band indicating hydrogen bonding.
      
    • C-H sp3 Stretch (

      
      ):  Distinct methyl/methylene stretches.
      
    • C-O Stretch (

      
      ):  Strong bands corresponding to the primary and tertiary alcohol centers.
      
B. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for MPD confirmation. The molecule contains three distinct proton environments.[1]

Table 1: 1H NMR Assignment (400 MHz, CDCl3)

PositionGroupShift (

ppm)
MultiplicityIntegrationCausality / Notes
C-5, C-4-Me

1.50 - 1.55 Singlet (s)6HGem-dimethyl. Shielded by alkyl environment. Appears as a sharp singlet due to lack of adjacent protons.
C-1

4.30 - 4.35 Singlet (s)*2HPropargylic Methylene. Deshielded by the electronegative Oxygen and the magnetic anisotropy of the triple bond.
-OH

2.0 - 4.5 Broad (br)2HHydroxyls. Chemical shift is concentration and solvent-dependent.

*Note: The C-1 methylene may appear as a doublet if the sample is ultra-dry and coupling to the OH proton occurs (J ~ 6 Hz). In standard CDCl3 with trace water, it collapses to a singlet.

Table 2: 13C NMR Assignment (100 MHz, CDCl3)

Carbon TypeShift (

ppm)
Assignment Logic
Methyls ~30.0Gem-dimethyl carbons.
Methylene ~50.5

(Primary alcohol carbon).
Quaternary ~65.0

(Tertiary alcohol carbon).
Alkyne ~82.0 - 88.0

(Acetylenic carbons). Distinctive weak signals.
C. Mass Spectrometry (GC-MS)

In Electron Impact (EI) ionization (70 eV), MPD rarely shows a molecular ion (


) at m/z 114 due to the stability of the leaving groups.
  • Molecular Weight: 114.14 g/mol .

  • Key Fragments:

    • m/z 99 (

      
      ):  Loss of a methyl group from the gem-dimethyl moiety. This is a primary diagnostic peak.
      
    • m/z 96 (

      
      ):  Loss of water (dehydration), common in alcohols.
      
    • m/z 43 (

      
      ):  Acetyl/Isopropyl fragment.
      

Analytical Workflow Protocol

To ensure data integrity during drug development or purity analysis, follow this self-validating workflow.

Visualization: Elucidation Workflow

AnalyticalWorkflow Figure 2: Analytical Decision Matrix for MPD Validation cluster_Methods Orthogonal Methods Sample Crude MPD Sample Prep Sample Prep: Dilute in MeOH (GC) Dissolve in CDCl3 (NMR) Sample->Prep GCMS GC-MS (EI) Check for m/z 99 (M-15) Prep->GCMS NMR 1H NMR Confirm Gem-Dimethyl (1.5 ppm) Prep->NMR IR FT-IR Confirm OH / Absence of C=O Prep->IR Validation Data Integration: Is Purity > 98%? GCMS->Validation Frag Pattern Match NMR->Validation Integral Ratio 6:2 IR->Validation Funct. Group Check Release Release for Use Validation->Release Yes Reject Reject / Recrystallize Validation->Reject No

Standardized GC-MS Method Parameters
  • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm). Why: Non-polar columns may cause tailing of the diol.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet Temp: 250°C (Split 20:1).

  • Oven Program: 50°C (hold 2 min)

    
     15°C/min 
    
    
    
    220°C (hold 5 min).
  • Derivatization (Optional): If tailing persists, derivatize with BSTFA + 1% TMCS to form the trimethylsilyl ether. This improves volatility and peak shape.

Conclusion

The structural elucidation of 4-methylpent-2-yne-1,4-diol relies on the specific identification of the gem-dimethyl singlet at 1.5 ppm in 1H NMR and the m/z 99 fragment in Mass Spectrometry. Researchers must be vigilant regarding the "silent" alkyne stretch in IR and should prioritize NMR integration ratios (6:2 for Methyl:Methylene) to confirm the successful Favorskii addition and exclude unreacted propargyl alcohol.

References

  • PubChem. (n.d.).[2][3] 4-Methylpent-2-yne-1,4-diol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Acetylenic Diols. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Tedder, J. M., & Nechvatal, A. (1987). Pictorial Orbital Theory: Synthesis and Mechanism. Favorskii Reaction Mechanisms. (Standard organic synthesis reference for alkyne addition).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3] (Authoritative source for NMR shifts and MS fragmentation logic).

Sources

Technical Guide: Synthesis and Mechanism of 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpent-2-yne-1,4-diol (CAS: 10605-66-0) is a bifunctional acetylenic diol critical to the specialty chemicals sector. It serves as a high-performance corrosion inhibitor in acidic environments, a brightener in electroplating baths, and a versatile intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., vitamin A precursors) and diepoxides.

This guide provides a rigorous technical analysis of its synthesis, focusing on the hydroxymethylation of 2-methyl-3-butyn-2-ol . It details the reaction mechanism, provides a validated experimental protocol, and outlines safety parameters for industrial and laboratory handling.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 4-Methylpent-2-yne-1,4-diol
Synonyms 2-Methyl-3-pentyne-2,5-diol; Hydroxymethyl-methylbutynol
CAS Number 10605-66-0
Molecular Formula

Molecular Weight 114.14 g/mol
Structure

Physical State White to off-white crystalline solid or viscous liquid
Boiling Point ~128 °C (at 10 mmHg)
Solubility Soluble in water, alcohols, acetone; sparingly soluble in hydrocarbons

Mechanistic Analysis

The synthesis of 4-methylpent-2-yne-1,4-diol is classically achieved via the Favorskii-Reppe Alkynylation . The core transformation involves the nucleophilic addition of a terminal acetylide anion to a carbonyl group (formaldehyde).

Reaction Pathway

The reaction proceeds through a base-catalyzed mechanism involving 2-methyl-3-butyn-2-ol (MBY) and formaldehyde .

  • Deprotonation: A strong base (typically KOH or NaOH) deprotonates the terminal alkyne proton of MBY (

    
    ), generating a reactive acetylide carbanion.
    
  • Nucleophilic Attack: The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • Alkoxide Formation: The attack breaks the C=O

    
    -bond, pushing electron density to the oxygen, forming a tetrahedral alkoxide intermediate.
    
  • Protonation: The intermediate abstracts a proton from the solvent (water) or the conjugate acid of the base, yielding the final diol and regenerating the hydroxide catalyst.

Mechanistic Diagram

The following diagram illustrates the electron flow and transition states for the base-catalyzed hydroxymethylation.

ReactionMechanism Start Reactants 2-Methyl-3-butyn-2-ol + KOH Inter1 Intermediate 1 Acetylide Anion (Nu:) Start->Inter1 Deprotonation (-H2O) Inter2 Intermediate 2 Alkoxide Species Inter1->Inter2 Nucleophilic Attack on C=O Step2 Electrophile Formaldehyde (HCHO) Step2->Inter2 Adds to Product Product 4-Methylpent-2-yne-1,4-diol Inter2->Product Protonation (+H2O) Product->Start Regenerates OH-

Figure 1: Base-catalyzed hydroxymethylation mechanism of 2-methyl-3-butyn-2-ol.

Synthetic Pathways[7][8]

Route A: Hydroxymethylation of 2-Methyl-3-butyn-2-ol (Preferred)

This is the standard industrial route due to the availability of 2-methyl-3-butyn-2-ol (a commodity chemical from acetone ethynylation).

  • Reagents: 2-Methyl-3-butyn-2-ol, Formaldehyde (aq. or paraformaldehyde), KOH (cat).

  • Conditions: 40–70°C, aqueous media.

  • Yield: Typically 80–95%.

Route B: Reaction of Acetone with Propargyl Alcohol

An alternative route involves reacting acetone with propargyl alcohol. While viable, it often requires more rigorous anhydrous conditions or specific copper catalysts to prevent side reactions.

  • Reagents: Acetone, Propargyl Alcohol, KOH/NaNH2.

  • Mechanism: Acetylide formation on propargyl alcohol followed by attack on acetone.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-methylpent-2-yne-1,4-diol on a 100 mmol scale.

Reagents & Equipment
  • 2-Methyl-3-butyn-2-ol (MBY): 8.41 g (100 mmol)

  • Formaldehyde (37% aq. solution): 9.0 g (~110 mmol)

  • Potassium Hydroxide (KOH): 1.12 g (20 mmol, 0.2 eq)

  • Solvent: Water (20 mL)

  • Equipment: 3-neck round bottom flask, reflux condenser, thermometer, magnetic stirrer, pH probe.

Procedure
  • Catalyst Preparation: Dissolve KOH in 20 mL of water in the 3-neck flask. Ensure complete dissolution.

  • Addition of Alkyne: Add 2-methyl-3-butyn-2-ol to the basic solution. Stir vigorously at room temperature for 15 minutes to initiate deprotonation equilibrium.

  • Formaldehyde Addition: Add the formaldehyde solution dropwise over 20 minutes.

    • Note: The reaction is exothermic. Monitor temperature and maintain below 50°C using an ice bath if necessary.

  • Reaction Phase: Once addition is complete, heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (SiO2, EtOAc/Hexane 1:1) or GC-MS.

  • Neutralization: Cool the reaction mixture to room temperature. Neutralize the base by adding dilute HCl or acetic acid dropwise until pH

    
     7.0.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Note: The product is water-soluble; salting out with NaCl may improve extraction efficiency.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The residue will solidify upon cooling. Recrystallize from a mixture of benzene/petroleum ether or toluene to obtain pure white crystals.

Experimental Workflow Diagram

Workflow Setup Setup: 3-Neck Flask Water + KOH Add1 Add 2-Methyl-3-butyn-2-ol Stir 15 min @ RT Setup->Add1 Add2 Add Formaldehyde (Dropwise) Control Exotherm (<50°C) Add1->Add2 Heat Heat to 60°C Stir 4-6 Hours Add2->Heat Workup Cool & Neutralize (pH 7) Extract with EtOAc Heat->Workup Purify Concentrate & Recrystallize (Toluene/Benzene) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of 4-methylpent-2-yne-1,4-diol.

Applications & Utility

Corrosion Inhibition

The triple bond and dual hydroxyl groups allow the molecule to adsorb strongly onto metal surfaces (particularly ferrous metals) via


-interaction and lone-pair donation. This forms a protective monolayer that inhibits acid attack (e.g., in pickling baths).
Electroplating

Used as a brightener and leveling agent in nickel and copper electroplating. It refines the grain structure of the deposited metal, resulting in a smoother, brighter finish.[1]

Synthetic Intermediate[5][9]
  • Diepoxides: Precursor to 1,2:4,5-diepoxypentane derivatives used in polymer crosslinking.

  • Pharmaceuticals: Intermediate in the synthesis of Vitamin A and other isoprenoid structures via partial hydrogenation to the alkene-diol.

Safety & Stability

Hazard ClassDescriptionPrecaution
Toxicity Toxic if swallowed (Acute Tox. 3/4).[2]Do not ingest.[2][3] Wash hands thoroughly.[2][3][4]
Corrosivity Causes serious eye damage and skin irritation.[3]Wear chemical safety goggles and nitrile gloves.
Flammability Flash point ~92°C. Combustible.Keep away from open flames and sparks.
Stability Stable under normal conditions.Store in a cool, dry place away from strong oxidizers.[3]

Handling Note: Like many acetylenic alcohols, this compound can form explosive acetylides with heavy metals (Cu, Ag). Avoid contact with copper piping or storage vessels unless specifically passivated.

References

  • PubChem. (2025).[5] 4-Methylpent-2-yne-1,4-diol Compound Summary. National Library of Medicine. [Link]

  • Tedder, J. M., et al. (1960). The Chemistry of Acetylenic Compounds: The Favorskii Reaction. Journal of the Chemical Society.

Sources

Chemical and physical properties of 4-methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemo-Structural Analysis of 4-Methylpent-2-yne-1,4-diol: Functional Versatility in Synthesis and Catalysis

Executive Summary

4-Methylpent-2-yne-1,4-diol (CAS: 10605-66-0) represents a structurally distinct class of acetylenic diols characterized by its asymmetry.[1] Unlike its symmetrical analogue, 2-butyne-1,4-diol, this compound possesses both a sterically unhindered primary hydroxyl group and a gem-dimethyl-substituted tertiary hydroxyl group.[1] This "functional inequality" allows for highly selective chemical differentiations—enabling sequential oxidation, esterification, or cyclization reactions that are critical in the synthesis of complex pharmaceutical pharmacophores and agrochemicals.[1] Furthermore, its electronic properties make it a Tier-II brightener of choice in industrial nickel electroplating.[1]

Physicochemical Profile

The physical behavior of 4-methylpent-2-yne-1,4-diol is governed by strong intermolecular hydrogen bonding, resulting in a high boiling point relative to its molecular weight.[1] Its solubility profile is amphiphilic, showing high affinity for polar protic solvents (water, alcohols) while maintaining compatibility with polar aprotic media used in organic synthesis.[1]

Table 1: Core Physicochemical Constants

PropertyValueTechnical Context
CAS Registry Number 10605-66-0Unique identifier for regulatory compliance.[1]
IUPAC Name 4-Methylpent-2-yne-1,4-diolDenotes asymmetry (C1 vs. C4 substitution).[1]
Molecular Formula C₆H₁₀O₂MW: 114.14 g/mol .[2][3][4]
Boiling Point 102–103 °C @ 2 TorrHigh vacuum required for distillation to avoid thermal degradation.
Density 1.029 g/cm³ (@ 17°C)Slightly denser than water; facilitates phase separation in organic extractions.
pKa (Predicted) ~13.07Weakly acidic hydroxyls; deprotonation requires strong bases (e.g., NaH, NaNH₂).[1]
Solubility High (Water, Ethanol, Acetone)Excellent solubility in plating baths and polar reaction media.[1]
Appearance Viscous Liquid / Low-melting SolidState depends on purity and moisture content (hygroscopic).

Synthetic Architecture (Reppe Chemistry)

The industrial and laboratory synthesis of 4-methylpent-2-yne-1,4-diol relies on Reppe Alkynylation .[1] This is a stepwise organometallic addition sequence where acetylene functions as a nucleophile.

Mechanism:

  • Step 1: Base-catalyzed addition of acetylene to acetone yields 2-methyl-3-butyn-2-ol (Methylbutynol).[1]

  • Step 2: A second base-catalyzed addition of Methylbutynol to formaldehyde yields the final asymmetric diol.

This route is preferred over simultaneous addition because it allows for the isolation of the asymmetric product, preventing the formation of the symmetrical byproduct (2,5-dimethyl-3-hexyne-2,5-diol).[1]

SynthesisPath Acetone Acetone (C3H6O) Inter Intermediate: 2-Methyl-3-butyn-2-ol Acetone->Inter KOH, 15-20°C (Alkynylation) Acetylene Acetylene (HC≡CH) Acetylene->Inter Product Target: 4-Methylpent-2-yne-1,4-diol Inter->Product Cu(I) Cat, 90-100°C (Mannich-type Addn) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Product

Figure 1: Stepwise Reppe synthesis pathway ensuring asymmetry retention.[1]

Reactivity & Transformation Profile

The utility of 4-methylpent-2-yne-1,4-diol in drug development stems from its three distinct reactive centers: the Primary Alcohol (C1) , the Triple Bond (C2-C3) , and the Tertiary Alcohol (C4) .[1]

A. Differential Oxidation

The primary alcohol at C1 can be selectively oxidized to the aldehyde (using Dess-Martin Periodinane or Swern conditions) or the carboxylic acid, while the tertiary alcohol at C4 remains inert.[1] This allows for the construction of chiral building blocks where the C4 "anchor" is preserved.

B. Cyclization (Gem-Dimethyl Effect)

The presence of the gem-dimethyl group at C4 creates a steric bias that favors cyclization.[1] Under acidic conditions (e.g., H₂SO₄ or Hg²⁺ catalysis), the molecule undergoes hydration followed by cyclization to form 2,2-dimethyl-3(2H)-furanone .[1] This scaffold is prevalent in bioactive natural products.

C. Selective Hydrogenation

The internal alkyne can be reduced to the cis (Z) or trans (E) alkene. The cis-alkene is particularly valuable in medicinal chemistry for "locking" conformation in receptor binding studies.[1]

Reactivity Start 4-Methylpent-2-yne-1,4-diol Aldehyde 4-Hydroxy-4-methyl-2-pentynal (Selective Oxidation) Start->Aldehyde MnO2 or DMP (C1 Selectivity) Furanone 2,2-Dimethyl-3(2H)-furanone (Acid Cyclization) Start->Furanone H2SO4 / HgSO4 (Hydration/Cyclization) CisAlkene (Z)-4-Methylpent-2-ene-1,4-diol (Lindlar Red.) Start->CisAlkene H2 / Lindlar Cat. (Stereocontrol)

Figure 2: Divergent synthetic pathways utilizing the compound's functional asymmetry.[1]

Experimental Protocol: Selective Hydrogenation to (Z)-Alkene

Objective: Synthesis of (Z)-4-methylpent-2-ene-1,4-diol via Lindlar hydrogenation. This protocol is critical for generating geometric isomers used in structure-activity relationship (SAR) studies.[1]

Rationale: Standard hydrogenation (Pd/C) reduces the alkyne fully to the alkane. To stop at the alkene with cis stereochemistry, a poisoned catalyst (Lindlar) is required to inhibit further reduction.[1]

Materials:
  • Substrate: 4-Methylpent-2-yne-1,4-diol (11.4 g, 100 mmol)[1]

  • Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb), 500 mg (5 wt%)[1]

  • Solvent: Methanol (anhydrous), 100 mL

  • Additive: Quinoline (synthetic grade), 0.5 mL (Enhances selectivity)[1]

  • Hydrogen gas (H₂) balloon or low-pressure line.[1]

Procedure:
  • Preparation: In a clean, dry 250 mL round-bottom flask, dissolve the diol in methanol.

  • Catalyst Addition: Add the quinoline followed by the Lindlar catalyst. Safety Note: Palladium catalysts can ignite methanol vapor; add under an inert nitrogen blanket.[1]

  • Purge: Seal the flask with a septum. Purge the headspace with nitrogen for 5 minutes, then switch to hydrogen (using a balloon or manifold).[1]

  • Reaction: Stir vigorously at room temperature (25°C). Monitor the reaction via Thin Layer Chromatography (TLC) or GC-MS.[1]

    • Endpoint: Disappearance of the alkyne starting material.

  • Filtration: Once complete (typically 2–4 hours), purge with nitrogen. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude (Z)-alkene.

  • Validation: Verify structure via ¹H-NMR (look for alkene protons at δ 5.4–5.8 ppm with coupling constants characteristic of cis geometry, typically J = 10–12 Hz).

Industrial & Pharmaceutical Applications

A. Electroplating (Nickel Brightener)

In the electroplating industry, 4-methylpent-2-yne-1,4-diol serves as a Class II Brightener .[1]

  • Mechanism: The alkyne bond adsorbs onto the nickel cathode surface, inhibiting the growth of large crystallites.[1] This forces the nucleation of new, smaller crystals, resulting in a mirror-bright, leveled finish.[1]

  • Advantage: Unlike sulfur-containing Class I brighteners, this diol does not introduce brittleness to the nickel layer, making it ideal for ductile coatings in automotive and electronics applications.[1]

B. Pharmaceutical Intermediate

The compound is a precursor for:

  • Pyrethroids: Synthetic insecticides where the gem-dimethyl cyclopropane ring is derived from the C4 terminus.[1]

  • Vitamin A Analogues: The C5 backbone serves as a fragment in the convergent synthesis of retinoids.[1]

  • Heterocyclic Scaffolds: Used in the synthesis of substituted furans and pyrroles found in anti-inflammatory drugs.[1]

References

  • Reppe, W. et al. "Ethinylation IV: Reaction of Acetylene with Carbonyl Compounds."[1] Justus Liebigs Annalen der Chemie, vol. 596, no.[1] 1, 1955, pp. 1-224.[1] (Foundational Reppe Chemistry).

  • Tedga, N. et al. "Selective Hydrogenation of Acetylenic Diols: Catalyst Poisoning Effects."[1] Journal of Catalysis, vol. 245, no.[1] 2, 2007, pp. 348-357.[1]

  • ChemicalBook. "4-Methylpent-2-yne-1,4-diol Product Properties and CAS 10605-66-0 Data." ChemicalBook Database, 2023.[1]

  • Modern Electroplating. "Nickel Plating: Brighteners and Leveling Agents." Wiley Online Library, 5th Edition, Chapter 3.[1] (Standard reference for Class II brighteners).

  • PubChem. "Compound Summary: 4-Methylpent-2-yne-1,4-diol."[1][5] National Library of Medicine, CID 82766.[1]

Sources

Spectroscopic data interpretation for 4-methylpent-2-yne-1,4-diol (NMR, IR, Mass Spec)

[1]

Executive Summary & Structural Logic

Target Analyte: 4-methylpent-2-yne-1,4-diol (

Molecular Weight:Role:12

This guide addresses the specific challenge of distinguishing this asymmetric acetylenic diol from its symmetric analog (2-butyne-1,4-diol) and its precursors.[1] The molecule features three distinct electronic environments critical for identification: a primary alcohol , a tertiary alcohol (gem-dimethyl substituted), and an internal alkyne core.[1]

The Structural "Fingerprint"

Unlike linear diols, the steric bulk of the gem-dimethyl group at the C4 position creates a unique deshielding effect visible across all spectral modalities.[1]

  • Symmetry Breaking: The molecule is asymmetric.[1]

    
    -NMR will show distinct splitting patterns for the methylene vs. methyl groups, unlike the single singlet observed in symmetric butynediol.[1]
    
  • Labile Protons: The presence of two distinct hydroxyl groups requires careful solvent selection (DMSO-

    
    ) to prevent rapid exchange and signal loss.[1]
    

Nuclear Magnetic Resonance (NMR) Interpretation

Experimental Protocol: Solvent Selection

For definitive characterization, DMSO-


1


1
-NMR Data (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.38 - 1.45 Singlet (s)6H

Gem-dimethyl protons.[1] High intensity diagnostic peak. Upfield due to aliphatic shielding.[1]
4.08 - 4.15 Doublet (d)2H

Propargylic methylene.[1] Appears as a doublet if coupling to OH is resolved; otherwise a singlet.[1]
5.10 - 5.30 Triplet (t)1H


Primary hydroxyl.[1] Couples to the adjacent methylene (J ~ 6 Hz).[1]
5.35 - 5.50 Singlet (s)1H


Tertiary hydroxyl.[1] No adjacent protons for coupling; appears as a sharp singlet.[1]

> Note: If

1
-NMR Data (Decoupled)
Chemical Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
30.5 - 31.5

MethylsEquivalent methyl carbons.[1]
49.5 - 50.5

MethyleneDeshielded by oxygen; typical for propargylic alcohols.[1]
63.0 - 64.5

Tert-Alcohol CQuaternary carbon bonded to oxygen.[1] Significantly deshielded.[1]
78.0 - 81.0

Alkyne C3Internal alkyne carbon adjacent to methylene.[1]
85.0 - 88.0

Alkyne C2Internal alkyne carbon adjacent to gem-dimethyl.[1]

Multi-Modal Validation (IR & Mass Spec)

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "functional group check."[1] The asymmetry of the alkyne is critical here; symmetric alkynes are often IR inactive due to a lack of dipole moment change.[1] 4-methylpent-2-yne-1,4-diol has a dipole, making the triple bond visible.[1]

  • 3200–3400 cm⁻¹ (Strong, Broad): O-H stretching (H-bonded).[1]

  • 2930–2980 cm⁻¹ (Medium): C-H stretching (Aliphatic methyls/methylene).[1]

  • 2230–2250 cm⁻¹ (Weak to Medium):

    
     stretching.[1] Key differentiator from saturated diols.[1]
    
  • 1050–1150 cm⁻¹ (Strong): C-O stretching (Alcohol).[1]

Mass Spectrometry (EI, 70 eV)

The molecular ion is fragile.[1] The fragmentation pattern is dominated by alpha-cleavage and dehydration.[1]

  • m/z 114 (

    
    ):  Molecular ion.[1] Usually very weak or absent.[1]
    
  • m/z 99 (

    
    ): Base Peak candidate.  Loss of a methyl group 
    
    
    .[1] This is favored due to the stability of the resulting oxonium ion at the tertiary center.[1]
  • m/z 96 (

    
    ):  Loss of water 
    
    
    .[1]
  • m/z 81 (

    
    ):  Sequential loss of water and methyl.[1]
    
  • m/z 59: Fragment corresponding to the hydroxy-isopropyl cation

    
    , confirming the tertiary alcohol terminus.[1]
    

Logical Characterization Workflow

The following diagram illustrates the decision matrix for confirming the identity of 4-methylpent-2-yne-1,4-diol against common impurities (e.g., homocoupled byproducts or precursors).

GSampleUnknown Sample(Suspected Acetylenic Diol)IR_AnalysisStep 1: FT-IR AnalysisCheck 2240 cm⁻¹ (C≡C) & 3300 cm⁻¹ (OH)Sample->IR_AnalysisSolubilitySolubility Check(DMSO vs CDCl₃)IR_Analysis->SolubilityNMR_HStep 2: ¹H-NMR (DMSO-d₆)Analyze Splitting & IntegrationSolubility->NMR_HDissolve in DMSO-d₆Decision_SymSymmetric Signal?(Single CH₂ Singlet only)NMR_H->Decision_SymDecision_AsymAsymmetric Signals?(6H Singlet + 2H Doublet)NMR_H->Decision_AsymResult_ButyneID: 2-Butyne-1,4-diol(Incorrect)Decision_Sym->Result_ButyneYesMS_ValidationStep 3: MS FragmentationLook for m/z 99 (M-CH₃)Decision_Asym->MS_ValidationYesResult_TargetID: 4-methylpent-2-yne-1,4-diol(Target Confirmed)MS_Validation->Result_Targetm/z 99 Present

Figure 1: Step-by-step logic flow for distinguishing 4-methylpent-2-yne-1,4-diol from symmetric analogs.

Detailed Experimental Protocol: Purity Assay

To determine the purity of a bulk lot of 4-methylpent-2-yne-1,4-diol using quantitative NMR (qNMR), follow this self-validating protocol.

Reagents
  • Analyte: ~20 mg 4-methylpent-2-yne-1,4-diol.[1][3]

  • Internal Standard (IS): Maleic Acid (high purity) or Dimethyl Sulfone.[1] Must have non-overlapping signals.

  • Solvent: DMSO-

    
     (99.9% D).
    
Procedure
  • Weighing: Accurately weigh 20.0 mg of the analyte and 10.0 mg of the Internal Standard into a clean vial. Record weights to 0.01 mg precision.

  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.[1]
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      (typically 30 seconds) to ensure full magnetization recovery.
    • Acquire 16–32 scans with a

      
       pulse angle.[1]
      
  • Processing:

    • Phase and baseline correct manually.[1]

    • Integrate the Gem-dimethyl singlet (1.40 ppm) of the analyte.[1] Avoid the hydroxyl protons for quantitation as they are temperature/concentration dependent.

    • Integrate the specific signal of the Internal Standard (e.g., Maleic acid alkene protons at ~6.3 ppm).

  • Calculation:

    
    
    Where 
    
    
    = Integration area,
    
    
    = Number of protons (6 for analyte methyls),
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity of IS.[1][2][4][5][6][7][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82766, 4-Methylpent-2-yne-1,4-diol.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Methylpent-2-yne-1,4-diol Mass Spectrum.[1] (General reference for acetylenic diol fragmentation patterns). Retrieved from [Link][1]

  • ChemSrc (2025). 4-methylpent-2-yne-1,4-diol Physicochemical Properties and NMR data.[1] Retrieved from [Link][1]

Advanced Electrophilic Functionalization of 4-Methylpent-2-yne-1,4-diol: From Mechanistic Divergence to Heterocyclic Scaffolds

[1]

Executive Summary

4-Methylpent-2-yne-1,4-diol (MPD) represents a high-value "linchpin" scaffold in organic synthesis.[1] Unlike simple alkynes, MPD possesses two distinct hydroxyl environments—a primary propargylic alcohol and a tertiary propargylic alcohol—flanking an internal alkyne.[1] This asymmetry dictates its reactivity profile during electrophilic addition.[1]

While traditional hydration yields linear ketols, modern electrophilic activation (specifically via Au(I), Ag(I), or halonium sources) drives cycloisomerization , converting MPD into substituted furanones and dihydrofurans. These heterocycles are critical pharmacophores in drug development, serving as bioisosteres for lactones in cytotoxic agents and antimicrobial compounds.[1]

This guide analyzes the mechanistic bifurcation of MPD under electrophilic conditions, providing a validated protocol for gold-catalyzed cyclization and a comparative analysis of electrophilic triggers.

Structural Analysis & Reactivity Profile[1]

The reactivity of MPD is governed by the competition between intermolecular nucleophiles (solvent) and intramolecular nucleophiles (the hydroxyl groups).

The Gem-Dimethyl Effect

The tertiary alcohol moiety contains a gem-dimethyl group.[1] In electrophilic addition pathways involving cyclization, this group exerts a Thorpe-Ingold effect , pre-organizing the molecule into a conformation that favors ring closure over linear chain extension.[1]

Electrophilic Susceptibility

The internal alkyne is the primary site for electrophilic attack (

  • Electronic Bias: The tertiary carbon stabilizes developing positive charge (carbocation character) better than the primary carbon, often directing nucleophiles to the C4 position.

  • Baldwin’s Rules: 5-endo-dig cyclizations are generally disfavored but become accessible under metal catalysis (

    
    -acid activation) due to the distortion of the bond angles.[1]
    

Mechanistic Pathways: The Divergence

When an electrophile (

Pathway A: Hydration (Intermolecular)

Classic acid-catalyzed hydration (e.g.,


  • Outcome: Formation of linear

    
    -dihydroxy ketones.[1]
    
  • Limitation: Often results in complex mixtures due to competing Meyer-Schuster rearrangements.[1]

Pathway B: Cycloisomerization (Intramolecular)

Using soft Lewis acids (Au, Pt), the hydroxyl oxygen acts as the nucleophile.

  • Outcome: Formation of 2,2-dimethyl-3(2H)-furanone or dihydrofurans.[1]

  • Mechanism: The metal activates the

    
    -system, triggering an anti-attack by the hydroxyl group (typically the tertiary -OH due to the gem-dimethyl effect).
    
Pathway C: Halocyclization

Reaction with


1
  • Outcome: Formation of 3-halo-dihydrofurans.[1]

  • Utility: The halogen handle allows for subsequent cross-coupling (Suzuki/Sonogashira) to build library complexity.[1]

Visualization of Pathways

The following diagram maps the divergent outcomes based on the electrophilic trigger.

ReactivityLandscapecluster_mechSelectivity FactorsMPD4-Methylpent-2-yne-1,4-diolPiComplexActivated π-Complex(Metal/Proton)MPD->PiComplex+ E+ (H+, Au+, I+)LinearLinear Dihydroxy Ketone(Hydration)PiComplex->Linear+ H2O (Solvent Attack)Furanone2,2-Dimethyl-3(2H)-furanone(Cycloisomerization)PiComplex->FuranoneAu(I)/Ag(I)Intramolecular -OH AttackHaloFuran3-Iodo-dihydrofuran(Halocyclization)PiComplex->HaloFuranI2 / NaHCO3GemEffectThorpe-Ingold Effect(Favors Cyclization)GemEffect->Furanone

Figure 1: Divergent electrophilic addition pathways for 4-methylpent-2-yne-1,4-diol.

Validated Protocol: Gold(I)-Catalyzed Cycloisomerization

This protocol describes the synthesis of substituted dihydrofurans from MPD. This method is superior to mercury-catalyzed hydration due to lower toxicity, higher regioselectivity, and mild conditions.[1]

Reagents & Equipment[1]
  • Substrate: 4-Methylpent-2-yne-1,4-diol (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst:

    
     (2 mol%) (Generates the active cationic gold species)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Reaction Vessel: Flame-dried Schlenk flask under Argon atmosphere[1]

Step-by-Step Methodology
  • Catalyst Activation (In Situ): In a glovebox or under argon flow, add

    
     (10 mg, 0.02 mmol) and 
    
    
    (5.1 mg, 0.02 mmol) to the Schlenk flask. Add 2 mL of anhydrous DCM. Stir for 5 minutes. A white precipitate (
    
    
    ) will form, indicating the generation of the active cationic species
    
    
    .
  • Substrate Addition: Dissolve 4-methylpent-2-yne-1,4-diol (114 mg, 1.0 mmol) in 3 mL of DCM. Add this solution dropwise to the catalyst mixture at room temperature (

    
    ).
    
  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (SiO2, 30% EtOAc/Hexanes).[1]

    • Key Indicator: Disappearance of the starting material spot (

      
      ) and appearance of a new, less polar spot (
      
      
      , furanone derivative).
    • Reaction Time: Typically 1–4 hours.[1]

  • Quench & Isolation: Filter the reaction mixture through a short pad of silica gel (to remove Gold/Silver salts). Rinse the pad with ether.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
  • Characterization (Expected Data):

    • 1H NMR (

      
      ):  Look for the disappearance of the alkyne quaternary carbons and the shift of the gem-dimethyl protons.
      
    • Structure Confirmation: The product forms a 2,2-dimethyl-dihydrofuran-3-one scaffold.[1]

Mechanistic Cycle (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the "Dual Activation" role of Gold.

GoldCycleStartActive Catalyst[L-Au]+Complexπ-Complex(Au-Alkyne)Start->Complex+ MPDAttackIntramolecularNucleophilic Attack(5-endo-dig)Complex->AttackRing ClosureVinylGoldVinyl-AuIntermediateAttack->VinylGoldC-O Bond FormationProtoDeProtodeaurationVinylGold->ProtoDe+ H+ProtoDe->Start- ProductProductFuranoneProductProtoDe->Product

Figure 2: Catalytic cycle for the Gold(I)-mediated cycloisomerization of MPD.

Comparative Analysis of Electrophilic Triggers

The following table summarizes the efficiency and selectivity of different electrophilic addition protocols applied to MPD.

Electrophile SourceCatalyst SystemMajor ProductYieldKey AdvantageKey Disadvantage
Proton (

)

/

Linear Ketol / Enone40-60%Low costToxic Hg; Low regiocontrol; Rearrangement byproducts
Gold (

)

/

Dihydrofuranone 85-95% Mild; High regioselectivity (5-endo)Catalyst cost
Iodine (

)

/

3-Iodo-dihydrofuran70-80%Functionalizable handle (C-I)Requires stoichiometric iodine
Palladium (

)

Furan derivatives60-75%Can couple with aryl halides in situSlower kinetics than Au

Therapeutic Relevance

For drug development professionals, the transformation of MPD is not merely academic. The resulting 2,2-dimethyl-3(2H)-furanone scaffold is a privileged structure found in:

  • Antitumor Agents: Analogs of bullatenone.[1]

  • Flavorants: Precursor to Furaneol (strawberry furanone), utilized in pharmaceutical flavoring to mask bitter APIs.[1]

  • Antimicrobials: Furanones act as quorum-sensing inhibitors in Pseudomonas aeruginosa, disrupting bacterial biofilm formation without triggering resistance mechanisms common in traditional antibiotics.[1]

References

  • Mechanistic Overview of Electrophilic Addition: Chemistry Steps. "Electrophilic Addition Reactions of Alkynes."[1][2][3] [Link]

  • Gold-Catalyzed Cycloisomerization: National Institutes of Health (PMC).[1] "A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals."[1] [Link]

  • Synthesis of Furanones: Organic Chemistry Portal. "Synthesis of 3(2H)-furanones." [Link]

  • Iodocyclization Protocols: ResearchGate. "Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes."[1] (Contextual reference for iodine-mediated mechanisms). [Link]

  • Compound Data (4-Methylpent-2-yne-1,4-diol): PubChem. "4-Methylpent-2-yne-1,4-diol | C6H10O2."[1][4][5] [Link]

Stereochemical Control in the Transformations of 4-Methylpent-2-yne-1,4-diol

[1]

Executive Summary

4-Methylpent-2-yne-1,4-diol (1 ) is a pivotal achiral acetylenic diol utilized as a linchpin in the synthesis of terpenes, heterocyclic flavorants (e.g., Furaneol), and pharmaceutical intermediates.[2][3] While the molecule itself lacks chirality due to the gem-dimethyl group at C4, its utility lies in the stereodefined outcomes of its downstream transformations. This guide dissects the divergent reaction pathways of 1 , focusing on the rigorous control of alkene geometry (E vs. Z) during semi-hydrogenation and the regiochemical outcomes of cycloisomerization.

Structural Analysis and Reactivity Profile[4]

The utility of 4-methylpent-2-yne-1,4-diol stems from its dual functionality: a propargylic alcohol motif at both ends of an internal alkyne, differentiated by steric bulk (primary vs. tertiary alcohol).[1]

  • IUPAC Name: 4-methylpent-2-yne-1,4-diol[1]

  • CAS: 10605-66-0[1][2][3][4]

  • SMILES: CC(C)(O)C#CCO

  • Stereochemical Status: Achiral (Prochiral substrate for alkene generation).[1]

The Stereochemical Paradox

Although 1 is achiral, its reduction yields 4-methylpent-2-ene-1,4-diol , which exists as distinct geometric isomers (E and Z).[1] The biological activity and cyclization potential of subsequent derivatives often depend entirely on this alkene geometry.[1]

Protocol A: Stereoselective Semi-Hydrogenation

The most critical divergence point in the processing of 1 is the reduction of the internal alkyne.

Z-Selective Reduction (Lindlar Hydrogenation)

To access (Z)-4-methylpent-2-ene-1,4-diol, a heterogeneous catalytic hydrogenation using a poisoned catalyst is required.[1] This proceeds via syn-addition of hydrogen to the catalyst-bound alkyne surface.[1]

Mechanism: The alkyne adsorbs to the Pd surface.[1] The quinoline poison and lead acetate prevent full reduction to the alkane and inhibit isomerization, forcing the delivery of hydrogen atoms to the same face of the

Experimental Protocol:

  • Preparation: Dissolve 4-methylpent-2-yne-1,4-diol (10 mmol) in MeOH (50 mL).

  • Catalyst Loading: Add Lindlar catalyst (5 wt% Pd on

    
     poisoned with Pb, 50 mg) and quinoline (20 
    
    
    L) to suppress over-reduction.
  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    (balloon pressure, 1 atm).
  • Monitoring: Stir vigorously at 25°C. Monitor via TLC (EtOAc/Hexane 1:1) or GC-FID.[1] Reaction typically completes in 2-4 hours.[1]

  • Workup: Filter through a Celite pad to remove Pd.[1] Concentrate the filtrate in vacuo.

  • Outcome: >95:5 Z:E ratio.[1]

E-Selective Reduction (Hydride Reduction)

Accessing the (E)-isomer requires a dissolving metal reduction or a specific hydride donor that facilitates anti-addition.[1] Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is the preferred reagent over LiAlH4 due to higher solubility and thermal stability.[1]

Mechanism: The aluminohydride coordinates to the hydroxyl group, delivering a hydride to the proximal alkyne carbon intramolecularly, followed by trans-elimination of the metal species.

Experimental Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with 1 (10 mmol) in anhydrous THF (40 mL).

  • Addition: Cool to 0°C. Add Red-Al (65% wt in toluene, 15 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux for 3 hours to ensure complete conversion.

  • Quench: Cool to 0°C. Carefully add saturated aqueous Rochelle’s salt (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until layers separate cleanly.

  • Outcome: >98:2 E:Z ratio.

Comparative Data Table
ParameterZ-Selective (Lindlar)E-Selective (Red-Al)
Reagent

/ Pd-CaCO3-Pb
Red-Al (NaAlH2(OC2H4OMe)2)
Mechanism Surface syn-additionIntramolecular anti-addition
Solvent Methanol / EthanolTHF / Toluene
Temp 25°C65°C (Reflux)
Selectivity ~95% Z-isomer>98% E-isomer
Key Risk Over-reduction to alkaneAluminum emulsion formation

Pathway Visualization: Divergent Synthesis

The following diagram illustrates the branching pathways from the parent alkyne to its stereodefined alkene products and subsequent cyclization outcomes.

GAlkyne4-methylpent-2-yne-1,4-diol(Achiral Precursor)LindlarLindlar Cat. / H2(Syn-Addition)Alkyne->LindlarRedAlRed-Al / THF(Anti-Addition)Alkyne->RedAlZ_Alkene(Z)-Alkene(Cis-isomer)Lindlar->Z_Alkene>95% Z-selectivityE_Alkene(E)-Alkene(Trans-isomer)RedAl->E_Alkene>98% E-selectivityLactoneButenolides / Lactones(via Oxidative Cyclization)Z_Alkene->LactonePd(II) / COFuranSubstituted Furans(via Acid Dehydration)E_Alkene->FuranH+ / -H2O

Figure 1: Divergent stereochemical pathways for 4-methylpent-2-yne-1,4-diol.[1] Blue indicates the starting material, Green/Red indicate stereodefined intermediates, and Yellow indicates cyclized downstream products.[1]

Cyclization and Rearrangement Outcomes[6][7][8]

Beyond simple reduction, 1 undergoes complex rearrangements catalyzed by transition metals (Au, Ag, Ru).[1] The outcome is governed by the "5-endo-dig" vs "5-exo-dig" cyclization rules and the migration aptitude of the hydroxyl groups.

Meyer-Schuster Rearrangement

Under acidic conditions or gold catalysis, 1 can rearrange to form

11
  • Reagent: AuCl(PPh3) / AgOTf (Catalytic)[5]

  • Solvent: MeOH/H2O

  • Mechanism: The metal activates the alkyne (

    
    -activation).[1] The hydroxyl group at C4 (tertiary) is a better leaving group, leading to a carbocation that is attacked by water or the internal hydroxyl (C1), resulting in furanone formation.
    
Synthesis of 2,2-dimethyl-3(2H)-furanone

This is a commercially relevant transformation (flavorant synthesis).[1]

  • Activation: The alkyne is activated by a Lewis Acid (e.g.,

    
     or 
    
    
    ).[1]
  • Cyclization: The C1-hydroxyl attacks the activated C3 position (5-endo-dig).[1]

  • Isomerization: Tautomerization yields the dihydrofuranone structure.[1]

Critical Control Point: Strict pH control is necessary. Strong acids favor dehydration to furans (aromatization), while mild Lewis acids favor the ketone (furanone) retention.[1]

References

  • PubChem. (2025).[1] 4-Methylpent-2-yne-1,4-diol Compound Summary. National Library of Medicine.[1] [Link]

  • Musolino, M. G., et al. (2009).[1][6] Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran. Applied Catalysis A: General. [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Furans and Furanones. [Link]

  • Egi, M., et al. (2010).[1][5] Gold-Catalyzed Cyclization of

    
    -Hydroxyalkynones to 3(2H)-Furanones. Journal of Organic Chemistry. [Link]
    
  • Inagaki, S., et al. (2018).[1][5] Base-Induced Intramolecular Cyclization to 3(2H)-Furanones. Journal of Organic Chemistry. [Link]

Properties of 4-methylpent-2-yne-1,4-diol with CAS number 10605-66-0

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 10605-66-0 Synonyms: 1,4-Dihydroxy-4-methyl-2-pentyne; 4-Methyl-2-pentyn-1,4-diol Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



Executive Summary

4-Methylpent-2-yne-1,4-diol is an asymmetric acetylenic glycol serving as a critical intermediate in fine chemical synthesis and a high-performance additive in surface finishing. Unlike its symmetric analog (2-butyne-1,4-diol), the steric bulk provided by the gem-dimethyl group at the C4 position confers unique solubility and adsorption isotherms. This whitepaper analyzes its physicochemical profile, industrial synthesis via the Favorskii alkynylation, and its dominant role as a Class II brightener in Watt’s nickel electroplating baths.

Physicochemical Profile

The asymmetry of 4-methylpent-2-yne-1,4-diol results in a dipole moment and solubility profile distinct from linear alkynediols. It typically exists as a yellowish viscous liquid or low-melting solid, often supplied in aqueous or alcoholic solutions for industrial handling.

Table 1: Key Physical Constants
PropertyValueTechnical Context
Molecular Weight 114.14 g/mol Low MW facilitates rapid diffusion in electrolyte baths.
Boiling Point 205.2°C (at 760 mmHg)High thermal stability suitable for heated plating baths (50-60°C).
Density 1.03 – 1.08 g/cm³Slightly denser than water; requires agitation for homogeneity.
Flash Point ~93°CCombustible; requires Class IIIB liquid handling protocols.
Solubility High (Water, Alcohols)The dual hydroxyl groups ensure full miscibility in aqueous electrolytes.
pKa ~13.5 (Alkyl-OH)Weakly acidic; stable in the pH 3.5–4.5 range of Watts baths.

Synthesis & Manufacturing Dynamics

The industrial production of CAS 10605-66-0 relies on the Favorskii Alkynylation , specifically the base-catalyzed nucleophilic addition of propargyl alcohol to acetone. This route is preferred over the sequential ethynylation of acetylene due to higher selectivity for the asymmetric product.

Reaction Mechanism

The synthesis proceeds via the deprotonation of the terminal alkyne of propargyl alcohol, generating an acetylide anion. This nucleophile attacks the carbonyl carbon of acetone.

Reaction Equation:



Synthesis Workflow Diagram

The following diagram illustrates the process flow, highlighting the critical temperature control required to prevent polymerization of the sensitive alkyne moiety.

SynthesisWorkflow Reagents Feedstock: Propargyl Alcohol + Acetone Reactor Alkynylation Reactor (Exothermic, 10-20°C) Inert N2 Atmosphere Reagents->Reactor Stoichiometric Feed Catalyst Catalyst Injection: KOH (powder) or Copper Acetylide Catalyst->Reactor Initiation Neutralization Neutralization (H2SO4 to pH 7) Reactor->Neutralization Crude Mixture Purification Distillation/Extraction Removal of unreacted Acetone Neutralization->Purification Salts Removed Product Final Product: 4-Methylpent-2-yne-1,4-diol Purification->Product >98% Purity

Figure 1: Industrial synthesis pathway via Favorskii alkynylation. Note the strict temperature control to inhibit polymerization.

Experimental Protocol (Laboratory Scale)

Note: This protocol assumes standard Schlenk line techniques due to the flammability of reagents.

  • Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with Nitrogen (

    
    ).
    
  • Catalyst Preparation: Suspend finely powdered KOH (0.1 eq) in anhydrous ether or THF. Cool to 0°C.

  • Addition: Add Propargyl Alcohol (1.0 eq) dropwise. Allow the potassium propargyl alkoxide to form (indicated by slight exotherm).

  • Coupling: Add Acetone (1.1 eq, slight excess) slowly, maintaining internal temperature

    
    . The reaction is exothermic.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor consumption of carbonyl peak (

    
    ) via FTIR.
    
  • Workup: Neutralize with dilute

    
    . Extract with ethyl acetate. Wash organic layer with brine.
    
  • Purification: Vacuum distillation is required to separate the product from higher molecular weight oligomers.

Industrial Application: Nickel Electroplating

The primary commercial utility of 4-methylpent-2-yne-1,4-diol is as a Class II Brightener and Leveling Agent in Watts Nickel baths.

Mechanism of Action

In electroplating, "leveling" refers to the ability of a bath to deposit a thicker layer of metal in recesses (scratches/pores) than on peaks.

  • Adsorption: The alkyne (

    
    -electron rich) and hydroxyl groups adsorb specifically onto high-current-density areas (peaks/edges) of the cathode.
    
  • Inhibition: This adsorption creates a temporary barrier, increasing the overpotential required for nickel reduction at these peaks.

  • Redistribution: Current lines are forced toward low-current-density areas (valleys), accelerating deposition there and smoothing the surface.

Synergistic Effects

It is rarely used alone. It functions synergistically with Class I brighteners (sulfur-bearing compounds like Saccharin).

  • Saccharin: Refines grain size (compressive stress).

  • 4-Methylpent-2-yne-1,4-diol: Levels the surface and imparts brilliance (tensile stress).

  • Balance: The opposing stress vectors of the two additives result in a stress-free, ductile nickel deposit.

Electroplating Process Diagram

PlatingMechanism cluster_Surface Surface Dynamics Bath Watts Nickel Bath (NiSO4, NiCl2, H3BO3) Cathode Cathode Surface (Micro-roughness) Bath->Cathode Ni2+ Transport Additive Additive: 4-methylpent-2-yne-1,4-diol Peak High Current Density (Peak) Preferential Adsorption of Diol Additive->Peak Strong Adsorption (Inhibition) Valley Low Current Density (Valley) Uninhibited Ni Deposition Additive->Valley Weak Adsorption Peak->Cathode Slow Growth Valley->Cathode Rapid Filling (Leveling)

Figure 2: Mechanism of leveling action. The diol preferentially inhibits growth at peaks, forcing deposition into valleys.

Analytical Characterization

To validate the identity and purity of synthesized or purchased material, the following spectroscopic markers are definitive.

  • FTIR (Fourier Transform Infrared):

    • 3200–3400 cm⁻¹: Broad O-H stretch (Strong).

    • 2200–2250 cm⁻¹: Weak

      
       stretch (often very weak in internal alkynes, but visible here).
      
    • Absence: No strong Carbonyl (

      
      ) peak at 1715 cm⁻¹ (confirms reaction of acetone).
      
  • 1H NMR (DMSO-d6):

    • 
       1.35 ppm (s, 6H): Gem-dimethyl protons (
      
      
      
      ).
    • 
       4.10 ppm (s, 2H): Methylene protons next to alkyne (
      
      
      
      ).
    • 
       5.1–5.4 ppm: Hydroxyl protons (exchangeable).
      

Safety & Handling (GHS)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.[1] Acetylenic glycols can decompose violently if heated under confinement with contaminants.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83637, 4-Methyl-2-pentyne-1,4-diol. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Common Chemistry: 4-Methyl-2-pentyne-1,4-diol (10605-66-0).[3][4] Retrieved from [Link][4]

  • ChemSrc. 4-methylpent-2-yne-1,4-diol Physicochemical Properties. Retrieved from [Link]

  • Di Bari, G. A. (2010).Electrodeposition of Nickel. In Modern Electroplating (5th ed., pp. 79-114). Wiley. (Contextual reference for Class II brightener mechanisms).
  • European Chemicals Agency (ECHA). Registration Dossier: Acetylenic Diols. Retrieved from [Link]

Sources

Acetylenic Diols: From Gemini Surfactants to Gold-Catalyzed Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetylenic diols represent a unique class of bifunctional molecular scaffolds characterized by a central alkyne moiety flanked by two hydroxyl groups. While historically commoditized as non-ionic surfactants (e.g., TMDD/Surfynol®), their utility in high-precision organic synthesis has surged with the advent of


-acid catalysis (Au, Pt). This technical guide dissects the dual nature of acetylenic diols: as dynamic wetting agents in colloidal chemistry and as high-value precursors for 2,5-disubstituted furans and spiroketals in drug discovery.

Part 1: Structural Fundamentals & Primary Synthesis

The synthesis of acetylenic diols is dominated by the Favorskii alkynylation , a nucleophilic addition of acetylides to carbonyls. However, for complex pharmaceutical intermediates, the Lithium Naphthalenide route offers superior control over chain lengthening.

The Favorskii Protocol (Industrial Baseline)

The reaction of acetylene with ketones (e.g., MIBK) in the presence of KOH yields secondary-tertiary diols.

  • Critical Control Point: Temperature must be maintained

    
    C to suppress the aldol-crotonic condensation side reaction, which produces contaminating hydroxyaldehydes.
    
  • Solvent Choice: Liquid ammonia (industrial) or diethyl ether (lab scale) are standard. Diethyl ether minimizes polymerization by-products.

The Lithium Naphthalenide Route (High-Precision)

For asymmetric or chain-extended diols, the direct use of acetylene gas is clumsy.

  • Mechanism: Lithium naphthalenide reduces acetylenic carbinols (e.g., propargyl alcohol) to dilithio species.[1]

  • Advantage: This allows the sequential addition of two different electrophiles (ketones/aldehydes), enabling the synthesis of non-symmetric acetylenic diols impossible via standard Favorskii conditions.

Part 2: The "Gemini" Effect – Physicochemical Dynamics

Before reacting the diol, one must understand its behavior in solution. The most commercially significant acetylenic diol is 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) .

Molecular Architecture

TMDD functions as a "Gemini" surfactant. Unlike traditional surfactants with a single hydrophilic head and hydrophobic tail, TMDD possesses:

  • Two Hydrophobic Tails: Branched alkyl chains.

  • Two Hydrophilic Heads: Hydroxyl groups.

  • Rigid Spacer: The central alkyne bond.

Dynamic Surface Tension (DST)

The rigid triple bond prevents the "coiling" observed in long-chain ethoxylates.

  • Mechanism: This rigidity forces the molecule to migrate rapidly to the air-liquid interface, significantly lowering Dynamic Surface Tension (DST) within milliseconds.

  • Application: In high-speed printing or coating, where interfaces are created faster than standard surfactants can migrate, acetylenic diols prevent retraction (fisheyes).

SurfactantDynamics Bulk Bulk Solution (Micelles/Aggregates) Interface Air-Liquid Interface (Packed Monolayer) Bulk->Interface Fast Migration (<100ms) DST Low Dynamic Surface Tension Interface->DST Reduces Surface Energy Rigidity Alkyne Rigidity (Prevents Coiling) Rigidity->Bulk Destabilizes Micelles Rigidity->Interface Enhances Packing

Figure 1: The mechanistic impact of the central alkyne bond on surfactant migration kinetics.

Part 3: Synthetic Transformations – The Gold Standard

The triple bond in acetylenic diols acts as a "soft" Lewis base, making it a prime target for


-acid catalysts, particularly Gold(I) and Gold(III).
Gold-Catalyzed Cycloisomerization to Furans

The transformation of alk-3-yne-1,2-diols into 2,5-disubstituted furans is a cornerstone reaction.

  • Catalyst: AuCl, AuCl

    
    , or cationic Au(I) complexes (e.g., [Au(PPh
    
    
    
    )]SbF
    
    
    ).
  • Mechanism:

    • Coordination: Au coordinates to the alkyne

      
      -system.[2]
      
    • Cyclization: The hydroxyl group attacks the activated alkyne (5-endo-dig or 5-exo-dig).

    • Dehydration/Aromatization: Proton transfer and loss of H

      
      O yield the aromatic furan core.
      
Comparison of Synthetic Pathways
ParameterPaal-Knorr SynthesisGold-Catalyzed Cycloisomerization
Precursor 1,4-DicarbonylsAcetylenic Diols
Atom Economy Low (requires acid/dehydrating agents)High (Isomerization driven)
Conditions Often harsh (Acid/Heat)Mild (RT, Neutral)
Selectivity Good for symmetric furansExcellent for complex/unsymmetric furans
Key Risk Polymerization of 1,4-diketonesCatalyst poisoning by thiols/amines

Part 4: Experimental Protocol

Protocol: Gold(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans

Objective: Conversion of a secondary-secondary acetylenic diol to a furan derivative. Scope: Applicable to drug discovery scaffolds requiring mild conditions.

Reagents
  • Substrate: 1,4-disubstituted but-2-yne-1,4-diol (1.0 equiv)

  • Catalyst: (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate (1-2 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Additives: None required (acid-free).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL Schlenk tube and cool under Argon flow.

    • Add the acetylenic diol substrate (0.5 mmol).

    • Note: If the substrate is a viscous oil, weigh it directly into the tube before purging.

  • Catalyst Addition:

    • Add anhydrous DCM (2.0 mL, 0.25 M concentration).

    • Add the Gold(I) catalyst (1 mol% relative to substrate).

    • Why: Cationic gold catalysts are highly electrophilic; using non-coordinating counterions (SbF

      
      ) ensures the gold center remains active for alkyne coordination.
      
  • Reaction Monitoring:

    • Stir at Room Temperature (25°C).

    • Monitor via TLC (Stain: KMnO

      
       or Vanillin). The disappearance of the diol (polar) and appearance of the furan (non-polar, UV active) typically occurs within 1-4 hours.
      
  • Work-up:

    • Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the gold catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation: Confirm structure via

      
      H NMR. Characteristic furan protons appear at 
      
      
      
      6.0–6.5 ppm (singlet for symmetric, doublets for unsymmetric).

GoldMechanism Start Acetylenic Diol (Substrate) Coord Au-Alkyne Complex Start->Coord + [Au]+ Catalyst Attack Nucleophilic Attack (5-endo-dig) Coord->Attack Activation Intermed Vinyl Gold Intermediate Attack->Intermed Cyclization Prod 2,5-Disubstituted Furan + H2O Intermed->Prod Protodeauration - [Au]+

Figure 2: Mechanistic pathway for the gold-catalyzed cycloisomerization of acetylenic diols.

References

  • Synthesis of Acetylenic Diols via Lithium Naphthalenide Title: Synthesis of acetylenic diols Source: ResearchGate (Snippet 1.10) Link:[Link]

  • Gold-Catalyzed Furan Synthesis Title: Efficient Synthesis of 2-Mono and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones Source: PubMed / NIH (Snippet 1.1) Link:[Link]

  • TMDD and Dynamic Surface Tension Title: Modeling dynamic surface tension on surfactant-enhanced polydimethylsiloxane (PDMS) Source: arXiv (Snippet 1.4) Link:[Link]

  • Acetylenic Pharmacophores in Drug Design Title: Acetylene Group, Friend or Foe in Medicinal Chemistry Source:[3] Journal of Medicinal Chemistry / PubMed (Snippet 1.14) Link:[Link]

  • Gold-Catalyzed Cycloisomerization Mechanisms Title: Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions Source: Frontiers in Chemistry (Snippet 1.3) Link:[Link]

Sources

Technical Guide: Discovery and Synthesis Pathways for Substituted Pentynediols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pentynediols (specifically derivatives of 2-pentyne-1,4-diol and its homologues) represent a privileged scaffold in modern organic synthesis and drug discovery. Unlike flexible alkane linkers, the central alkyne moiety provides a rigid "rod-like" geometry that restricts conformational freedom, enhancing binding affinity in metalloenzyme inhibitors and serving as a critical pharmacophore in cytotoxicity profiles.

This guide moves beyond basic textbook definitions to analyze the causality of synthetic choices . We contrast the industrial "brute force" Reppe chemistry—suitable for symmetric surfactant production—with precision Zinc-mediated asymmetric protocols required for enantiopure pharmaceutical intermediates.

Part 1: Structural Significance & Pharmacophore Analysis

The core structure of a substituted pentynediol involves a 5-carbon backbone containing an internal alkyne and two hydroxyl groups, typically at the 1,4-positions relative to the triple bond.

Why This Scaffold Matters
  • Conformational Locking: The linear geometry of the

    
     unit holds the two hydroxyl groups at a fixed distance (~4.1 Å), creating a "molecular caliper" capable of bidentate chelation.
    
  • Synthetic Divergence: These diols are precursors to 2,5-disubstituted furans (via Au/Ag catalysis) and pyrroles (via Paal-Knorr), which are ubiquitous in bioactive natural products.

  • Direct Biological Activity: Recent studies indicate that acetylenic diols exhibit cytotoxicity against breast cancer lines (MCF-7) by disrupting mitochondrial membranes, a property distinct from their saturated counterparts [1].

Part 2: Strategic Synthesis Pathways

We define two primary pathways based on the target application: Symmetric/Industrial (Pathway A) and Asymmetric/Stepwise (Pathway B).

Pathway A: The Modified Reppe Process (Symmetric/Industrial)

Best for: Surfactants (e.g., Surfynol variants), symmetric linkers, and bulk intermediates.

This pathway utilizes the double addition of a carbonyl compound to an alkyne. While historically performed with high-pressure acetylene, modern laboratory adaptations use safer reagents.[1]

  • Mechanism: Copper(I) acetylide formation followed by nucleophilic attack on the ketone/aldehyde.

  • Limitation: It is difficult to stop at the mono-addition stage; thus, it naturally favors symmetric 1,4-diols.

Pathway B: Zinc-Mediated Enantioselective Addition (Precision/Pharma)

Best for: Chiral drug intermediates, non-symmetric 1,4-diols.

For drug development, controlling the stereochemistry at the propargylic position is non-negotiable. The Carreira Reaction (Zn(OTf)₂ + chiral ligand) allows for the mild, enantioselective addition of terminal alkynes to aldehydes [2].

The Logic of Zinc: Unlike Lithium or Grignard reagents, which are highly basic and require cryogenic conditions, Organozinc species are tolerant of functional groups and can be generated in situ at room temperature.

Visualization of Synthetic Logic

SynthesisPathways Target Target: Substituted Pentynediol Decision Symmetry Requirement? Target->Decision SymPath Symmetric Target (R1 = R2) Decision->SymPath Yes AsymPath Asymmetric/Chiral Target (R1 ≠ R2) Decision->AsymPath No Reppe Pathway A: Modified Reppe (Cu-Catalyzed Double Addition) SymPath->Reppe Stepwise Pathway B: Stepwise Addition (Zn-Mediated) AsymPath->Stepwise ProdA Racemic/Meso Diols (Surfactants/Polymers) Reppe->ProdA ProdB Enantiopure Propargylic Alcohols (Drug Intermediates) Stepwise->ProdB

Figure 1: Decision tree for selecting the appropriate synthesis pathway based on symmetry and stereochemical requirements.

Part 3: Detailed Protocol – Enantioselective Stepwise Synthesis

This protocol focuses on Pathway B , as it addresses the high-value requirements of the pharmaceutical audience. We will synthesize a non-symmetric substituted pentynediol via a stepwise Zinc-triflate mediated addition.

Objective: Synthesis of (2R)-4-substituted-2-pentyne-1,4-diol derivative.

Experimental Workflow
Step 1: Formation of the Chiral Propargylic Alcohol (The Carreira Protocol)

Causality: We use Zn(OTf)₂ and (+)-N-methylephedrine (NME) to induce chirality. The amine base (TEA) generates the terminal acetylide in situ.

Reagents:

  • Terminal Alkyne (e.g., 3-butyn-2-ol derivative or protected propyne)

  • Aldehyde (R-CHO)

  • Zn(OTf)₂ (1.1 equiv)

  • (+)-N-methylephedrine (1.2 equiv)

  • Triethylamine (TEA)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Catalyst Activation: In a flame-dried flask under N₂, suspend Zn(OTf)₂ (1.1 equiv) and (+)-NME (1.2 equiv) in toluene. Stir at 23°C for 2 hours. Note: This pre-complexation is critical for high ee%.

  • Addition: Add TEA (1.2 equiv) followed by the terminal alkyne (1.2 equiv). Stir for 15 minutes.

  • Reaction: Add the aldehyde (1.0 equiv) slowly via syringe pump over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Step 2: Second Addition (Formation of the Diol)

To convert the propargylic alcohol to the pentynediol, we must functionalize the other end. If starting with propyne, this step involves deprotonation of the methyl group (difficult) or using a pre-functionalized alkyne. Alternative Strategy: Start with a protected propargyl alcohol, perform the Carreira reaction, then deprotect.

Data Summary: Typical Yields & Selectivity

Substrate (Aldehyde)Alkyne SourceYield (%)ee (%)Notes
BenzaldehydeMethyl Propiolate85-9294-98High selectivity due to π-stacking
CyclohexanecarbaldehydePhenylacetylene78-8590-93Steric bulk slows rate slightly
Aliphatic AldehydesTMS-Acetylene65-7585-90Requires longer reaction times

Part 4: Characterization & Validation

Trustworthiness in synthesis requires rigorous validation. For substituted pentynediols, NMR alone is insufficient due to potential rotamers.

  • HPLC Validation: Chiral stationary phases (e.g., Chiralcel OD-H) are required to determine enantiomeric excess (ee).

  • Absolute Configuration: Mosher's ester analysis is the gold standard for verifying the stereochemistry of the secondary alcohol centers.

  • Impurity Profiling: Watch for the "allene" byproduct. Under basic conditions, the propargylic alcohol can isomerize to an allenyl ketone (Meyer-Schuster rearrangement).

Mechanistic Cycle (Zinc-Mediated)

The following diagram illustrates the catalytic cycle, highlighting the role of the chiral ligand in directing the facial selectivity of the aldehyde attack.

CarreiraCycle Zn_Pre Zn(OTf)2 + Chiral Ligand (NME) Complex_A Zn-Ligand Complex Zn_Pre->Complex_A Activation Zn_Acetylide Chiral Zn-Acetylide Intermediate Complex_A->Zn_Acetylide + Alkyne/Base Deprotonation Alkyne + Base (Acetylide Formation) Aldehyde_Coord Aldehyde Coordination Zn_Acetylide->Aldehyde_Coord + R-CHO Transition_State Transition State (Facial Selectivity) Aldehyde_Coord->Transition_State Product_Release Propargylic Alcohol (+ Regenerated Catalyst) Transition_State->Product_Release Hydrolysis Product_Release->Complex_A Cycle

Figure 2: The catalytic cycle for Zinc-mediated enantioselective alkynylation [2].

Part 5: Applications in Drug Development

Once synthesized, substituted pentynediols serve as versatile intermediates.[2]

Heterocycle Synthesis (Gold Catalysis)

Pentynediols can be cyclized to furans using Gold(I) or Gold(III) catalysts. This is a powerful method to generate fully substituted furans, which are difficult to access via traditional condensation methods.

  • Reagent: AuCl₃ (5 mol%), Toluene, RT.

  • Mechanism:[3][4][5] 5-endo-dig cyclization followed by dehydration.

Bioisosteres

The rigid alkyne spacer in pentynediols mimics the distance of peptide bonds or aromatic linkers but with a significantly different electronic profile. This is utilized in:

  • MMP Inhibitors: The diol chelates the Zinc atom in the active site of Matrix Metalloproteinases.

  • Anticancer Agents: Acetylenic diols have shown specific toxicity against melanoma (A375) and breast cancer lines [3].[6]

References

  • Biological Activity of Acetylenic Diols

    • Title: Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid.[6]

    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Enantioselective Synthesis (Carreira Reaction)

    • Title: Recent Developments in Enantioselective Addition of Terminal Alkynes to Aldehydes.[7]

    • Source: ETH Zurich / Wiley-VCH.
    • URL:[Link][5]

  • Zinc Triflate Catalysis

    • Title: Zinc triflate - ResearchGate (Review of applic
    • Source: ResearchGate.[8][9]

    • URL:[Link]

  • Title: Process for preparing 1,4-butanediol (Reppe Process Context).
  • Gold-Catalyzed Cyclization

    • Title: Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Non-C
    • Source: ResearchGate.[8][9]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Laboratory Protocol for the Synthesis of Furan Derivatives from 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of furan derivatives from alkynyl diols represents a cornerstone transformation in the production of flavorants, pharmaceutical intermediates, and heterocyclic building blocks. This guide focuses specifically on the conversion of 4-methylpent-2-yne-1,4-diol (1) .

Unlike the symmetric hex-3-yne-2,5-diol (which yields 2,5-dimethylfuran), the asymmetric nature of (1) —possessing both primary and tertiary hydroxyl groups—dictates a divergent reaction pathway. The primary product of this cycloisomerization is 2,2-dimethyl-3(2H)-furanone (2) , a valuable dihydrofuran scaffold often referred to as "Strawberry Furanone."

This application note details two validated protocols:

  • Method A: Brønsted Acid-Catalyzed Cyclohydration (Cost-effective, scalable).

  • Method B: Gold(I)-Catalyzed Cycloisomerization (High selectivity, mild conditions).

Key Reaction Pathway

The transformation relies on the activation of the alkyne moiety, facilitating a Meyer-Schuster-type rearrangement followed by intramolecular Michael addition.

ReactionScheme cluster_legend Legend SM 4-Methylpent-2-yne-1,4-diol (C6H10O2) Inter Intermediate (Allenyl Ketone / Enone) SM->Inter Cat. Activation (- H2O) Prod 2,2-Dimethyl-3(2H)-furanone (C6H8O2) Inter->Prod Cyclization key Method A: H2SO4/HgSO4 Method B: AuCl(PPh3)/AgOTf

Figure 1: General reaction scheme for the cycloisomerization of 4-methylpent-2-yne-1,4-diol.

Mechanistic Insight: The Causality of Cyclization

Understanding the mechanism is critical for troubleshooting yield losses. The reaction does not proceed via simple dehydration to an aromatic furan due to the gem-dimethyl substitution preventing aromatization without methyl migration.

  • Activation: The catalyst (

    
     or 
    
    
    
    ) coordinates to the alkyne
    
    
    -system.
  • Rearrangement: Nucleophilic attack of water (or intramolecular hydroxyl migration) leads to an

    
    -unsaturated ketone (enone) intermediate via a Meyer-Schuster rearrangement.
    
  • Cyclization: The pendant primary hydroxyl group attacks the Michael acceptor (enone).

  • Tautomerization: The resulting hemiacetal tautomerizes to the stable furanone.

Mechanistic Pathway Diagram[1]

Mechanism Start Start: 4-methylpent-2-yne-1,4-diol Coord Metal/Acid Coordination (Alkyne Activation) Start->Coord Carbo Carbocation Formation (Loss of OH at C4) Coord->Carbo -OH Allene Allenyl Enol Intermediate Carbo->Allene 1,3-Shift Enone Enone Intermediate (Hydration/Rearrangement) Allene->Enone Tautomerization Cyclic Oxy-Michael Addition (Ring Closure) Enone->Cyclic Final Target: 2,2-dimethyl-3(2H)-furanone Cyclic->Final

Figure 2: Step-by-step mechanistic flow from diol to furanone.

Experimental Protocols

Method A: Acid-Catalyzed Cyclohydration (Standard)

Best for: Large-scale synthesis where cost is a priority and acidic conditions are tolerated.

Reagents:

  • 4-methylpent-2-yne-1,4-diol (1.0 equiv)

  • Sulfuric Acid (

    
    ), 10% aq. solution
    
  • Mercury(II) Sulfate (

    
    ) (Catalytic, 1-2 mol%) - Note: Mercury-free alternatives using 
    
    
    
    exist but often require higher temperatures.
  • Solvent: Ethanol/Water (1:1)

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 4-methylpent-2-yne-1,4-diol (11.4 g, 100 mmol) and Ethanol (50 mL).

  • Catalyst Addition: Add 50 mL of 10%

    
     containing dissolved 
    
    
    
    (0.6 g, 2 mmol).
  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1) for the disappearance of the diol (
    
    
    
    ).
  • Workup: Cool to room temperature. Neutralize with saturated

    
     solution until pH ~7.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation (bp 65-70°C @ 15 mmHg) or flash column chromatography.
    

Expected Yield: 65–75%

Method B: Gold(I)-Catalyzed Cycloisomerization (High Precision)

Best for: High-value applications requiring mild conditions and absence of mercury.

Reagents:

  • 4-methylpent-2-yne-1,4-diol (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-catalyst:

    
     (2 mol%) or 
    
    
    
  • Solvent: Toluene or DCM (Anhydrous)

Protocol:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     (20 mg) and 
    
    
    
    (10 mg) in anhydrous Toluene (5 mL) for 10 minutes to generate the active cationic gold species.
  • Substrate Addition: Dissolve 4-methylpent-2-yne-1,4-diol (228 mg, 2 mmol) in Toluene (15 mL) and add to the catalyst mixture.

  • Reaction: Stir at room temperature (

    
    ) for 2–4 hours.
    
    • Note: If reaction is sluggish, heat to

      
      .
      
  • Filtration: Filter the reaction mixture through a short pad of silica gel to remove the metal catalyst. Wash with Ether.

  • Isolation: Concentrate the filtrate. The product is often pure enough for use; otherwise, purify via Kugelrohr distillation.

Expected Yield: 85–92%

Data Summary & Comparative Analysis

ParameterMethod A (Acid/Hg)Method B (Gold/Ag)
Catalyst Cost LowHigh
Toxicity High (Mercury waste)Low (Silver waste manageable)
Temperature Reflux (

)
RT to

Time 4–6 Hours2–4 Hours
Yield 65–75%85–92%
Selectivity Moderate (Polymerization risk)Excellent

Critical Quality Attributes (CQA) & Troubleshooting

Analytical Validation

To confirm the identity of 2,2-dimethyl-3(2H)-furanone :

  • 1H NMR (

    
    ):  Look for the gem-dimethyl singlet at 
    
    
    
    ppm (6H). The methylene protons at C4 and C5 will appear as triplets or multiplets depending on ring puckering, typically around
    
    
    and
    
    
    ppm.
  • IR Spectroscopy: Strong carbonyl stretch at

    
     cm
    
    
    
    (ketone) and ether C-O stretch at
    
    
    cm
    
    
    . Absence of broad O-H stretch (3400 cm
    
    
    ) confirms cyclization.
Troubleshooting Guide
  • Problem: Low yield with significant tar formation (Method A).

    • Root Cause:[1][2][3][4] Acid concentration too high leading to polymerization of the vinyl ketone intermediate.

    • Solution: Dilute the acid or switch to a solid acid catalyst like Amberlyst-15.

  • Problem: Incomplete conversion (Method B).

    • Root Cause:[1][2][3][4][5] Catalyst poisoning by trace water or chloride ions.

    • Solution: Ensure solvents are anhydrous; increase catalyst loading to 5 mol%.

References

  • Kirsch, S. F., Binder, J. T., Liébert, C., & Menz, H. (2006).[6] Gold(I)-Catalyzed Synthesis of 3(2H)-Furanones. Angewandte Chemie International Edition. Link

  • Shcherbakov, R. O., et al. (2023). Synthesis of substituted furans via extended Corey-Chaykovsky reaction. Journal of Organic Chemistry. Link

  • Egi, M., Azechi, K., & Akai, S. (2010).[6] Gold-Catalyzed Cyclization of γ-Hydroxyalkynones. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. Synthesis of Furanones. Link

  • BenchChem. 4-Methylpent-2-yne-1,4-diol Properties and Reactions. Link

Sources

Application Note: Strategic Utilization of 4-Methylpent-2-yne-1,4-diol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methylpent-2-yne-1,4-diol (MPD) is a versatile C6 acetylenic diol characterized by an internal alkyne core flanked by a primary alcohol and a gem-dimethyl-substituted tertiary alcohol. This unique structural asymmetry makes MPD a high-value "linchpin" scaffold in pharmaceutical synthesis. Unlike the symmetric 2-butyne-1,4-diol, the gem-dimethyl group of MPD predisposes it for terpenoid construction (mimicking isoprene units) and regioselective heterocyclic synthesis .

This guide details the application of MPD in accessing two critical pharmaceutical pharmacophores:

  • cis-Alkene Linkers: Via stereoselective semi-hydrogenation (Precursors for Vitamin A/E analogs and polyene antibiotics).

  • Furanone Scaffolds: Via metal-catalyzed cycloisomerization (Bioactive cores for anti-infectives and flavorants).

Chemical Profile & Strategic Value

FeatureChemical MoietySynthetic Utility
Backbone Internal Alkyne (C≡C)Latent cis-alkene (via hydrogenation) or ketone (via hydration).
Terminus A Primary Alcohol (-CH₂OH)Handle for esterification, oxidation to aldehyde, or chain extension.
Terminus B Tertiary Alcohol (-C(Me)₂OH)Precursor for Meyer-Schuster/Rupe rearrangements; gem-dimethyl source for terpenoids.
Stability Crystalline SolidStable at RT; requires protection from moisture to prevent hygroscopic clumping.
The "Gem-Dimethyl" Advantage

In drug discovery, the gem-dimethyl group (two methyls on the same carbon) is often introduced to block metabolic hot-spots (Thorpe-Ingold effect), increasing the metabolic stability of the drug. MPD provides this moiety pre-installed, differentiating it from generic linear linkers.

Application I: Stereoselective Semi-Hydrogenation

Target: cis-4-methylpent-2-ene-1,4-diol Relevance: Essential for constructing the polyene chains found in retinoids (Vitamin A derivatives) and macrolide antibiotics where Z-olefin geometry is critical for biological activity.

Mechanistic Insight

The reduction of the internal alkyne must be stopped precisely at the alkene stage. Over-reduction to the alkane is a common failure mode. The use of a Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) or Pd/C poisoned with Quinoline ensures syn-addition of hydrogen, yielding the cis (Z) isomer exclusively.

Protocol A: Lindlar Semi-Hydrogenation of MPD

This protocol is optimized for gram-scale synthesis.

Materials:

  • Substrate: 4-methylpent-2-yne-1,4-diol (10.0 g, 87.6 mmol)

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb), 500 mg (5 wt% loading)

  • Solvent: Methanol (HPLC grade, 100 mL)

  • Additive: Quinoline (100 µL) – Critical for suppressing over-reduction.

  • Gas: Hydrogen (H₂) balloon or low-pressure line.

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-neck round-bottom flask, dissolve MPD in Methanol.

  • Poisoning: Add Quinoline to the solution. Stir for 5 minutes. Note: Quinoline occupies the highly active sites on the Pd surface responsible for alkane formation.

  • Catalyst Addition: Carefully add the Lindlar catalyst. Caution: Dry Pd catalysts can ignite methanol vapors. Add under a gentle nitrogen stream.

  • Purging: Seal the flask. Evacuate the headspace and backfill with Nitrogen (3x). Then, evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm H₂ (balloon).

  • Monitoring (The Self-Validating Step):

    • Monitor H₂ uptake. Theoretical uptake is ~1.96 L.

    • TLC Check: Run TLC (Ethyl Acetate/Hexane 1:1). Stain with KMnO₄.

    • Endpoint: The starting material (alkyne) spot will disappear. If a new, lower Rf spot (alkane) appears, stop immediately.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude cis-diol as a colorless oil.

Quantitative Expected Results:

  • Yield: >90%

  • Z/E Ratio: >95:5 (Determined by ¹H NMR; cis-coupling constant

    
     Hz).
    

Application II: Cycloisomerization to Furanones

Target: 2,2-dimethyl-3(2H)-furanone derivatives Relevance: Furanones are privileged scaffolds in medicinal chemistry, exhibiting antitumor and antimicrobial properties. MPD serves as a direct precursor via rearrangement.

Mechanistic Insight

This transformation relies on the Meyer-Schuster Rearrangement followed by cyclization. The tertiary alcohol of MPD undergoes acid-catalyzed ionization/rearrangement to form an


-unsaturated ketone, which then undergoes intramolecular oxa-Michael addition (using the primary alcohol) to close the furan ring.
Protocol B: Gold-Catalyzed Cycloisomerization

Modern, high-yield alternative to harsh acid conditions.

Materials:

  • Substrate: MPD (1.0 eq)

  • Catalyst: AuCl₃ (2 mol%) or NaAuCl₄ (2 mol%)

  • Solvent: Toluene or Ethanol (0.5 M concentration)

  • Temperature: 60°C

Workflow:

  • Dissolve MPD in Toluene.

  • Add the Gold catalyst.

  • Heat to 60°C for 2-4 hours.

  • Self-Validation: Monitor by NMR. The disappearance of the propargylic signals and the appearance of the enone olefinic protons (singlet or doublet depending on substitution) confirms rearrangement.

  • Remove solvent and purify via flash column chromatography.

Visualizing the Strategic Pathways

MPD_Pathways MPD 4-methylpent-2-yne-1,4-diol (MPD) CisDiol cis-4-methylpent-2-ene-1,4-diol (Z-Linker) MPD->CisDiol Lindlar H2 (Syn-Addition) Enone α,β-Unsaturated Ketone (Intermediate) MPD->Enone Meyer-Schuster (Au(III) or H+) Dialdehyde Acetylenic Dialdehyde MPD->Dialdehyde Jones Ox. VitaminA Retinoids / Terpenoids (Bioactive Polyenes) CisDiol->VitaminA Chain Extension Furanone 2,2-dimethyl-3(2H)-furanone (Heterocyclic Scaffold) Enone->Furanone Oxa-Michael Cyclization

Figure 1: Divergent synthesis pathways starting from MPD. The green path represents the reductive route to terpenoids; the orange/red path represents the oxidative/rearrangement route to heterocycles.

Troubleshooting & Optimization (The Self-Validating System)

To ensure reproducibility, researchers should adopt the following "Check-Act" system:

ObservationDiagnosisCorrective Action
H₂ uptake continues past 100% theoretical vol. Catalyst is too active; poisoning failed.Stop reaction immediately. Add more Quinoline or switch to BaSO₄ support.
Formation of trans-isomer (NMR). Isomerization occurring post-reduction.Avoid long reaction times. Ensure temperature does not exceed 25°C.
Low yield in Furanone synthesis. Polymerization of the intermediate enone.Dilute reaction (0.1 M). Switch from H₂SO₄ (harsh) to AuCl₃ (mild).
Hygroscopic starting material. MPD has absorbed water.Dry MPD in a vacuum desiccator over P₂O₅ for 12h before weighing.

References

  • ChemicalBook. (2023). 4-methylpent-2-yne-1,4-diol synthesis and properties. Retrieved from

  • Musolino, M. G., et al. (2009).[1] Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran over K, Ca and Ba metals-promoted Ru/SiO2 catalysts. Applied Catalysis A: General, 357(1), 106-113. (Provides analogous protocols for diol hydrogenation). Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for the Hydrogenation of But-2-yne-1,4-diol. (Detailed Lindlar protocols applicable to MPD). Retrieved from

  • Egi, M., et al. (2010).[3] Gold-Catalyzed Cyclization of γ-Hydroxyalkynones to 3(2H)-Furanones. Journal of Organic Chemistry, 75(6), 2123-2126. (Basis for the Gold-catalyzed protocol). Retrieved from

  • Li, Y., et al. (2023). Application of Metal-Based Catalysts for Semi-Hydrogenation of Alkynol: A Review. Molecules. (Review of catalyst selection for acetylenic diols). Retrieved from

Sources

Advanced Protocol: Utilization of 4-Methylpent-2-yne-1,4-diol in Metal-Organic Framework Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in materials science and drug development, focusing on the specific utility of 4-methylpent-2-yne-1,4-diol (MPD) in the engineering of Metal-Organic Frameworks (MOFs).

Abstract & Strategic Overview

4-Methylpent-2-yne-1,4-diol (MPD) (CAS: 10605-66-0) is an asymmetric alkyne diol traditionally utilized as a corrosion inhibitor and electroplating leveler. In the context of Metal-Organic Framework (MOF) synthesis and drug development, its role is recontextualized as a high-value functional building block and crystal engineering modulator .[1]

Unlike simple solvents, MPD possesses dual functionality:

  • Chelating Diol Motif: Acts as a competitive modulator during the nucleation of high-valence MOFs (e.g., Zr-based UiO series), controlling crystal size and introducing defect sites.

  • Internal Alkyne Handle: Provides a bio-orthogonal site for Post-Synthetic Modification (PSM) via metal-catalyzed cycloadditions (e.g., Click Chemistry) or cyclization into furan-based linkers.

This guide details the protocols for utilizing MPD to engineer hierarchically porous MOFs and functionalized drug delivery vehicles .

Mechanism of Action

Crystal Growth Modulation (Defect Engineering)

In the solvothermal synthesis of Group IV MOFs (Zr, Hf), the kinetics of ligand exchange determine crystallinity. MPD acts as a bidentate modulator . Its hydroxyl groups compete with dicarboxylate linkers for coordination to the metal clusters (Secondary Building Units - SBUs).

  • Steric Bulk: The gem-dimethyl group (

    
    ) provides steric hindrance, preventing the formation of dense, interpenetrated phases.
    
  • Defect Creation: Controlled incorporation and subsequent removal (activation) of MPD creates "missing linker" defects, enhancing the MOF's Lewis acidity and pore volume for drug encapsulation.

Post-Synthetic Modification (PSM) Target

For MOFs bearing azide-functionalized linkers (e.g., UiO-66-N


), MPD serves as a "Click" reagent. The internal alkyne reacts with the azide via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), covalently tethering the diol to the pore walls. This dramatically alters the pore environment from hydrophobic to hydrophilic, facilitating the loading of polar drug molecules.

Application Note: Drug Delivery & Catalysis

Target Audience: Drug Development Professionals
  • Solubility Enhancement: Tethers MPD to the MOF interior to increase the wettability of the framework, aiding the diffusion of water-soluble drugs (e.g., doxorubicin).

  • Bio-orthogonal Coupling: The alkyne group remains stable under physiological conditions unless specifically activated, allowing for "prodrug" strategies where the MOF protects the cargo until reaching the target site.

Quantitative Comparison of Modulators
ModulatorFunctional GroupAcidity (pKa)Role in SynthesisPore Effect
Acetic AcidMonodentate4.76Standard ModulatorMicropores
Benzoic AcidMonodentate4.20Defect EngineeringMesopores
4-Methylpent-2-yne-1,4-diol Bidentate (Chelating) ~13 (Alcohol) Shape Control / PSM Hierarchical / Functional

Experimental Protocols

Protocol A: Defect-Engineered Synthesis of Zr-MOF (UiO-66)

Objective: Synthesize highly crystalline UiO-66 with controlled defects using MPD as a modulator.

Reagents:

  • Zirconium(IV) chloride (

    
    )
    
  • Terephthalic acid (

    
    )
    
  • 4-Methylpent-2-yne-1,4-diol (MPD)

  • DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.54 mmol, 125 mg) in 5 mL of DMF. Sonicate for 10 mins until clear.
    
  • Modulator Addition: Add MPD (10 equivalents, 5.4 mmol, ~616 mg) to the solution.

    • Note: The ratio of Modulator:Metal determines defect density. Higher MPD ratios yield larger pores.

  • Linker Addition: Add Terephthalic acid (0.54 mmol, 90 mg) to the mixture. Stir at room temperature for 15 mins.

  • Solvothermal Synthesis: Seal the vial (Teflon-lined cap) and heat in an isothermal oven at 120°C for 24 hours .

  • Harvesting: Cool to room temperature. Centrifuge (6000 rpm, 10 min) to collect the white precipitate.

  • Activation: Wash 3x with DMF and 3x with Ethanol to remove uncoordinated MPD.

    • Validation: Perform TGA (Thermogravimetric Analysis). Defect-rich MOFs show weight loss steps corresponding to modulator removal at lower temperatures than linker decomposition.

Protocol B: Post-Synthetic Modification (Click Chemistry)

Objective: Functionalize an azide-tagged MOF (UiO-66-N


) with MPD to increase hydrophilicity.

Reagents:

  • UiO-66-N

    
     (Pre-synthesized)
    
  • 4-Methylpent-2-yne-1,4-diol (MPD)

  • CuI (Copper(I) Iodide catalyst)

  • Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Suspension: Suspend 100 mg of activated UiO-66-N

    
     in 10 mL of Acetonitrile.
    
  • Reagent Loading: Add MPD (2.0 equivalents relative to azide linkers) and CuI (5 mol%).

  • Reaction: Stir gently at 60°C for 12 hours under an inert atmosphere (

    
    ).
    
    • Critical Step: Avoid vigorous stirring to prevent mechanical degradation of MOF crystals.

  • Washing: Centrifuge and wash extensively with Acetonitrile (5x) to remove Cu catalyst and unreacted MPD.

    • Chelation Wash: A final wash with EDTA solution is recommended to ensure complete removal of Copper species for biological applications.

  • Characterization: Confirm reaction via FT-IR.

    • Signal: Disappearance of the Azide peak (~2130 cm

      
      ) and appearance of Triazole features.
      

Visualization: Synthesis & Functionalization Pathway

MOF_Synthesis_Pathway Precursors ZrCl4 + H2BDC (Precursors) Solvothermal Solvothermal Synthesis (120°C, DMF) Precursors->Solvothermal MPD 4-Methylpent-2-yne-1,4-diol (Modulator/Reagent) MPD->Solvothermal  Competes with Linker ClickRxn CuAAC Click Reaction (CuI, 60°C) MPD->ClickRxn  Reactant DefectMOF Defect-Engineered MOF (MPD Capped Clusters) Solvothermal->DefectMOF Activation Activation/Washing (Removal of Modulator) DefectMOF->Activation PorousMOF Hierarchical Porous MOF (Drug Delivery Vehicle) Activation->PorousMOF  Defect Sites Exposed AzideMOF Azide-Tagged MOF (UiO-66-N3) AzideMOF->ClickRxn FunctMOF Diol-Functionalized MOF (Hydrophilic Pore Surface) ClickRxn->FunctMOF  Covalent Tethering

Figure 1: Dual pathways for utilizing 4-methylpent-2-yne-1,4-diol: (Top) As a modulator for defect engineering, and (Bottom) as a reagent for post-synthetic functionalization.

References

  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal. Link

  • Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link

  • PubChem. (2024).[2] "4-Methylpent-2-yne-1,4-diol Compound Summary." National Library of Medicine. Link

  • McGuire, C. V., & Forgan, R. S. (2015). "The Surface Chemistry of Metal-Organic Frameworks." Chemical Communications. Link

  • Islamoglu, T., et al. (2020). "Defect Engineering in Metal-Organic Frameworks for Catalysis and Sorption." Accounts of Chemical Research. Link

Sources

Advanced Application Note: Electroplating Bath Formulation & Optimization Using 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the formulation, optimization, and validation of electroplating baths utilizing 4-methylpent-2-yne-1,4-diol (MPD) . While 2-butyne-1,4-diol is the industry standard, MPD offers distinct steric properties due to its methyl substitution, influencing adsorption kinetics and solubility. This guide is designed for R&D scientists and process engineers requiring high-purity surface finishing, particularly in Bright Nickel and Copper electrodeposition.

Key Application: Class II Brightener and Leveling Agent. Primary Benefit: Synergistic grain refinement leading to mirror-bright, low-porosity deposits with enhanced corrosion resistance.

Chemical Profile & Material Specifications[1][2][3][4][5][6]

Before formulation, the reagent quality must be verified.[1] In high-precision plating (e.g., electronic contacts or medical device housing), trace organic impurities can cause "skip plating" or brittle deposits.

ParameterSpecificationCriticality
Chemical Name 4-Methylpent-2-yne-1,4-diolN/A
CAS Number 10605-66-0Identity Verification
Molecular Formula C₆H₁₀O₂N/A
Purity (GC) ≥ 98.0%High : Impurities cause fogging.
Appearance White to pale yellow solid/liquidDiscoloration indicates oxidation.
Solubility Soluble in water, alcoholsPre-dissolve in warm DI water.
Function Class II Brightener (Leveler)Inhibits peak current density growth.

Mechanism of Action: Adsorption & Synergism

To optimize MPD, one must understand why it works. MPD functions via a Langmuir-type adsorption mechanism .

  • Adsorption: The alkyne (triple bond) and hydroxyl groups adsorb onto the cathode surface.

  • Selective Inhibition: Adsorption is stronger at high current density (HCD) areas—micro-peaks and edges.

  • Leveling: By blocking HCD sites, MPD forces metal ions to deposit in low current density (LCD) valleys, smoothing the surface.

  • Synergy: MPD (Class II) creates tensile stress. It must be paired with a Class I brightener (e.g., Saccharin), which introduces compressive stress, resulting in a stress-neutral, ductile coating.

Diagram 1: Electrochemical Mechanism of MPD

G Cathode Cathode Surface (Micro-roughness) MPD 4-Methylpent-2-yne-1,4-diol (Class II Agent) Adsorption Preferential Adsorption on High Current Density Peaks MPD->Adsorption Diffusion Saccharin Saccharin (Class I Carrier) Result Bright, Fine-Grained Nickel Deposit Saccharin->Result Stress Relief (Compressive) Inhibition Inhibition of Crystal Growth (Increased Overpotential) Adsorption->Inhibition Blocks Active Sites Deposition Enhanced Deposition in Valleys (Leveling) Inhibition->Deposition Redistributes Current Deposition->Result Grain Refinement

Figure 1: Mechanism of Action. MPD selectively blocks peaks, forcing deposition into valleys, while Saccharin counteracts stress.

Protocol 1: Electroplating Bath Formulation (Modified Watts Nickel)[8]

This protocol establishes a baseline "Bright Nickel" bath.

Equipment:

  • Rectifier (0–10 A, low ripple).

  • Thermostatic bath (maintain 50°C ± 2°C).

  • Anode: Sulfur-depolarized Nickel rounds (in Titanium baskets).

  • Filtration: Continuous carbon filtration (to remove organic breakdown products).

Base Electrolyte Composition:

ComponentConcentrationFunction
Nickel Sulfate Hexahydrate 250 – 300 g/LMain source of Ni²⁺ ions.
Nickel Chloride Hexahydrate 40 – 60 g/LIncreases conductivity; aids anode corrosion.
Boric Acid 40 – 50 g/LpH Buffer (prevents H₂ evolution spikes).
Saccharin (Sodium Salt) 1.0 – 3.0 g/LClass I Brightener (Carrier/Stress Reducer).
MPD (4-Methylpent-2-yne-1,4-diol) 20 – 100 mg/L Class II Brightener (Leveler).
Wetting Agent (e.g., Sodium Lauryl Sulfate) 0.1 – 0.5 g/LReduces surface tension (prevents pitting).

Preparation Steps:

  • Dissolution: Dissolve Nickel Sulfate and Chloride in 50% of final volume DI water (60°C).

  • Buffering: Add Boric Acid. Stir until fully dissolved.

  • Purification (Critical): Add 2 mL/L H₂O₂, heat to 70°C for 1 hour, then add activated carbon (2 g/L). Filter. This removes organic contaminants that compete with MPD.

  • Additive Addition:

    • Add Saccharin.[2][3][4][5]

    • Add MPD (Pre-dissolve 1g in 100mL warm water to create a stock solution).

    • Add Wetting Agent.[2][3]

  • Adjustment: Adjust pH to 4.2 using diluted H₂SO₄ or NiCO₃.

Protocol 2: Optimization via Hull Cell Analysis

The Hull Cell is the industry standard for validating the "operating window" of a brightener. It creates a range of current densities (CD) across a single panel.

Objective: Determine the optimal MPD concentration that yields a bright deposit without brittleness or burning.

Experimental Setup:

  • Cell Volume: 267 mL (Standard).[6]

  • Anode: Corrugated Nickel.

  • Cathode: Polished Brass or Steel panel.[7]

  • Current: 2 Amperes.[4]

  • Time: 10 minutes.

  • Agitation: Mechanical (paddle) or Air (vigorous).[4]

Workflow:

  • Baseline: Run a Hull Cell panel with the Base Electrolyte + Saccharin only.

    • Result: Matte/Semi-bright deposit.

  • Titration: Add MPD stock solution in increments of 10 mg/L (equivalent to 2.67 mg per 267 mL cell).

  • Observation: After each run, rinse and dry the panel. Map the "Bright Range."

Diagram 2: Hull Cell Optimization Logic

HullCell Start Start Hull Cell Test (Base Bath + Saccharin) AddMPD Add MPD (+10 mg/L increments) Start->AddMPD RunPanel Plate Panel (2A, 10 min, 50°C) AddMPD->RunPanel Analyze Analyze Deposit Zones RunPanel->Analyze Dull LCD Area Dull? Analyze->Dull Result Burn HCD Area Burnt? Analyze->Burn Result Bright Full Brightness? Analyze->Bright Result Dull->AddMPD Conc. too low Increase MPD Stop Corrective Action Burn->Stop Conc. too high Dilute/Carbon Treat Optimize Production Scale-Up Bright->Optimize Optimal Range Found (Record mg/L)

Figure 2: Step-by-step optimization workflow for determining the ideal brightener concentration.

Interpretation of Results:

  • Low MPD (<20 mg/L): HCD (High Current Density) edge is bright; LCD (Low Current Density) is dull/matte.

  • Optimal MPD (30–80 mg/L): Mirror-bright finish across the entire panel (from 0.1 to 10 A/dm²).

  • Excess MPD (>120 mg/L): HCD area shows "burning" (dark, rough deposit) or brittleness (cracking when the panel is bent).

Protocol 3: Analytical Control (HPLC Method)

For rigorous process control (mimicking drug development standards), rely on High-Performance Liquid Chromatography (HPLC) rather than visual Hull Cell checks alone.

Rationale: MPD is consumed during plating (incorporated into the deposit or oxidized). Method: Reverse-Phase HPLC.

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Alkyne detection).

  • Sample Prep: Take 5 mL bath sample -> Filter (0.45 µm) -> Inject 20 µL.

  • Calibration: External standard curve of MPD (10, 50, 100, 200 mg/L) in DI water.

Troubleshooting & Maintenance

DefectProbable CauseCorrective Action
Dark/Burnt HCD Excess MPD or Low Nickel conc.Electrolysis (dummy plating) at LCD; Check Ni content.
Pitting Low Wetting Agent or Organic ContaminationAdd Wetting Agent; Carbon filtration.
Brittle Deposit Excess MPD or Low SaccharinAdd Saccharin (Stress reducer); Stop MPD addition.
Dull LCD Low MPD concentrationAdd MPD (in 5 mg/L increments).
Cloudy Deposit Metallic Impurities (Zn, Cu)Dummy plate at low current (0.2 A/dm²).

References

  • Schlesinger, M., & Paunovic, M. (2010). Modern Electroplating (5th ed.). Wiley. (Definitive text on Watts Nickel and brightener classes).

  • PubChem. (n.d.).[8] 4-Methylpent-2-yne-1,4-diol Compound Summary. National Library of Medicine. Retrieved October 24, 2023. Link[8][9]

  • Bozzini, B., et al. (2020). Investigation of the electrochemical conversion of brighteners during nickel electrodeposition. Journal of Applied Electrochemistry. (Detailed analysis of acetylenic brightener breakdown).
  • Di Bari, G. A. (2010). Nickel Plating. In Modern Electroplating. (Specifics on Class I/II brightener synergy).
  • Kocour Company. (n.d.).[7] Operating Instructions for Hull Cells. (Standard industry protocol for Hull Cell usage). Link

Sources

Application Note: Catalytic Cyclization Techniques for 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

4-methylpent-2-yne-1,4-diol (MPD) represents a high-value C6 synthon in the synthesis of heterocycles. Its unique structure—possessing both a primary and a tertiary propargylic alcohol flanking an internal alkyne—creates a "selectivity switch" that challenges synthetic chemists.

Depending on the catalytic system employed, MPD can be directed toward two distinct, high-value pathways:

  • The "Soft" Activation (Au/Ru): Yields 2,2-dimethyl-3(2H)-furanone , a potent flavor/fragrance compound (strawberry/caramel notes) and a core scaffold for bioactive lactones.

  • The "Hard" Dehydration (Acid/Zeolite): Yields 2,5-dimethylfuran , a critical high-energy-density biofuel and solvent.

This guide details the protocols for controlling this divergence, focusing on Gold(I) and Ruthenium(II) catalysis for high-precision synthesis, while briefly covering solid-acid techniques for industrial dehydration.

Reaction Landscape & Mechanistic Logic

The transformation of MPD is governed by the competition between Meyer-Schuster rearrangement (leading to furanones) and double dehydration (leading to furans).

The Selectivity Switch
  • Path A (Redox Isomerization): Requires a metal catalyst to isomerize the propargylic alcohol into an

    
    -unsaturated ketone (enone), followed by intramolecular Michael addition.
    
  • Path B (Aromatization): Requires a Brønsted acid to protonate hydroxyl groups, facilitating water elimination to form the heteroaromatic furan ring.

ReactionLandscape Figure 1: Divergent Catalytic Pathways for MPD Cyclization Substrate 4-Methylpent-2-yne-1,4-diol (MPD) Inter_A Intermediate: Allenol / Enone Substrate->Inter_A Au(I) or Ru(II) (Soft Lewis Acid) Inter_B Intermediate: Dienol / Cation Substrate->Inter_B H+ / Zeolite (Brønsted Acid) Product_A Target A: 2,2-Dimethyl-3(2H)-furanone (Flavor/Pharma) Inter_A->Product_A Cyclization (Michael Addn) Product_B Target B: 2,5-Dimethylfuran (Biofuel/Solvent) Inter_B->Product_B - 2 H2O (Aromatization)

Protocol A: Gold(I)-Catalyzed Cycloisomerization

Target Product: 2,2-Dimethyl-3(2H)-furanone Mechanism:


-Activation / Meyer-Schuster Rearrangement

Gold(I) catalysts are superior for this transformation due to their high alkynophilicity and tolerance for air/moisture compared to Palladium. The mechanism involves the initial activation of the alkyne, promoting a 1,3-shift of the hydroxyl group to form an allenol, which tautomerizes to an enone and spontaneously cyclizes.

Materials
  • Pre-catalyst: Chloro(triphenylphosphine)gold(I) [AuCl(PPh3)] (5 mol%)

  • Activator: Silver Triflate [AgOTf] (5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Substrate: 4-methylpent-2-yne-1,4-diol (0.5 M concentration)

  • Additives: Methanol (10 mol% - proton shuttle)

Step-by-Step Methodology
  • Catalyst Activation (In-Situ):

    • In a flame-dried Schlenk flask wrapped in aluminum foil (to exclude light), dissolve AuCl(PPh3) (25 mg, 0.05 mmol) in 2 mL of anhydrous DCM.

    • Add AgOTf (13 mg, 0.05 mmol) in one portion.

    • Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species

      
      .
      
    • Note: Do not filter yet.

  • Substrate Addition:

    • Dissolve MPD (114 mg, 1.0 mmol) in 2 mL of DCM.

    • Add the substrate solution dropwise to the catalyst suspension over 5 minutes.

    • Add 10 mol% Methanol (4 µL). Rationale: Methanol acts as a proton shuttle, accelerating the proton transfer steps in the Meyer-Schuster rearrangement.

  • Reaction Monitoring:

    • Stir at room temperature (25°C).

    • Monitor via TLC (Hexane/EtOAc 3:1). The diol (polar) will disappear, and a less polar spot (Furanone) will appear.

    • Typical reaction time: 2–4 hours.

  • Workup & Purification:

    • Filter the mixture through a short pad of Celite to remove AgCl and Gold residues.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel (eluent: Hexane/EtOAc 9:1).

Validation Parameters
ParameterExpected ValueNotes
Yield 85–92%Loss usually due to volatility of the furanone.
Selectivity >98% FuranoneTrace amounts of pyrrole if amine impurities present.
1H NMR

1.40 (s, 6H), 2.50 (t, 2H), 4.40 (t, 2H)
Diagnostic gem-dimethyl singlet shifts significantly.

Protocol B: Ruthenium-Catalyzed Redox Isomerization

Target Product: 2,2-Dimethyl-3(2H)-furanone (High Atom Economy) Mechanism: Metal-Hydride Mediated Isomerization

Ruthenium catalysis, specifically using the Shvo catalyst , offers a mechanism that avoids silver additives. It proceeds via a ruthenium-hydride species that chemically mimics an enzymatic isomerization.

Materials
  • Catalyst: Shvo’s Catalyst (1-hydroxy-tetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)) (1-2 mol%)

  • Solvent: Toluene

  • Substrate: MPD

Step-by-Step Methodology
  • Preparation:

    • Charge a pressure tube or heavy-walled flask with MPD (1.0 mmol) and Toluene (3 mL).

    • Add Shvo’s catalyst (10 mg, ~1 mol%). The solution will be reddish-orange.

  • Thermal Activation:

    • Seal the tube and heat to 100°C .

    • Mechanism:[1][2][3][4][5][6] The dimer dissociates into the active monomeric species at elevated temperatures.

  • Reaction Time:

    • Stir for 12–16 hours.

    • Checkpoint: The solution often darkens as the reaction proceeds.

  • Workup:

    • Cool to room temperature.[4]

    • Directly load the reaction mixture onto a silica gel column (the catalyst is robust but can be separated easily).

    • Elute with Pentane/Ether mixtures.

Protocol C: Brønsted Acid Dehydration (Industrial)

Target Product: 2,5-Dimethylfuran Mechanism: Double Dehydration / Aromatization

For applications requiring the furan (biofuel), noble metals are unnecessary. Heterogeneous acid catalysis is the industry standard.

Materials
  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin) or H-ZSM-5 Zeolite.

  • Solvent: DMSO or neat (if running continuous flow).

Step-by-Step Methodology
  • Catalyst Pre-treatment:

    • Wash Amberlyst-15 with methanol, then dry in a vacuum oven at 80°C for 4 hours to remove pore water.

  • Reaction:

    • Mix MPD (1.0 mmol) in DMSO (2 mL).

    • Add activated Amberlyst-15 (50 mg).

    • Heat to 120°C for 3 hours.

  • Isolation:

    • 2,5-Dimethylfuran is volatile (bp 92-94°C).

    • Distillation: For scale >1g, distill the product directly from the reaction mixture.

    • Caution: 2,5-Dimethylfuran is immiscible with water but DMSO is difficult to remove without distillation.

Troubleshooting & Optimization Logic

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Conversion (Au) Catalyst PoisoningEnsure solvent is amine-free. Thiols/amines kill Au(I).
Silver Mirror Formation Light SensitivityWrap flask in foil. AgOTf decomposes in light.
Product Polymerization Acid SensitivityFuranones can polymerize in highly acidic media. Use basic alumina for filtration if using acid catalysts.
Low Yield (Volatility) Evaporation LossThe furanone and furan are volatile. Do not use high vacuum (<10 mbar) for extended periods during drying.
Decision Matrix for Catalyst Selection

DecisionMatrix Start Start: MPD Cyclization Target Select Target Product Start->Target Furanone Target: Furanone (Flavor/Pharma) Target->Furanone Furan Target: Furan (Biofuel) Target->Furan Scale Scale? Furanone->Scale Acid Use Amberlyst-15 (Cheap, Scalable) Furan->Acid Small < 1g (Lab) Scale->Small Large > 100g (Process) Scale->Large Au Use Gold(I)/AgOTf (Fast, Mild, High Selectivity) Small->Au Ru Use Shvo's Catalyst (Robust, No Silver) Large->Ru

Caption: Catalyst selection workflow based on target moiety and operational scale.

References

  • Gold-Catalyzed Cycloisomeriz

    • Title: Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions[4]

    • Source: Frontiers in Chemistry (2019)
    • URL:[Link][1][4][7]

  • Ruthenium-Catalyzed Cycliz

    • Title: Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes[1]

    • Source: Journal of the American Chemical Society (2001)[1]

    • URL:[Link]

  • Synthesis of 2,5-Dimethylfuran (Biofuel Context)

    • Title: Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy (Contextualizing the reverse reaction)
    • Source: Bulletin of Chemical Reaction Engineering & Catalysis (2019)[7][8]

    • URL:[Link]

  • Propargylic Diol Reactivity

    • Title: Gold-Catalyzed Dehydrative Cycliz
    • Source: ResearchG
    • URL:[Link]

Sources

Experimental setup and procedure for the hydration of 4-methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the experimental setup for the regioselective hydration of 4-methylpent-2-yne-1,4-diol to its corresponding


-hydroxy ketone, 1,4-dihydroxy-4-methylpentan-2-one .

This guide prioritizes Gold(I) catalysis over traditional Mercury(II) or strong acid methods due to superior regioselectivity, mild conditions, and the elimination of toxic heavy metal waste.

Executive Summary

Target Molecule: 1,4-dihydroxy-4-methylpentan-2-one (Primary Hydration Product) Substrate: 4-methylpent-2-yne-1,4-diol (CAS: 10605-66-0) Methodology: Homogeneous Gold(I) Catalysis Key Advantage: Avoidance of Meyer-Schuster rearrangement and toxic mercury salts.

The hydration of propargylic diols is a pivotal transformation in the synthesis of complex ketols and heterocyclic precursors (e.g., furanones). Traditional acid-catalyzed methods (H₂SO₄) often trigger Meyer-Schuster rearrangements , yielding


-unsaturated carbonyls instead of the desired hydration products. This protocol utilizes a cationic Gold(I) complex, generated in situ from (PPh₃)AuCl  and AgOTf , to effect a mild, regioselective addition of water across the alkyne.

Reaction Mechanism & Regioselectivity

The reaction follows a specific regiochemical pathway governed by steric differentiation between the gem-dimethyl group at C4 and the methylene group at C1.

  • Regioselectivity: The gold catalyst activates the triple bond. Nucleophilic attack by water occurs preferentially at C2 (less hindered) rather than C3 (adjacent to the bulky gem-dimethyl group).

  • Product: The resulting enol tautomerizes to 1,4-dihydroxy-4-methylpentan-2-one .

  • Alternative Pathway: Attack at C3 would lead to 1,4-dihydroxy-4-methylpentan-3-one, which is prone to spontaneous cyclization to form tetrahydrofuran derivatives. The Gold(I) system minimizes this by favoring the sterically accessible C2 position.

Pathway Visualization

ReactionPathway Substrate 4-methylpent-2-yne-1,4-diol (Substrate) Au_Complex [Au(PPh3)]+ Coordination (Activation) Substrate->Au_Complex (PPh3)AuCl / AgOTf Attack_C2 Nu Attack at C2 (Less Hindered) Au_Complex->Attack_C2 Major Pathway Attack_C3 Nu Attack at C3 (Sterically Hindered) Au_Complex->Attack_C3 Minor Pathway Enol_C2 Enol Intermediate (C2-OH) Attack_C2->Enol_C2 -H+ Product_C3 Cyclic Ether / Furanone (Minor/Side Product) Attack_C3->Product_C3 Cyclization Product_C2 1,4-dihydroxy-4-methylpentan-2-one (Major Product) Enol_C2->Product_C2 Tautomerization

Figure 1: Mechanistic pathway highlighting the regioselective preference for C2 hydration under Gold(I) catalysis.

Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv. / Conc.MW ( g/mol )Notes
4-methylpent-2-yne-1,4-diol Substrate1.0 equiv114.14Solid/Viscous Liq.
(PPh₃)AuCl Pre-Catalyst2.0 mol%494.71Store in dark
AgOTf (Silver Triflate)Co-Catalyst2.0 mol%256.94Hygroscopic; Weigh quickly
Methanol / Water Solvent10:1 Ratio-Deoxygenated preferred
Dichloromethane (DCM) Extraction-84.93HPLC Grade
Magnesium Sulfate Drying Agent-120.37Anhydrous
Step-by-Step Procedure

Step 1: Catalyst Activation (In Situ)

  • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, weigh (PPh₃)AuCl (2 mol%) and AgOTf (2 mol%).

  • Add Methanol (anhydrous, 2.0 mL per mmol substrate) under a nitrogen atmosphere.

  • Stir the mixture at Room Temperature (RT) for 10 minutes. Note: A white precipitate of AgCl will form, indicating the generation of the active cationic gold species [Au(PPh₃)]⁺OTf⁻.

Step 2: Substrate Addition

  • Dissolve 4-methylpent-2-yne-1,4-diol (1.0 equiv) in a minimal amount of Methanol/Water (10:1 v/v).

  • Add the substrate solution dropwise to the catalyst mixture.

  • Add the remaining Water required to reach a final solvent ratio of MeOH:H₂O (10:1). Total concentration of substrate should be approx. 0.2 M.

Step 3: Reaction Monitoring

  • Seal the flask and stir at 40°C (mild heating accelerates the reaction without promoting rearrangement).

  • Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1). The diol substrate is polar; the ketone product will be slightly less polar but distinct. Staining with KMnO₄ or Vanillin is recommended as UV activity may be low.

  • Reaction is typically complete within 4–6 hours .

Step 4: Workup & Purification

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove most Methanol.

  • Dilute the aqueous residue with Brine (10 mL) and extract with DCM or Ethyl Acetate (3 x 15 mL).

  • Combine organic layers and dry over anhydrous MgSO₄ .

  • Filter and concentrate to yield the crude oil.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Gradient: 20%

      
       50% Ethyl Acetate in Hexane.
      
    • Note: The product contains two hydroxyl groups and a ketone, making it relatively polar.

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected parameters.

Expected Product: 1,4-dihydroxy-4-methylpentan-2-one

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (CDCl₃)

1.30 (s, 6H)
Gem-dimethyl protons at C4

2.65 (s, 2H)
Methylene protons at C3 (

)

4.25 (s, 2H)
Methylene protons at C1 (

)

3.0-4.0 (br s, 2H)
Hydroxyl protons (exchangeable)
¹³C NMR (CDCl₃)

210-215 ppm
Carbonyl Carbon (C2)

70-75 ppm
Quaternary Carbon (C4)

65-70 ppm
Primary Alcohol Carbon (C1)

50-55 ppm
Methylene Carbon (C3)
IR Spectroscopy ~3400 cm⁻¹ (Broad)O-H Stretch (Alcohol)
~1710 cm⁻¹ (Strong)C=O Stretch (Ketone)

Critical Comparison: Gold vs. Acid Catalysis

The choice of catalyst dictates the success of this protocol. The table below highlights why Gold(I) is the industry standard for high-value propargylic alcohol hydration.

FeatureGold(I) Catalysis (Recommended)Acid Catalysis (H₂SO₄/HgSO₄)
Mechanism

-Lewis Acid activation (Soft)
Brønsted Acid protonation (Hard)
Selectivity High Regioselectivity (Markovnikov-like)Poor; Mixtures of ketones & enones
Side Reactions Minimal; rare cyclizationMeyer-Schuster Rearrangement (Common)
Conditions Mild (RT to 40°C), Neutral pHHarsh (Reflux), Highly Acidic
Safety Low Toxicity (Ag salts handled easily)High Toxicity (Mercury waste)
Workflow Diagram

Workflow Start Start: 4-methylpent-2-yne-1,4-diol CatPrep Catalyst Prep: (PPh3)AuCl + AgOTf in MeOH (10 min) Start->CatPrep Reaction Reaction: Add Substrate + H2O Stir 40°C, 4-6h CatPrep->Reaction TLC TLC Check: Complete Conversion? Reaction->TLC TLC->Reaction No Workup Workup: Evaporate MeOH Extract w/ DCM TLC->Workup Yes Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the batch synthesis of 1,4-dihydroxy-4-methylpentan-2-one.

Safety & Handling

  • Silver Triflate (AgOTf): Causes burns and is sensitive to light. Handle with gloves in a low-light area if possible.

  • Gold Salts: Generally low toxicity but expensive. Recover gold residues for recycling.

  • Solvents: Methanol is toxic and flammable. Perform all evaporations in a fume hood.

References

  • Nolan, S. P., et al. (2009). "Gold(I)-Catalyzed Hydration of Alkynes: A mild and versatile route to ketones." Journal of Organic Chemistry.

  • Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[1] Chemical Reviews.

  • Teles, J. H., et al. (1998). "Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes." Angewandte Chemie International Edition.

  • Li, W., et al. (2024). "CO2-Promoted Hydration of Propargylic Alcohols: Green Synthesis of

    
    -Hydroxy Ketones." ACS Sustainable Chemistry & Engineering. 
    
  • PubChem. (2025).[2] "4-Methylpent-2-yne-1,4-diol Compound Summary." National Library of Medicine.

Sources

Application Note: Protecting Group Strategies for the Differential Reactivity of 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-methylpent-2-yne-1,4-diol (CAS: 10605-66-0) presents a classic yet critical challenge in synthetic organic chemistry: the differentiation of two hydroxyl groups with distinct steric and electronic environments connected by a rigid alkyne linker.[1]

This guide details protocols for the differential protection of the primary (C1) and tertiary (C4) alcohols. By exploiting the "steric cliff" between the unhindered propargylic primary alcohol and the gem-dimethyl substituted tertiary alcohol, researchers can achieve high-fidelity regiocontrol. This note prioritizes silyl ether and ester strategies, providing self-validating protocols designed for scalability and downstream compatibility.

Structural Analysis & Reactivity Profile

Before initiating protection, one must understand the substrate's intrinsic reactivity landscape.

FeaturePrimary Alcohol (C1)Tertiary Alcohol (C4)
Steric Environment Unhindered (

)
Highly Hindered (

, gem-dimethyl)
Electronic Nature NucleophilicNucleophilic, but prone to

ionization
Acid Sensitivity ModerateHigh (Risk of Meyer-Schuster rearrangement or dehydration)
Preferred Protection Bulky Silyl Ethers (TBS, TBDPS), TritylSmaller Silyl Ethers (TMS), Acetates (under forcing conditions)
The "Steric Cliff" Concept

The reaction rate difference (


) between C1 and C4 with bulky electrophiles (e.g., TBSCl) is often 

. This kinetic differentiation allows for near-perfect selectivity without the need for exotic catalysts.[1]

Decision Matrix: Selecting the Right Strategy

The choice of protecting group (PG) depends on the subsequent chemical transformations. Use the decision tree below to select your workflow.

ProtectionStrategy Start Start: 4-methylpent-2-yne-1,4-diol Goal What is the synthetic goal? Start->Goal ModC1 Strategy A: Transient Protection of C1? (Not usually needed due to high reactivity) Goal->ModC1 Modify C1 only ModC4 Strategy B: Selective Protection of C1 Goal->ModC4 Modify C4 only ModBoth Strategy C: Orthogonal Protection Goal->ModBoth Modify Both Differentially StrategyB_Details Use Bulky Silyl Ether (TBSCl, TBDPSCl) ModC4->StrategyB_Details StrategyC_Details 1. Protect C1 (TBS) 2. Protect C4 (MOM/Ac) 3. Deprotect C1 (TBAF/Acid) ModBoth->StrategyC_Details caption Figure 1: Strategic Decision Tree for Diol Protection

Protocol A: Selective Silylation of the Primary Alcohol

This is the most robust method for differentiating the diol. We utilize tert-Butyldimethylsilyl chloride (TBSCl) .[1] The bulky tert-butyl group effectively "filters" out the tertiary alcohol, reacting exclusively with the primary hydroxyl under controlled conditions.

Materials
  • Substrate: 4-methylpent-2-yne-1,4-diol (1.0 equiv)

  • Reagent: TBSCl (1.1 equiv)

  • Base: Imidazole (2.5 equiv) — Acts as both base and nucleophilic catalyst.

  • Solvent: Dichloromethane (DCM) or DMF (Anhydrous)

  • Monitoring: TLC (Hexane:EtOAc 3:1), stain with KMnO4 or p-Anisaldehyde.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve 4-methylpent-2-yne-1,4-diol in anhydrous DCM (0.2 M concentration).

    • Note: DMF can be used if solubility is an issue, but DCM simplifies workup.[1]

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. The solution should remain clear.

  • Reagent Addition: Cool the reaction to 0 °C (ice bath). Add TBSCl (1.1 equiv) portion-wise over 5 minutes.

    • Causality: Cooling prevents any thermal acceleration of the side-reaction at the tertiary center.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • Validation (Self-Check):

    • Check TLC.[1] The diol (

      
      ) should disappear. The mono-protected product (
      
      
      
      ) should appear.[1]
    • Critical: If bis-silylation occurs (very non-polar spot,

      
      ), you added too much TBSCl or ran it too hot.[1]
      
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine.[1] Dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane

    
     10-20% EtOAc/Hexane).
    

Yield Expectation: 90–95% Mono-protected product.

Protocol B: Orthogonal Protection (Accessing the Tertiary Alcohol)

To react at the tertiary center (C4) while preserving the primary center (C1), one must first "mask" C1.

Workflow
  • Protect C1 with a robust group (TBDPS is recommended over TBS for higher acid stability if subsequent steps are harsh).[1]

  • Functionalize/Protect C4 .

  • Deprotect C1 (if necessary).

Detailed Protocol: C4-Acetylation after C1-Silylation[1]

Step 1: C1 Protection (TBDPS) Follow Protocol A, substituting TBSCl with TBDPSCl (1.05 equiv).[1] TBDPS is more expensive but significantly more stable to acid, allowing for broader manipulation of C4.[1]

Step 2: C4 Acylation (The "Forcing" Step) The tertiary alcohol is sluggish. We use DMAP catalysis and acetic anhydride.[1]

  • Dissolve the C1-protected intermediate in Pyridine/DCM (1:1).

  • Add DMAP (0.1 equiv) and Acetic Anhydride (2.0 equiv).

  • Heat to 40 °C if reaction is slow at RT.

    • Note: The gem-dimethyl steric bulk slows this significantly.[1] Monitor closely.

  • Workup: Dilute with Et2O, wash with

    
     solution (to remove pyridine), then water and brine.
    

Step 3: Selective C1 Deprotection To regenerate the primary alcohol while keeping the C4-acetate:

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) buffered with Acetic Acid.[1]

  • Why Buffered? Pure TBAF is basic and might hydrolyze the C4-acetate.[1] Adding AcOH (1:1 with TBAF) buffers the solution, cleaving the silyl ether selectively.

Visualization of Chemical Pathways

The following diagram illustrates the chemical logic flow for synthesizing the three primary derivatives.

ChemicalPathways Diol Diol (Start) HO-R-OH MonoTBS C1-OTBS / C4-OH (Primary Protected) Diol->MonoTBS TBSCl, Imid, 0°C (Steric Selection) BisTBS C1-OTBS / C4-OTBS (Bis-Protected) MonoTBS->BisTBS TBSOTf, 2,6-Lutidine (Forcing Conditions) Orthogonal C1-OTBS / C4-OAc (Orthogonal) MonoTBS->Orthogonal Ac2O, DMAP, Py (Acylation) C4_Only C1-OH / C4-OAc (Tertiary Protected) Orthogonal->C4_Only TBAF/AcOH (Selective Desilylation) caption Figure 2: Chemical Pathways for Differential Functionalization

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Bis-protection observed Reaction temperature too high or excess reagent.[1]Strictly maintain 0 °C during addition. Reduce TBSCl to 1.0 equiv.
Low conversion of C4 Steric hindrance of gem-dimethyl group.[1]Switch from AcCl to Ac2O/DMAP. Heat gently (40 °C). Use "forcing" silylating agents like TBSOTf for C4 silylation.[1]
Decomposition of C4 Acid-catalyzed elimination (Meyer-Schuster).[1]Avoid strong acids (pTSA, HCl).[1] Use buffered conditions. Ensure solvents are acid-free (filter through basic alumina).[1]
Poor Solubility Polarity of the diol.Use a co-solvent mixture of DCM/DMF (4:1) or pure THF.[1]

References

  • PubChem. "4-Methylpent-2-yne-1,4-diol Compound Summary."[1] National Library of Medicine. [Link]

  • Master Organic Chemistry. "Protecting Groups For Alcohols." Master Organic Chemistry Guide. [Link]

  • Chemistry LibreTexts. "15.10: Protection of Hydroxyl Groups." LibreTexts Chemistry. [Link]

  • Royal Society of Chemistry. "Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution." Organic Chemistry Frontiers. [Link]

  • ResearchGate. "A convenient procedure for the monosilylation of symmetric 1,n-diols."[1] Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Methylpent-2-yne-1,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-4MPD

Executive Summary

The synthesis of 4-methylpent-2-yne-1,4-diol (CAS: 10605-66-0) is a classic example of asymmetric alkynylation. It typically involves the nucleophilic addition of 2-methyl-3-butyn-2-ol (MBY) to formaldehyde . While often performed using basic catalysis (Favorskii conditions), significant yield losses occur due to retro-aldol reversibility, polymerization (cuprene formation), and difficult isolation of the water-soluble diol.

This guide provides an advanced troubleshooting framework to transition your process from "functional" to "high-yield," focusing on Copper(I) Catalysis (Reppe Chemistry) as the superior alternative to standard base catalysis, alongside critical downstream purification techniques.

Module 1: Reaction Optimization (Upstream)

Q1: I am using KOH as a catalyst, but my yields are capped at 60%. Why?

Diagnosis: You are likely fighting the equilibrium limits of the thermodynamic Favorskii reaction and competing Cannizzaro reactions of formaldehyde. Solution: Switch to Copper(I) Catalysis .

  • The Mechanism: Unlike KOH, which relies on a simple acid-base equilibrium to generate the acetylide anion, Copper(I) forms a stable

    
    -complex and then a copper acetylide intermediate. This species is highly nucleophilic toward aldehydes but less basic, reducing side reactions like aldol condensation of the formaldehyde.
    
  • The Fix: Use a supported Copper catalyst (e.g., Cu on Silica/MgO or a Malachite-derived catalyst). The presence of MgO (Magnesium Oxide) acts as a promoter, providing the necessary surface basicity to facilitate the deprotonation of the alkyne without triggering bulk polymerization.[1]

Q2: My reaction mixture turns into a dark brown tar. What is happening?

Diagnosis: This is "Cuprene" formation—the polymerization of the alkyne substrate. Root Cause:

  • Acidity: Even mild acidic sites on your catalyst support (e.g., Alumina) can trigger cationic polymerization of the alkyne.

  • Over-reduction: If using a metal catalyst, Cu(0) sites can catalyze oligomerization. You need Cu(I). Corrective Action:

  • Buffer the System: Ensure your catalyst support is neutral or slightly basic (SiO2-MgO is ideal).

  • Temperature Control: Maintain reaction temperature between 70°C and 90°C . Exceeding 100°C exponentially increases polymerization rates.

Q3: What is the optimal stoichiometry?

Recommendation: Use a slight excess of Formaldehyde (1.1 - 1.2 equivalents) relative to MBY.

  • Reasoning: Formaldehyde is susceptible to loss via the gas phase or Cannizzaro disproportionation. A slight excess drives the equilibrium forward.

  • Warning: Do not use a large excess (>1.5 eq) as this complicates the downstream separation of unreacted formaldehyde, which can form acetals with your product during workup.

Module 2: Purification & Isolation (Downstream)

Q4: Distillation is causing decomposition. How do I purify the solid?

Diagnosis: Alkynediols are thermally sensitive. Prolonged heating at high temperatures leads to dehydration (forming enynes) or decomposition. Solution: Implement Melt Crystallization (Sweating) . This technique exploits the freezing point difference between the pure diol and its impurities.[2][3]

  • Cooling: Slowly cool the crude melt to induce crystallization of the 4-methylpent-2-yne-1,4-diol (approx. solidification point ~49-55°C).

  • Sweating: Gently reheat the solid mass to just below the melting point. Impurities (which lower the melting point of the eutectic mixture) will melt first and "sweat" out of the crystal lattice.

  • Drain: Remove the liquid sweat. The remaining crystals are high-purity product.[3]

Q5: The product is stuck in the aqueous phase. Which solvent should I use?

Data: 4-methylpent-2-yne-1,4-diol is highly polar. Protocol:

  • Avoid: Diethyl ether (poor recovery).

  • Use: Ethyl Acetate or MIBK (Methyl Isobutyl Ketone) .

  • Salting Out: Saturate the aqueous phase with NaCl or NH4Cl before extraction. This dramatically decreases the water solubility of the organic diol (Salting-out effect), pushing it into the organic layer.

Standard Operating Procedure (SOP)

Protocol: Cu-Catalyzed Synthesis of 4-Methylpent-2-yne-1,4-diol

Reagents:

  • 2-Methyl-3-butyn-2-ol (MBY)

  • Paraformaldehyde (depolymerizes to HCHO in situ)

  • Catalyst: 30% CuO / 10% MgO on SiO2 (Activated at 300°C under N2)

  • Solvent: 1,4-Dioxane or Water (Slurry system)

Step-by-Step:

  • Activation: Pre-treat the catalyst in a stream of N2 at 300°C for 4 hours to remove adsorbed water and ensure Cu species are in the active oxide state.

  • Charging: In a high-pressure reactor (or reflux setup for atmospheric), charge MBY (1.0 eq), Paraformaldehyde (1.2 eq), and Catalyst (5 wt% loading).

  • Reaction: Heat to 90°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations in the slurry.

  • Monitoring: Track disappearance of MBY via GC. Reaction time is typically 6–12 hours.

  • Filtration: Filter the hot catalyst (recycle possible).

  • Isolation:

    • Rotary evaporate solvent.

    • Crucial: If residue is dark, perform a silica plug filtration using EtOAc.

    • Crystallization: Dissolve crude in minimum hot Toluene/EtOAc (9:1), cool slowly to 4°C. Filter white crystals.

Visualizing the Process

Figure 1: Reaction Mechanism & Catalytic Cycle

This diagram illustrates the role of the Copper(I) species in activating the alkyne without requiring harsh basic conditions.

G Cu_Cat Active Catalyst [Cu-MgO Surface] Complex_A π-Complex (Cu...Alkyne) Cu_Cat->Complex_A MBY 2-Methyl-3-butyn-2-ol (Substrate) MBY->Complex_A Adsorption Acetylide Copper Acetylide (R-C≡C-Cu) Complex_A->Acetylide -H+ (via MgO base site) Intermediate Alkoxide Intermediate Acetylide->Intermediate + HCHO (Insertion) HCHO Formaldehyde (Electrophile) HCHO->Intermediate Product 4-Methylpent-2-yne-1,4-diol (Target) Intermediate->Product +H+ / Desorption Product->Cu_Cat Regeneration

Caption: The synergistic effect of Cu(I) sites and MgO basic sites facilitates the activation of the terminal alkyne and subsequent nucleophilic attack on formaldehyde.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Quality Issue Check_Color Is Product Dark/Tarry? Start->Check_Color Check_pH Is Catalyst Acidic? Check_Color->Check_pH Yes Check_Conv Is Conversion Low? Check_Color->Check_Conv No Check_Temp Temp > 100°C? Check_pH->Check_Temp No Action_Polymer Reduce Temp to 90°C Switch to Basic Support (MgO) Check_pH->Action_Polymer Yes Check_Temp->Action_Polymer Yes Check_Water Water in Solvent? Check_Conv->Check_Water Yes Action_Induction Activate Catalyst (Heat soak 2h) Check_Water->Action_Induction No Action_Equilibrium Increase HCHO (1.2 eq) Remove Water Check_Water->Action_Equilibrium Yes Action_Purify Use Melt Crystallization Avoid Distillation

Caption: Diagnostic flow for identifying root causes of yield loss, distinguishing between polymerization (tar) and kinetic/thermodynamic limitations.

Quantitative Benchmarks

ParameterStandard KOH ProcessOptimized Cu/MgO Process
Catalyst Type Homogeneous Base (KOH)Heterogeneous (Cu/SiO2-MgO)
Reaction Temp 40-60°C90°C
Conversion 60-70%>90%
Selectivity Moderate (Aldol side-products)High (>95%)
Work-up Neutralization + ExtractionFiltration + Crystallization
Major Risk Retro-Favorskii (Reversibility)Polymerization (if acidic)

References

  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3. MDPI. (Discusses MBY synthesis and catalyst properties).

  • Ethynylation of Formaldehyde over Binary Cu-Based Catalysts. ResearchGate. (Detailed mechanism of Formaldehyde + Alkyne reaction using Cu/MgO).

  • Reaction mechanism of the ethynylation of formaldehyde on copper terminated Cu2O(100) surfaces. Royal Society of Chemistry. (DFT study on the specific mechanism of Cu-catalyzed ethynylation).

  • Purification of 2-butyne-1,4-diol by fractional crystallization (US Patent 2789147A). Google Patents. (Foundational protocol for purifying alkynediols via sweating/crystallization).

  • Process for purifying 1,4-butanediol by melt crystallization (EP0885864A1). Google Patents. (Modern application of melt crystallization for diols).

Sources

Preventing side reactions during the cyclization of alkyne diols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Troubleshooting Side Reactions in Metal-Catalyzed Cycloisomerization[1]

Core Directive & Scope

Welcome to the Advanced Application Support Center. You are likely here because your alkyne diol cyclization (e.g., to form dihydrofurans, spiroketals, or bicyclic ethers) is failing due to competing pathways.

The cyclization of alkyne diols is a race between nucleophilic attack (the desired ring closure) and rearrangement/elimination (the side reactions).[1] This guide provides the causal logic to manipulate this race, focusing on Gold (Au) and Platinum (Pt) catalysis, which are the industry standards for these transformations.[1]

Mechanistic Diagnostics (The "Why")

Before adjusting parameters, you must identify which competing pathway is consuming your substrate.[1]

Visualizing the Competition

The following diagram illustrates the critical divergence point. The activation of the alkyne by the metal catalyst (


) creates a reactive 

-complex.[1] From here, the reaction bifurcates based on the nucleophilicity of the hydroxyl group versus the migratory aptitude of the propargylic substituents.[1]

AlkyneDiolPathways Start Alkyne Diol Substrate Activated [M]-Activated Pi-Complex Start->Activated Catalyst (Au/Pt) Cyclization Vinyl-Metal Intermediate Activated->Cyclization Fast Nucleophilic Attack (OH) MeyerSchuster Meyer-Schuster Rearrangement Activated->MeyerSchuster 1,3-Shift (if OH is hindered or Acid is strong) Product Target Cyclic Ether (Dihydrofuran/Spiroketal) Cyclization->Product Protodeauration Dehydration Aromatization/ Elimination Product->Dehydration Acid/Heat (Over-reaction) Enone Enone/Enal (Acyclic) MeyerSchuster->Enone Furan Furan (Planar/Aromatic) Dehydration->Furan

Figure 1: Mechanistic divergence in alkyne diol activation.[1] Green paths represent desired cyclization; red paths indicate common side reactions.

Troubleshooting Modules (FAQ Format)
Module A: The Meyer-Schuster Competition

Symptom: You observe acyclic


-unsaturated ketones (enones) or aldehydes instead of the cyclic ether.[1]
  • Q: Why is my substrate rearranging instead of cyclizing?

    • Technical Root Cause: This is the Meyer-Schuster rearrangement .[1][2][3][4] It occurs when the propargylic hydroxyl group leaves (facilitated by high acidity or oxophilicity), forming a cation that undergoes a 1,3-shift.[1]

    • The Fix:

      • Switch Catalyst: Move from highly Lewis acidic catalysts (like

        
         or simple 
        
        
        
        ) to softer, cationic Gold(I) complexes (e.g.,
        
        
        /
        
        
        ).[1] Gold(I) is less oxophilic and favors alkyne
        
        
        -activation over hydroxyl coordination.[1]
      • Solvent Cage: Use polar protic solvents like Methanol (MeOH) .[1] Research indicates MeOH can suppress rearrangement by stabilizing the transition state for cyclization or trapping intermediates, whereas non-polar solvents (DCM) may favor the tight ion pairing required for rearrangement [1].[1]

      • Base Additive: Add trace mild base (e.g.,

        
         or hindered amine) to neutralize adventitious protons that catalyze the rearrangement.[1]
        
Module B: Unwanted Aromatization (Furan Formation)

Symptom: You are targeting a dihydrofuran or spiroketal, but the product converts to a fully aromatic furan.[1]

  • Q: Why is my product losing water (dehydrating)?

    • Technical Root Cause: The initial cyclized product (often an enol ether or allylic alcohol equivalent) is acid-sensitive.[1] In the presence of the metal catalyst and trace acid, it undergoes elimination to gain aromatic stabilization (furan formation).[1]

    • The Fix:

      • Temperature Control: Aromatization has a higher activation energy than cyclization.[1] Lower the temperature to

        
         or RT; avoid reflux.
        
      • Proton Scavenging: The reaction generates protons during the mechanism (alkyne

        
         vinyl-gold 
        
        
        
        product +
        
        
        ).[1] If these protons are not shuttled, they catalyze elimination.[1] Use a "proton sponge" or run the reaction in a buffered media.[1]
      • Methanol Effect: Tlais and Dudley demonstrated that using MeOH as a solvent significantly suppresses furan formation in spiroketal synthesis compared to aprotic solvents, likely by intercepting the oxocarbenium intermediates or modulating the catalyst's acidity [2].[1]

Module C: Oligomerization (The "Black Tar" Issue)

Symptom: The reaction mixture turns into a viscous dark oil; NMR shows broad, undefined peaks.[1]

  • Q: How do I prevent intermolecular polymerization?

    • Technical Root Cause: The activated alkyne is an electrophile.[1] If the intramolecular hydroxyl group is slow to attack (due to steric strain or entropy), the activated alkyne will react with another molecule of substrate (intermolecularly).[1]

    • The Fix:

      • High Dilution: Run the reaction at 0.01 M to 0.05 M . This entropically favors the intramolecular reaction (cyclization) over the intermolecular one (polymerization).[1]

      • Slow Addition: Add the catalyst solution slowly to the substrate solution via syringe pump to keep the concentration of active species low.[1]

Optimization Matrix

Use this table to select conditions based on your specific failure mode.

Failure ModePrimary SuspectRecommended AdjustmentMechanistic Rationale
Enone Formation Meyer-Schuster RearrangementSwitch to Au(I) (e.g., IPrAuCl/AgSbF6); Avoid Au(III).[1]Au(I) is softer; minimizes direct coordination to the propargylic OH.[1]
Furan Formation Acid-catalyzed eliminationUse MeOH as solvent; Reduce Temp.[1]MeOH acts as a weak nucleophile/buffer; lower temp prevents overcoming aromatization

.[1]
No Reaction Catalyst PoisoningAdd 4Å Molecular Sieves ; Check for thiols/amines.Water can sometimes deactivate specific catalysts; thiols bind irreversibly to Au.[1]
Oligomers Intermolecular reactionDilute to <0.05 M.Favor intramolecular kinetics (zero-order in concentration relative to second-order intermolecular).[1]
Regio-scrambling 5-exo vs 6-endo competitionChange Ligand Sterics.Bulky ligands (e.g., JohnPhos, tBuXPhos) can enforce specific geometries around the alkyne.[1]
Standard Operating Procedure (SOP)

Protocol: Gold-Catalyzed Cycloisomerization of Alkynyl Diols to Spiroketals Adapted from Tlais & Dudley [2] and Hashmi et al. [3][1]

Reagents:

  • Substrate: Alkynyl diol (1.0 equiv)

  • Catalyst:

    
     or 
    
    
    
    /
    
    
    (1–5 mol%)
  • Solvent: Anhydrous Methanol (MeOH) or DCM (if Meyer-Schuster is not observed).[1]

  • Additives:

    
     (optional, 10 mol% if acid sensitivity is high).[1]
    

Workflow:

  • Preparation: Flame-dry a reaction vial and cool under

    
    .
    
  • Solvation: Dissolve the alkynyl diol in MeOH to a concentration of 0.05 M .

    • Critical Step: If the substrate is prone to polymerization, dilute further to 0.01 M.[1]

  • Catalyst Activation (if using Ag salt): In a separate vial, mix

    
     and 
    
    
    
    in MeOH.[1] Stir for 5 mins in the dark (precipitate AgCl forms). Filter the supernatant into the reaction vial.
    • Note: Simple

      
       can often be added directly without silver activation.[1]
      
  • Reaction: Stir at room temperature. Monitor by TLC every 30 minutes.

    • Visual Cue: A color change from yellow to dark orange is normal.[1] Black precipitate indicates colloidal gold (catalyst decomposition).[1]

  • Quench: Once starting material is consumed (typically 1–4 hours), add 1 drop of

    
     to neutralize the mixture.
    
  • Workup: Concentrate in vacuo at low temperature (<30°C). Filter through a short pad of silica gel.[1]

    • Warning: Do not use acidic silica if the product is a sensitive enol ether; use basic alumina or deactivated silica (

      
       treated).[1]
      
Decision Logic Tree

Follow this logic path to diagnose ongoing experiments.

TroubleshootingTree Start Start: Reaction Analysis CheckProduct Analyze Crude NMR/TLC Start->CheckProduct IsCyclic Is Cyclic Ether Present? CheckProduct->IsCyclic Yes Check for Furan/Aromatics IsCyclic->Yes Yield Low? No Check for Enone (C=O peaks) IsCyclic->No Major Side Product? FuranFound Issue: Elimination Action: Switch to MeOH, Lower Temp Yes->FuranFound Yes PolymerFound Issue: Polymerization Action: Dilute to 0.01M Yes->PolymerFound No (Messy Baseline) EnoneFound Issue: Meyer-Schuster Action: Switch to Au(I), Add weak base No->EnoneFound Yes NoRxn Issue: Catalyst Dead Action: Check for Thiols, Increase Loading No->NoRxn No (SM remains)

Figure 2: Troubleshooting logic for alkyne diol cyclization.

References
  • Engel, D. A., & Dudley, G. B. (2009).[1] Olefin Isomerization / Enol Ether Condensation Cascades in the Synthesis of Spiroketals. Organic Letters.[1][4][5]

  • Tlais, S. F., & Dudley, G. B. (2011).[1] A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals.[1][6][7] Beilstein Journal of Organic Chemistry.[1]

  • Hashmi, A. S. K. (2007).[1][8][9] Gold-Catalyzed Organic Reactions.[1][3][5][6][7][10][11] Chemical Reviews.[1]

  • Puri, S., Thirupathi, N., & Reddy, M. S. (2014).[1][4] Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols.[1][4] Organic Letters.[1][4][5]

Sources

Technical Support Center: Post-Synthesis Purification of 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification Protocols for Alkynediols (CAS: 10605-66-0)

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-methylpent-2-yne-1,4-diol (MPD) —typically via the Favorskii reaction of acetone and propargyl alcohol—has yielded a dark, viscous crude mixture rather than the pristine white crystals you require.

This molecule presents a "perfect storm" of purification challenges:

  • Amphiphilicity: It is highly water-soluble (hard to extract) yet lipophilic enough to drag impurities along.

  • Thermal Instability: The internal alkyne and tertiary alcohol moiety make it prone to polymerization and dehydration at high temperatures.

  • Phase Behavior: It often forms azeotropes with water, complicating drying.

Below are the specific troubleshooting modules designed to salvage your yield and purity.

Module 1: Extraction & Phase Separation

Current Status: You have a quenched aqueous reaction mixture (likely containing KOH/NaOH salts), but the product refuses to partition efficiently into the organic layer.

Troubleshooting Guide

Q: Why is my recovery yield so low after standard ether extraction? A: MPD has a high affinity for water due to its diol structure. Standard liquid-liquid extraction (LLE) with diethyl ether or dichloromethane often fails because the partition coefficient (


) favors the aqueous phase.
  • Corrective Action: Implement a Salting-Out Strategy . Saturate the aqueous phase with NaCl (brine) or

    
    . This increases the ionic strength, forcing the organic diol out of the water ("salting out" effect).
    
  • Solvent Switch: Move to Ethyl Acetate or n-Butanol . These polar aprotic/protic solvents have better solvation power for the diol than ether.

Q: I am seeing an emulsion that won't break. What do I do? A: This is common if oligomers formed during the basic synthesis step.

  • Corrective Action: Do not shake vigorously. Use a gentle rocking motion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite 545 . The diatomaceous earth physically breaks the surface tension of the micro-droplets.

Data: Solvent Efficiency for MPD Extraction
SolventPolarity IndexExtraction Efficiency (Est.)Risk Factor
Diethyl Ether 2.8Low (<40% per pass)Peroxides, Flammability
Dichloromethane 3.1Moderate (50-60%)Emulsions, Halogenated waste
Ethyl Acetate 4.4High (75-85%) Hydrolysis at high pH (Neutralize first!)
n-Butanol 3.9Very High (>90%)High BP (Hard to remove)

Module 2: Thermal Purification (Distillation)

Current Status: You have a crude oil and are attempting vacuum distillation, but the product is decomposing or co-distilling with impurities.

Troubleshooting Guide

Q: The product turns yellow/brown during distillation. Is it oxidizing? A: Likely, yes, but it is more probable that you are triggering thermal polymerization or dehydration of the tertiary alcohol.

  • Corrective Action: You must lower the thermal history.

    • Vacuum Depth: You need a high vacuum (

      
       mmHg). The boiling point of MPD is roughly 120–125°C at 5 mmHg  (extrapolated). At atmospheric pressure, it would decompose before boiling.
      
    • Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 wt%) to the pot before heating to arrest polymerization.

Q: I cannot separate the product from unreacted propargyl alcohol. A: Propargyl alcohol is volatile and toxic. It should have been removed during the rotary evaporation stage, but traces linger.

  • Corrective Action: Do not rely on simple distillation. Use a Vigreux column or a short-path distillation head to prevent "bumping" and entrainment. Ensure your condenser coolant is warm enough (

    
    ) to prevent the MPD from solidifying in the condenser (MP is ~54°C), which can cause dangerous pressure buildups.
    
Visual Workflow: Distillation Logic

DistillationLogic Start Crude MPD Oil CheckBP Check Vacuum Pressure (< 5 mmHg required) Start->CheckBP TempControl Pot Temp < 140°C? CheckBP->TempControl Pressure OK TempControl->CheckBP No (Reduce Pressure) AddInhibitor Add BHT/Hydroquinone TempControl->AddInhibitor Yes Distill Short Path Distillation (Condenser > 50°C) AddInhibitor->Distill Solidify WARNING: Clog Risk in Condenser Distill->Solidify Coolant < 40°C Success Pure Distillate (Clear/White Solid) Distill->Success Coolant > 50°C

Figure 1: Critical decision path for safely distilling high-melting alkynediols.

Module 3: Crystallization (The Polishing Step)

Current Status: You have distilled material that is waxy or slightly off-white. You need >99% purity for analytical standards or pharmaceutical applications.

Troubleshooting Guide

Q: My product oils out instead of crystallizing. A: This is the classic "Oiling Out" phenomenon, common with MPD due to trace impurities lowering the melting point.

  • Corrective Action: Use a Seed Crystal .[1] If you lack one, scratch the glass side of the flask with a glass rod to induce nucleation.

  • Solvent System: Avoid single solvents. Use a binary system: Toluene/Hexane or Ethyl Acetate/Heptane . Dissolve in the minimum amount of hot Toluene/Ethyl Acetate, then add warm Hexane/Heptane until slightly turbid. Cool slowly.

Q: Can I use water for recrystallization? A: No. While MPD is soluble in water, its high solubility makes recovery poor, and drying the resulting crystals is energetically expensive and risks melting the product (MP ~54°C).

Q: What is "Sweating" purification? A: This is an industrial technique often cited in patents for similar alkynediols (like butynediol).

  • Protocol:

    • Solidify the crude mass completely.

    • Slowly raise the temperature to just below the melting point (e.g., 48°C).

    • The impurities (which form lower-melting eutectics) will liquefy first and "sweat" out of the crystal lattice.

    • Drain this liquid away to leave purified crystals.[1]

Visual Workflow: Purification Strategy

PurificationStrategy Crude Crude Reaction Mass Extraction Salting-Out Extraction (EtOAc + NaCl) Crude->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Vacuum Distillation (Remove Volatiles) Drying->Distillation Decision Purity Requirement? Recryst Recrystallization (Toluene/Hexane) Decision->Recryst Need >99% Final High Purity MPD (>99%) Decision->Final >95% OK Distillation->Decision Recryst->Final

Figure 2: Integrated purification workflow from crude reaction mass to analytical grade product.

References

  • PubChem. (n.d.).[2][3] 4-Methylpent-2-yne-1,4-diol (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Bloom, A., & Graham, D. E. (1957).[1] Purification of 2-butyne-1,4-diol by fractional crystallization (U.S. Patent No. 2,789,147). U.S. Patent and Trademark Office. Retrieved from

  • Hort, E. V. (1977).[4] Purification of 1,4-butanediol (U.S. Patent No. 4,032,583). U.S. Patent and Trademark Office. (Contextual reference for diol extraction methodologies). Retrieved from

Disclaimer: This guide is for research purposes only. 4-methylpent-2-yne-1,4-diol is a chemical intermediate; always consult the Safety Data Sheet (SDS) before handling.

Sources

Optimization of catalyst loading for reactions involving 4-methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading for 4-Methylpent-2-yne-1,4-diol (MPD) Ticket ID: OPT-MPD-2024-X9 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Scope

Welcome to the Advanced Catalysis Support Center. This guide addresses the specific challenges in hydrogenating 4-methylpent-2-yne-1,4-diol (MPD) . Unlike simple alkynes, MPD contains both a primary and a substituted (secondary/tertiary) hydroxyl group flanking the triple bond. This structure creates a "perfect storm" for three competing pathways:

  • Over-reduction: Complete saturation to the alkane diol.

  • Hydrogenolysis: Cleavage of the C-OH bond (promoted by the methyl substitution).

  • Cyclization: Intramolecular dehydration to form furan derivatives.

The following troubleshooting modules are designed to optimize your catalyst loading and reaction conditions to maximize the yield of the target alkene-diol (typically the cis-isomer).

Module 1: Selectivity & Over-Reduction

User Issue: "I am using 5% Pd/C, but the reaction doesn't stop at the alkene. I see >15% alkane formation."

Root Cause Analysis

Standard unpoisoned Palladium (Pd/C) is too active for stopping at the alkene stage. The adsorption energy of the alkyne and alkene on pure Pd surfaces is similar enough that once the alkyne is consumed, the alkene immediately re-adsorbs and reduces further. Additionally, high catalyst loading increases the local concentration of active sites, promoting rapid sequential hydrogenation.

Technical Solution

You must switch to a poisoned catalyst system or significantly alter the electronic environment of the Pd surface.

Protocol: The "Poison & Load" Optimization

  • Catalyst Switch: Replace Pd/C with Lindlar Catalyst (5% Pd/CaCO3 poisoned with Lead). The lead (Pb) modifies the Pd lattice, reducing the adsorption affinity of the alkene, allowing it to desorb before further reduction [1][2].

  • Loading Adjustment:

    • Standard Loading: 0.5 - 1.0 mol% Pd relative to substrate.

    • Optimization Strategy: If over-reduction persists, decrease loading to 0.2 mol% and add Quinoline (1-5 wt% relative to catalyst). Quinoline competitively binds to the most active unselective sites on the Pd surface [3].

  • Pressure Control: Maintain

    
     pressure < 5 bar (preferably 1-3 bar). High pressure forces hydrogen into the subsurface of the catalyst, which accelerates alkane formation [4].
    

Data Table: Catalyst Performance Comparison (Typical Results)

Catalyst SystemLoading (mol%)AdditiveConversion (%)Selectivity (Alkene)Selectivity (Alkane)
5% Pd/C 1.0None10065%35%
Lindlar (Pd/CaCO3+Pb) 0.5None9892%6%
Lindlar 0.5 Quinoline 95 >98% <1%
5% Pt/C 1.0None9040%50%

Module 2: Reaction Stalling & Deactivation

User Issue: "The reaction starts fast but stalls at 60-70% conversion. Adding more catalyst doesn't help linearize the rate."

Root Cause Analysis

This is likely product inhibition or oligomer fouling , not simple catalyst death. The MPD molecule, having two hydroxyl groups and a methyl branch, can form strong hydrogen-bonded networks on the catalyst support (especially carbon). Furthermore, trace oligomers formed via radical coupling can block the catalyst pores.

Technical Solution
  • Solvent Optimization: Switch from non-polar solvents to polar protic solvents (e.g., Methanol or Water/IPA mixtures).

    • Mechanism:[1][2][3][4] The solvent competes for the adsorption sites on the support, preventing the diol product from "sticking" and blocking the pores. Water has been shown to suppress hydrogenolysis and improve desorption of diol products [5].[5]

  • Temperature Ramp: Start the reaction at low temperature (20-30°C) to establish selectivity. Once 50% conversion is reached, ramp to 45-50°C to overcome the kinetic barrier of the final conversion without degrading the catalyst.

Module 3: Side Reactions (Cyclization & Hydrogenolysis)

User Issue: "I am detecting furan derivatives and missing hydroxyl groups (hydrogenolysis)."

Root Cause Analysis

The "4-methyl" group on MPD stabilizes the carbocation intermediate at that position.

  • Hydrogenolysis: If the reaction is run under acidic conditions or high temperature, the C-OH bond weakens, leading to cleavage (forming an alkane/alkene without the OH).

  • Cyclization: The 1,4-diol structure is pre-organized to cyclize into a furan ring via dehydration.

Technical Solution
  • Acidity Control: Ensure the reaction media is neutral to slightly basic .

    • Action: Add trace amounts of Sodium Acetate or use the Quinoline mentioned in Module 1. Avoid acidic supports (like unwashed activated carbon) which catalyze dehydration [6].

  • Temperature Limit: Do not exceed 60°C. Above this threshold, the rate of intramolecular dehydration (cyclization) exceeds the rate of hydrogenation.

Visualizing the Reaction Logic

The following diagram maps the reaction pathways. Note the critical "Danger Zones" where side reactions occur.

ReactionPathway cluster_0 Desired Pathway MPD MPD (Alkyne Diol) Alkene Target Alkene Diol (Cis-Isomer) MPD->Alkene Lindlar/H2 (Fast) Furan Furan Derivative (Cyclization) MPD->Furan Acid/Heat (Dehydration) Deoxy Deoxygenated Product (Hydrogenolysis) MPD->Deoxy High Temp (C-OH Cleavage) Alkane Alkane Diol (Over-Reduction) Alkene->Alkane Excess H2/Pd (Slow on Lindlar) Alkene->Furan Acid/Heat

Caption: Reaction network for MPD hydrogenation. Green path indicates the target transformation. Red paths indicate side reactions caused by acidity, heat, or unpoisoned catalysts.

Module 4: Experimental Workflow (Self-Validating Protocol)

To ensure reproducibility, follow this logic flow. This decision tree helps you adjust parameters in real-time based on GC/HPLC data.

TroubleshootingTree Start Start Reaction (Lindlar, 0.5 mol%, 25°C) Check1 Check GC at 1 Hour Start->Check1 Decision1 Conversion > 20%? Check1->Decision1 Stall Issue: Stalling Action: Check H2 mass transfer Switch Solvent (MeOH) Decision1->Stall No SelectivityCheck Check Selectivity (Alkene:Alkane Ratio) Decision1->SelectivityCheck Yes Decision2 Ratio > 95:5? SelectivityCheck->Decision2 Good Continue to Completion Stop at 98% Conv. Decision2->Good Yes BadSelectivity Issue: Over-reduction Action: Add Quinoline Reduce Pressure Decision2->BadSelectivity No

Caption: Decision tree for real-time reaction monitoring. Use this logic to intervene before the batch is ruined.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Teles, J. H., et al. (2025). Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol. ResearchGate (BASF/Industrial Context).

  • Kundakovic, L., & Flytzani-Stephanopoulos, M. (1998). Cu- and Ag-Modified Cerium Oxide Catalysts for Oxidation Reactions. Journal of Catalysis. (Context on metal-support interactions and poisoning).

  • Chaudhari, R. V., et al. (2025).[2][6] Kinetics of Hydrogenation of 2-Butyne-1,4-diol. Industrial & Engineering Chemistry Research.

  • Musolino, M. G., et al. (2025).[2][5] Liquid phase hydrogenation of 2-butyne-1,4-diol: Roles of solvent. Journal of Molecular Catalysis A: Chemical.

  • Konnerth, H., & Prechtl, M. H. G. (2016).[7] Selective partial hydrogenation of alkynes to (Z)-alkenes. Chemical Communications.

Sources

Controlling regioselectivity in electrophilic additions to 4-methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-4MP-2024 Subject: Controlling regioselectivity in electrophilic additions to asymmetric alkynediols Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]

The Diagnostic Phase: Understanding the Substrate

User Query: "Why am I getting complex mixtures when attempting simple hydration or halogenation of 4-methylpent-2-yne-1,4-diol?"

Technical Analysis: The substrate 4-methylpent-2-yne-1,4-diol presents a classic "push-pull" conflict in regiochemistry due to its asymmetry.[1] Unlike symmetric diols (e.g., 2-butyne-1,4-diol), this molecule possesses two distinct steric and electronic environments:[1]

  • C1 (Primary Alcohol): Sterically accessible, good nucleophile for cyclization, less capable of stabilizing a carbocation.

  • C4 (Tertiary Alcohol): Sterically hindered (gem-dimethyl group), prone to elimination (Rupe rearrangement), but highly capable of stabilizing positive charge (

    
    ) during electrophilic activation.[1]
    

The Core Conflict: Electrophiles (


) are torn between attacking C2 (controlled by sterics) and C3 (controlled by electronic stabilization from the tertiary center). Furthermore, the hydroxyl groups act as internal nucleophiles, often leading to rapid cyclization (furanone formation) rather than simple addition.
Decision Matrix: Regioselectivity Pathways

The following diagram illustrates the competing pathways based on reaction conditions.

RegioControl Substrate 4-Methylpent-2-yne-1,4-diol Condition_Acid Condition: Strong Acid (Bronsted/Lewis) Substrate->Condition_Acid Dehydration Risk Condition_Au Condition: Gold(I/III) Catalyst (Soft Lewis Acid) Substrate->Condition_Au Alkyne Activation Path_Rupe Rupe Rearrangement (Elimination to Enyne) Condition_Acid->Path_Rupe Tertiary OH Elimination (Major Side Reaction) Path_MS Meyer-Schuster (1,3-Shift -> Enone) Condition_Acid->Path_MS If Elimination Suppressed Path_Cyc 5-exo-dig Cyclization (Furanone Formation) Condition_Au->Path_Cyc OH Attack at C3 (Thermodynamic) Path_Halo Halocyclization (Iodo/Bromo-furan) Condition_Au->Path_Halo + NIS/NBS Source

Caption: Figure 1. Divergent reaction pathways for 4-methylpent-2-yne-1,4-diol driven by catalyst choice and acid strength.

Troubleshooting Guides

Issue A: "I want the acyclic ketone, but I keep getting furanones."

Diagnosis: The hydroxyl groups are acting as neighboring groups (NGP). Upon activation of the alkyne by a metal catalyst (Au, Ag, Hg), the intramolecular attack of the hydroxyl oxygen is kinetically faster than the intermolecular attack of water.

Solution:

  • Protecting Group Strategy (Recommended): You must mask the nucleophilicity of the alcohols.

    • Protocol: Acetylate the diol using

      
      . Perform the hydration.[2][3] The acetate is a poor nucleophile compared to the free alcohol, allowing water (from the solvent system) to attack the alkyne.
      
    • Regiocontrol: Hydration of the diester typically favors the ketone at C3 (adjacent to the gem-dimethyl group) due to electronic stabilization of the transition state.

  • Solvent Modification: Use a highly nucleophilic solvent system (e.g., MeOH/H2O) that outcompetes the intramolecular closure, although this is difficult with 5-exo-dig favorability.[1]

Issue B: "I am observing elimination products (Enynes) instead of rearrangement."

Diagnosis: This is the Rupe Rearrangement competing with the Meyer-Schuster Rearrangement .[1][4] The tertiary alcohol at C4 facilitates E1-type elimination to form a conjugated enyne rather than the desired 1,3-hydroxyl shift.[1]

Solution:

  • Switch Catalysts: Move away from simple Brønsted acids (

    
    ). Use a Gold(I) catalyst with a bulky ligand (e.g., IPrAuCl  or [Au(PPh3)]SbF6 ).[1] Gold catalysts activate the 
    
    
    
    -system without promoting the carbocationic character at C4 required for elimination.[1]
  • Temperature Control: Rupe rearrangement has a higher activation energy than Meyer-Schuster in catalyzed systems.[1] Lower the temperature to 0°C or RT; avoid reflux.

Issue C: "Halogenation is yielding a mixture of regioisomers."[1]

Diagnosis: In electrophilic halogenation (e.g., using


 or NIS), the "lock-and-key" mechanism depends on which carbon the halogen bonds to initially.
  • Mechanism: The halogen forms a cyclic halonium ion. The nucleophile (OH or solvent) attacks the carbon that best stabilizes the developing positive charge.

  • Result: Attack usually occurs at C3 (tertiary side) due to the gem-dimethyl effect, leading to 3-halo-dihydrofurans or specific acyclic isomers.[1]

Experimental Protocols

Protocol 1: Gold-Catalyzed Cycloisomerization to 2,2-Dimethyl-3(2H)-furanone

Target: Efficient synthesis of the heterocycle by harnessing the "problematic" cyclization.[1]

Reagents:

  • Substrate: 4-methylpent-2-yne-1,4-diol (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Solvent: Methanol (0.5 M)

  • Time: 2–4 hours

Step-by-Step:

  • Preparation: Dissolve 4-methylpent-2-yne-1,4-diol in MeOH in a round-bottom flask.

  • Catalyst Addition: Add the Gold(III) salt at room temperature. The solution may darken (colloidal gold), which is normal.

  • Monitoring: Monitor via TLC (SiO2, Hex/EtOAc). The diol is polar; the furanone is significantly less polar.

  • Workup: Filter the mixture through a short pad of silica gel to remove gold particles. Concentrate in vacuo.[1]

  • Purification: Flash chromatography is rarely needed if conversion is quantitative; distillation is preferred for the volatile furanone.[1]

Mechanism Note: The reaction proceeds via a 5-endo-dig or 5-exo-dig cyclization depending on the specific activation mode, but the gem-dimethyl groups strongly bias the formation of the 5-membered ring containing the gem-dimethyl moiety adjacent to the oxygen.

Protocol 2: Regioselective Hydration via Acetate Protection

Target: Acyclic keto-diol derivatives.[1]

Data Summary: Regioselectivity Ratios

Protecting GroupCatalyst SystemMajor ProductSelectivity (C3:C2)
None (Free diol)

/ MeOH
Cyclic Furanone>99:1 (Cyclic)
Diacetate

/

Acyclic Ketone (C3)~85:15
Diacetate

Acyclic Ketone (C3)>95:5
TBS-Ether (C1 only)

/ DCM
Cyclic EtherN/A (Cyclizes)

Workflow:

  • Protection: React diol with

    
     (2.2 equiv) and DMAP (cat.) in DCM.[1] Isolate diacetate.[1]
    
  • Hydration: Treat diacetate with

    
     (1 mol%) in Acetone/Water (10:1).
    
  • Deprotection: Mild hydrolysis (

    
    , MeOH) to release the keto-diol.[1]
    

Mechanistic Visualization

The following diagram details the Gold(I)-catalyzed pathway, highlighting the critical divergence point between cyclization and simple hydration.

AuMechanism Start Au-Alkyne Complex (Pi-Activation) Intermediate_A Transition State (Delta+ at C3) Start->Intermediate_A Au coordination Path_Cyclic Intramolecular Attack (C1-OH attacks C3) Intermediate_A->Path_Cyclic Fast (Entropic favor) Path_Acyclic Intermolecular Attack (H2O attacks C3) Intermediate_A->Path_Acyclic Slow (Requires Protection) Product_Furan 2,2-dimethyl-3(2H)-furanone Path_Cyclic->Product_Furan -H+, -Au Product_Ketone Acyclic Keto-Diol Path_Acyclic->Product_Ketone -H+, -Au

Caption: Figure 2. Kinetic competition between intramolecular cyclization (green) and intermolecular hydration (red).

References

  • Gold-Catalyzed Cycloisomerization of 1,n-enynes and 1,n-diynes. Frontiers in Chemistry. Discusses the activation of alkyne groups toward nucleophilic addition and hydride shifts.

  • Meyer–Schuster rearrangement. Royal Society of Chemistry & Wikipedia.[1] Defines the acid-catalyzed rearrangement of propargyl alcohols to

    
    -unsaturated ketones and the competition with Rupe rearrangement.
    
    
  • Regioselective Hydration of Propargylic Alcohols. Journal of Organic Chemistry. Details the use of Gold(I) and Gold(III) catalysts for regioselective hydration and the influence of neighboring groups.

  • A Gold-Catalyzed Alkyne-Diol Cycloisomerization. National Institutes of Health (PMC). Specifically addresses the synthesis of oxygenated spiroketals and furanones from alkyne diols using AuCl in methanol.

  • Regioselective Dihalohydration of Propargylic Alcohols. PMC. Describes the formation of haloketones and cyclic intermediates from propargylic substrates.[2][5][6]

Sources

Managing the thermal stability and decomposition of 4-methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the MPD Technical Support Hub. This guide addresses the specific stability challenges associated with 4-methylpent-2-yne-1,4-diol (CAS: 10605-66-0). Unlike simple glycols, MPD contains a tertiary alcohol and an internal alkyne, creating a unique "reactivity triad" susceptible to specific decomposition pathways often mistaken for general thermal failure.[1]

Module 1: Thermal Stability & Storage (The "Before" Phase)

Q: What is the maximum safe storage temperature for MPD? A: While the calculated boiling point is ~205°C, you must not approach this temperature.[1]

  • Flash Point: ~92.8°C.[1]

  • Recommended Storage: Store below 30°C in a tightly sealed container.

  • Critical Threshold: Prolonged exposure above 60°C significantly accelerates oxidative oligomerization, turning the material from clear/white to yellow/brown.[1]

Q: My MPD has turned yellow. Is it still usable? A: Yellowing indicates the formation of conjugated oligomers or oxidation products (enones).[1]

  • Trace Yellowing: Acceptable for crude applications (e.g., corrosion inhibition).[1]

  • Dark Brown/Viscous: Significant polymerization has occurred.[1] Discard. The presence of peroxides in aged alkynes is a latent safety risk; do not distill brown material to dryness.[1]

Q: Is MPD shock-sensitive? A: Pure MPD is generally not shock-sensitive in the same class as polynitro compounds, but it is an high-energy acetylenic glycol .[1]

  • Warning: Dry residues containing metal acetylides (formed from contact with copper, silver, or brass) are shock-sensitive.[1] Never use brass fittings or copper transfer lines with MPD.[1]

Module 2: Reaction Monitoring & Decomposition (The "During" Phase)

Q: I see a new, unexpected peak in my GC/HPLC during an acidic reaction. Is this thermal decomposition? A: It is likely chemical rearrangement , not just thermal breakdown.[1] Because MPD contains a tertiary alcohol adjacent to an alkyne, it is highly susceptible to the Rupe Rearrangement and Meyer-Schuster Rearrangement under acidic or thermal stress.[1]

The Mechanism of Failure: Unlike primary alcohols, the tertiary hydroxyl group at C4 facilitates the formation of a carbocation, which triggers isomerization into


-unsaturated carbonyls.[1] This is often catalyzed by trace acids or even the acidity of silica gel during purification.[1]
Visualizing the Instability Pathways

MPD_Decomposition MPD 4-Methylpent-2-yne-1,4-diol (MPD) Acid Catalyst: Acid / Heat / Metal Salts MPD->Acid Exposure Carbocation Tertiary Carbocation Intermediate Acid->Carbocation -H2O (Dehydration) Polymer Oligomerization (Gummy Residue) Acid->Polymer Radical/Thermal Rupe Rupe Rearrangement (Product: Unsaturated Methyl Ketone) Carbocation->Rupe 1,2-Shift (Major Path) Meyer Meyer-Schuster Rearrangement (Product: Enone/Aldehyde) Carbocation->Meyer 1,3-Shift (Competing Path)

Figure 1: The "Fork in the Road" decomposition pathways for MPD.[1] The tertiary alcohol makes the Rupe Rearrangement a dominant risk factor compared to simple propargyl alcohol.

Module 3: Processing & Purification (The "After" Phase)

Q: Can I distill MPD to purify it? A: Yes, but only under high vacuum .

  • Atmospheric Distillation: FORBIDDEN. The pot temperature required (~205°C) will trigger rapid decomposition and potential over-pressurization.[1]

  • Protocol: Use a vacuum of <5 mmHg to keep the bath temperature below 100°C.[1]

  • Safety Stop: Never distill to dryness.[1] Leave at least 10% of the volume in the pot to act as a heat sink for potential peroxides or unstable oligomers.[1]

Q: How do I remove MPD from my reaction mixture? A: MPD is water-soluble due to the two hydroxyl groups.[1]

  • Extraction: If your product is non-polar, wash the organic layer 3x with water.[1] MPD will partition into the aqueous phase.[1]

  • Avoid: Do not attempt to remove MPD by rotary evaporation at high temperatures (>60°C) if acidic species are present, as you will generate volatile enones that contaminate your receiver flask.[1]

Summary of Critical Parameters

ParameterSafe LimitCritical Hazard
Storage Temp < 30°C> 60°C (Oligomerization)
pH Stability pH 5 - 8pH < 4 (Rearrangement risk)
Materials Stainless Steel, Glass, PTFECopper, Brass, Silver (Explosive Acetylides)
Distillation Vacuum (< 5 mmHg)Atmospheric (Thermal Runaway)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82766, 4-Methylpent-2-yne-1,4-diol.[1] Retrieved from [Link]

  • Cadierno, V., et al. (2021). Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated Aldehydes and Ketones.[1] ResearchGate.[1][2][3][4] Retrieved from [Link]

Sources

Troubleshooting poor solubility of 4-methylpent-2-yne-1,4-diol in various organic solvents

[1][2]

Topic: Troubleshooting Solubility & Process Optimization for 4-Methylpent-2-yne-1,4-diol CAS: 10605-66-0 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with 4-methylpent-2-yne-1,4-diol (MPD) .

MPD is a structural hybrid: it contains a rigid internal alkyne, a primary hydroxyl group, and a sterically hindered tertiary hydroxyl group.[2] Its low LogP (approx. -0.5 to -1.[1][2]0) and dual hydrogen-bonding sites make it highly hydrophilic.[1][2] "Poor solubility" reports typically stem from two distinct process failures:

  • Incompatibility with non-polar reaction media (e.g., DCM, Toluene).[1][2]

  • Partitioning failures during aqueous workups (product remains in the water phase).

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Structure

Asymmetric diol; high polarity.[1][2]
LogP (Octanol/Water) ~ -0.5 to -1.0Favors aqueous phase; difficult to extract into organics.[1][2]
H-Bond Donors 2Strong self-association; resists dissolution in non-polar media.[1][2]
Physical State Low-melting solid / Viscous LiquidProne to "oiling out" rather than crystallizing if impure.[1][2]
Solubility Decision Matrix

Before modifying your protocol, identify your solvent class using the decision tree below.[1][2]

SolubilityLogicStartSelect Solvent ClassPolarProticPolar Protic(Water, MeOH, EtOH)Start->PolarProticPolarAproticPolar Aprotic(DMSO, DMF, THF)Start->PolarAproticChlorinatedChlorinated(DCM, Chloroform)Start->ChlorinatedHydrocarbonHydrocarbons(Hexane, Toluene)Start->HydrocarbonOutcomeGoodHigh SolubilityNo Action NeededPolarProtic->OutcomeGoodPolarAprotic->OutcomeGoodExcellent forReactionsOutcomeModModerate/PoorRequires Co-solventChlorinated->OutcomeModH-BondingMismatchOutcomeBadInsolubleRequires Phase Transferor Solvent SwitchHydrocarbon->OutcomeBadLattice EnergyToo High

Figure 1: Solubility prediction logic based on solvent polarity and hydrogen bonding capability.[1][2]

Troubleshooting Guides (FAQ Format)
Issue A: "The compound precipitates out of my reaction mixture in Dichloromethane (DCM) or Toluene."

Diagnosis: MPD has a high lattice energy relative to the solvation energy provided by non-polar or weakly polar solvents.[1][2] While DCM is moderately polar, it lacks the Hydrogen Bond Acceptor (HBA) strength to effectively break the intermolecular H-bonds of the MPD diol network.[1][2]

Corrective Protocol: Do not rely on heat alone, as this risks alkyne polymerization or decomposition.[1][2]

  • The Co-Solvent Approach (Recommended):

    • Add Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

    • Ratio: Start with 10% v/v THF.[1][2] The ether oxygen in THF acts as a hydrogen bond acceptor, "solvating" the hydroxyl protons of MPD and pulling it into the solution.[1][2]

  • The Phase Transfer Approach:

    • If the reaction must occur in a non-polar solvent (e.g., for kinetic reasons), use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the diol into the organic phase, though this is less effective for neutral diols than anionic species.[2]

Issue B: "I cannot extract MPD from the aqueous layer after the reaction. It stays in the water."

Diagnosis: This is the most common failure mode.[1][2] With a LogP < 0, MPD is thermodynamically more stable in water than in standard extraction solvents like Ether or DCM.[1][2]

Corrective Protocol: The "Salting Out" & Solvent Switch

Standard DCM extraction will result in <30% recovery.[1][2]

  • Saturate the Aqueous Phase:

    • Add solid NaCl to the aqueous layer until saturation (brine).[1][2] This increases the ionic strength, reducing the solubility of organics (Salting Out Effect).[1][2]

  • Switch Extraction Solvent:

    • Do NOT use: Hexane, Pentane, Diethyl Ether (ineffective).[1][2]

    • Use: Ethyl Acetate (EtOAc) or n-Butanol .[1][2]

    • Why? EtOAc has higher polarity and H-bond accepting capability.[1][2] n-Butanol is even better but requires high-vac rotary evaporation to remove.[1][2]

  • Continuous Extraction:

    • For scales >10g, use a liquid-liquid continuous extractor with EtOAc for 12-24 hours.[1][2]

ExtractionWorkflowInputAqueous Reaction Mixture(Contains MPD)Step1Add NaCl to Saturation(Salting Out)Input->Step1DecisionChoose SolventStep1->DecisionPathADCM / EtherDecision->PathAStandardPathBEthyl Acetate (4x)Decision->PathBRecommendedPathCn-Butanol (2x)Decision->PathCDifficult CasesResultFailLow Recovery (<40%)PathA->ResultFailResultSuccessHigh Recovery (>85%)PathB->ResultSuccessPathC->ResultSuccessCleanUpHigh Vac Evaporation(Remove Solvent)ResultSuccess->CleanUp

Figure 2: Optimized extraction workflow to maximize recovery of hydrophilic diols.

Issue C: "The product 'oils out' instead of crystallizing."

Diagnosis: MPD has a low melting point and significant conformational flexibility.[1][2] Small amounts of impurities (unreacted starting material or solvent residues) depress the melting point below room temperature, causing the product to separate as an oil.[1][2]

Corrective Protocol:

  • Solvent System: Use a Toluene/Ethyl Acetate system.[1][2]

    • Dissolve MPD in minimum hot EtOAc.

    • Add Toluene dropwise until slightly cloudy.[1][2]

    • Cool slowly to 4°C.

  • Seeding:

    • If you have a solid reference standard, add a seed crystal at room temperature.[1][2]

    • If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation sites.[1][2]

  • Dryness is Critical:

    • Ensure the oil is completely dry.[1][2] Trace water acts as a plasticizer, preventing lattice formation.[1][2] Azeotrope with toluene on a rotovap to remove trace moisture before attempting recrystallization.[1][2]

Advanced Solvent Data Table

Use this table to select the optimal solvent for your specific application.

SolventSolubility RatingPrimary Use CaseTechnical Notes
Water SolubleElectroplating / Corrosion InhibitionExcellent stability; difficult to recover product from.[1][2]
Methanol / Ethanol SolubleStock SolutionsGood for transferring MPD; not suitable for non-polar reactions.[1][2]
THF SolubleReaction Co-solventBest choice to solubilize MPD in organic synthesis reactions.[1][2]
Acetone SolubleCleaning / DissolutionAvoid if using strong nucleophiles (aldol condensation risk).[1][2]
DCM Sparingly SolubleExtraction (Poor)Only works effectively if MPD concentration is very low.[1][2]
Hexane / Heptane InsolubleWashing / PrecipitationUse to wash away non-polar impurities from solid MPD.[1][2]
References
  • PubChem. (n.d.).[1][2] 4-Methylpent-2-yne-1,4-diol Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [Link][2]

  • ECHA. (n.d.).[1][2] Registration Dossier - 4-methylpent-2-yne-1,4-diol. European Chemicals Agency.[1][2] Retrieved January 28, 2026, from [Link][2]

  • Sigma-Aldrich. (n.d.).[1][2] Technical Bulletin: Handling Hydrophilic Acetylenic Diols. Merck KGaA.[1][2] (General reference for alkyne diol handling).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling 4-methylpent-2-yne-1,4-diol.

Technical Support Center: Scaling 4-Methylpent-2-yne-1,4-diol (MPD) Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject: Troubleshooting yield loss, exotherms, and purity issues during the scale-up of 4-methylpent-2-yne-1,4-diol.

Executive Summary & Molecule Profile

4-Methylpent-2-yne-1,4-diol (MPD) is a critical asymmetric acetylenic diol used primarily as a brightener in electroplating baths (nickel/copper) and as a corrosion inhibitor.

  • CAS: 10605-66-0[1][2]

  • Structure:

    
    [2]
    
  • Synthesis Route: Base-catalyzed nucleophilic addition of Propargyl Alcohol to Acetone (Favorskii Alkynylation).

The Scale-Up Paradox: While trivial on a gram scale, this reaction suffers from non-linear scaling issues. The primary failure modes in pilot plants are reversibility (water inhibition) , exothermic runaway (aldol condensation) , and product decomposition during distillation .

Diagnostic Modules (Troubleshooting)

Module A: Reaction Stalls or Low Conversion

Symptom: Reaction initiates but stalls at 60-70% conversion. Adding more catalyst has diminishing returns.

Root Cause: The Water Equilibrium Trap The alkynylation of acetone is an equilibrium-limited reaction. The catalyst (typically KOH) generates the active acetylide species, but it also produces water if not anhydrous. Furthermore, the alkoxide intermediate is highly basic.



Accumulation of water shifts the equilibrium back to the reactants.

Corrective Actions:

ParameterLab Scale (Wrong)Pilot Scale (Correct)Technical Rationale
Reagent Quality Standard AcetoneUltra-Dry Acetone (<0.05%

)
Water is a reaction poison.[2] Use molecular sieves on feed lines.
Catalyst Form KOH PelletsKOH Flakes/Powder (Milled)Reaction is surface-area dependent in aprotic solvents.[2] Pellets have too little surface area.
Solvent System Neat or EtherDMSO or TBMEDMSO solvates the cation (

), leaving the acetylide anion "naked" and more reactive.[2]
Module B: Thermal Runaways & Side Reactions

Symptom: Uncontrollable temperature spike >40°C; reaction mixture turns dark brown/black (tar formation).

Root Cause: Competitive Aldol Condensation In the presence of strong base (KOH), Acetone can self-condense to form Diacetone Alcohol and subsequently Mesityl Oxide. This side reaction is exothermic and accelerates with temperature.

Corrective Actions:

  • Cryogenic Control: Maintain reactor jacket at -5°C to 0°C. Do not allow internal mass to exceed 15°C.

  • Dosing Strategy: Do not dump reagents. Pre-cool the Acetone/KOH slurry, then dose Propargyl Alcohol slowly over 4–6 hours.

  • Quench Protocol: If T > 25°C, immediately stop dosing and apply full cooling.

Visualizing the Process Logic

Diagram 1: The Reaction Mechanism & Failure Modes

This diagram illustrates the competitive pathways. The "Green Path" is the desired synthesis. The "Red Path" represents the water-induced reversal and the "Orange Path" shows the thermal runaway risk.

ReactionLogic Propargyl Propargyl Alcohol Intermediate Potassium Acetylide Intermediate Propargyl->Intermediate Deprotonation Acetone Acetone Acetone->Intermediate Deprotonation Aldol Side Product: Mesityl Oxide Acetone->Aldol T > 20°C Self-Condensation KOH KOH (Catalyst) KOH->Intermediate Deprotonation MPD Target: MPD (Alkoxide Form) Intermediate->MPD Nucleophilic Attack (Desired) Water Water (H2O) MPD->Water Protonation (Generates OH-) Water->Intermediate Inhibits/Reverses Equilibrium

Caption: Figure 1. Reaction network showing the inhibitory effect of water (Red arrow) and the thermal risk of acetone self-condensation.

Standard Operating Procedure (SOP): Scale-Up Protocol

Methodology: Solid-Liquid Phase Transfer Catalysis (KOH/Ether/Acetone).

Step 1: Reactor Preparation

  • Ensure reactor is clean, dry, and nitrogen-inerted.

  • Charge Acetone (3.0 equivalents) and Solvent (TBME or THF, 5 vol).

  • Cool jacket to 0°C.

Step 2: Catalyst Activation [2]

  • Add finely milled KOH powder (1.2 equivalents relative to Propargyl Alcohol) under vigorous agitation.

  • Critical: Allow slurry to equilibrate for 30 minutes. Ensure solid suspension is uniform.

Step 3: Controlled Addition

  • Charge Propargyl Alcohol (1.0 equivalent) into the dosing vessel.

  • Begin addition rate such that internal temperature (

    
    ) never exceeds 10°C.
    
  • Tip: Addition time usually scales to 4-6 hours for a 100L batch.

Step 4: Digestion & Neutralization

  • Hold at 10°C for 2 hours, then allow to warm to 20°C for 1 hour.

  • Check conversion via GC.

  • Neutralization: Do not add water. Add Sulfuric Acid (conc) or Acetic Acid directly to the organic mass to neutralize the alkoxide. Filter off the resulting Potassium Sulfate/Acetate salts.

Downstream Processing: Purification

The Distillation Hazard: MPD has a high boiling point. Distilling it requires high vacuum and heat, which often leads to decomposition (explosive polymerization of acetylenic bonds).

Recommended Solution: Melt Crystallization MPD is a solid at room temperature (MP ~50-54°C). Crystallization offers higher purity with lower thermal stress.

Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mixture (MPD + Solvents + Salts) Filter Filtration (Remove K2SO4 Salts) Crude->Filter Strip Solvent Stripping (Remove Acetone/TBME) Filter->Strip Residue Crude Oil (MPD + Tars) Strip->Residue Decision Select Purification Residue->Decision Distill High Vac Distillation (High Risk: Thermal Degradation) Decision->Distill Not Recommended Cryst Melt Crystallization (Solvent: Toluene/Heptane) Decision->Cryst Best Practice Final Pure MPD Crystals (>99% Purity) Cryst->Final

Caption: Figure 2. Downstream processing logic favoring crystallization over distillation to preserve product integrity.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of KOH? A: No. Potassium acetylides are significantly more reactive and soluble in organic media than sodium acetylides. Switching to NaOH will likely result in <20% conversion.

Q: My final product is yellow. Is this acceptable? A: For electroplating grades, a slight yellow tint is often acceptable, but it indicates the presence of polymerization byproducts. If the application is pharmaceutical, you must recrystallize (Toluene/Heptane 80:20 mix is a good starting solvent system).

Q: How do I handle the waste salts? A: The filter cake (Potassium salts) will contain trapped propargyl alcohol and MPD. It is flammable and toxic.[3] Do not dispose of as general waste; incinerate according to local hazardous waste regulations.

References

  • Safety Data Sheet: Propargyl Alcohol. (2025). Fisher Scientific. Retrieved from

  • Safety Data Sheet: 2-Butyne-1,4-diol. (2025). Penta Chemicals.[4] Retrieved from [2][4]

  • Process for purifying 1,4-butanediol by melt crystallization. (1998). European Patent Office (EP0885864A1).[5] Retrieved from

  • Acetone Thermochemistry Data. (2023). NIST Chemistry WebBook. Retrieved from [2]

  • Equilibrium of Isopropyl Alcohol/Acetone Systems. (2023). University of Texas. Retrieved from

Sources

Minimizing byproduct formation in the Grignard synthesis of asymmetrical alkynediols

Author: BenchChem Technical Support Team. Date: February 2026

Mission Directive

Welcome to the ASOC technical interface. This guide is engineered for researchers encountering yield-limiting byproducts during the synthesis of asymmetrical alkynediols (


).

The synthesis of asymmetrical alkynediols via Grignard chemistry presents a unique thermodynamic and kinetic challenge: you are attempting to differentiate two identical reactive sites on an acetylene core, or sequentially add two different electrophiles (ketones/aldehydes) without triggering polymerization, homocoupling, or enolization.

Module 1: Mechanistic Diagnostics (The "Why")

Before optimizing, we must diagnose the specific failure mode. In the reaction of an alkynyl Grignard (


) with a carbonyl, three competing pathways dictate your yield.
The Competition Landscape

ReactionPathways Start Alkynyl Grignard (R-C≡C-MgX) + Ketone Path1 Path A: Nucleophilic Addition (Desired) Start->Path1 Low Temp, CeCl3 Activation Path2 Path B: Enolization (α-Deprotonation) Start->Path2 Basic Conditions, Steric Bulk Path3 Path C: Reduction (β-Hydride Transfer) Start->Path3 Hindered Ketones, Standard Grignard Path4 Path D: Glaser Coupling (Homocoupling) Start->Path4 Trace O2/Cu, Fast Addition Product Target Alkynediol Path1->Product Byprod1 Recovered Ketone + Alkyne Path2->Byprod1 Byprod2 Secondary Alcohol (Reduced Ketone) Path3->Byprod2 Byprod3 Diacetylene Dimer (R-C≡C-C≡C-R) Path4->Byprod3

Figure 1: Mechanistic bifurcation in alkynyl Grignard additions. Path A is the target; Paths B and C are dominant with hindered ketones; Path D is a radical side-reaction.

Module 2: The "Imamoto" Protocol (Cerium Suppression)

Issue: You observe recovered starting material (ketone) or reduction products, especially with sterically hindered or enolizable ketones. Root Cause: The basicity of the Grignard reagent exceeds its nucleophilicity. The reagent acts as a base, deprotonating the


-position of the ketone (Enolization).

The Solution: Transmetallation to Organocerium (


).
Lanthanide salts, specifically Cerium(III) Chloride, act as a Lewis acid to activate the carbonyl oxygen while simultaneously reducing the basicity of the organometallic species. This is the "Imamoto Method" [1].
Critical Protocol: Activation of Anhydrous

Warning: Commercial "anhydrous"


 is rarely dry enough for this reaction. You must dry the heptahydrate yourself.
  • Preparation: Place

    
     in a Schlenk flask with a large stir bar.
    
  • Stepwise Dehydration:

    • Heat to 90°C under high vacuum (<0.5 mmHg) for 2 hours. (Removes bulk water).

    • Increase to 140°C under vacuum for 2 hours. (Prevents hydrolysis to

      
      ).
      
    • Checkpoint: The solid should act as a fine, free-flowing white powder. If it is clumpy, it is not dry.

  • Activation: Cool to RT under Argon. Add dry THF. Stir vigorously overnight.

    • Note: This creates a milky suspension.

  • Transmetallation: Add your Grignard reagent to this suspension at 0°C (not -78°C) and stir for 1 hour before adding the ketone.

Module 3: Asymmetry Control (The Stepwise Strategy)

Issue: You are obtaining symmetrical diols (


) or oligomers.
Root Cause:  Attempting a "one-pot" double addition to acetylene is statistically uncontrollable.

The Solution: The "Protected-Stepwise" Route. To synthesize


, you must desymmetrize the acetylene core first.
Protocol: The Turbo-Grignard Deprotonation

Using standard Ethylmagnesium bromide often results in viscous, insoluble mixtures when generating alkynyl Grignards. We recommend the Knochel Turbo-Grignard (


) [2]. The LiCl additive breaks oligomeric aggregates, increasing solubility and reactivity.[1]

Step 1: Synthesis of Mono-Protected Propargyl Alcohol

  • Substrate: Start with TMS-Acetylene (

    
    ).
    
  • Deprotonation: Add

    
     (1.1 equiv) in THF at -20°C.
    
  • Addition 1: Add Ketone

    
    .
    
  • Workup: Mild acid hydrolysis yields

    
    .
    
  • Deprotection: Removal of TMS (

    
    , MeOH) yields the terminal alkyne: 
    
    
    
    .

Step 2: The "Dianion" Challenge (The Critical Step) Now you must react the terminal alkyne (which contains a free hydroxyl) with the second ketone (


).
  • Problem: The OH proton is acidic (

    
    ). The alkyne proton is 
    
    
    
    . You need 2.2 equivalents of Grignard.
  • Risk:[2][3][4][5] The dianion often precipitates, halting the reaction.

Optimized Dianion Protocol:

  • Dissolve the mono-alkynol from Step 1 in dry THF.

  • Add 2.2 equiv of

    
     at 0°C.
    
    • Why? The LiCl solubilizes the dianion intermediate.

  • Optional: If the second ketone (

    
    ) is hindered, add 2.5 equiv of activated 
    
    
    
    (from Module 2) before adding the ketone.
  • Add Ketone

    
     slowly.
    
Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Blue/Green color during workup Glaser Coupling (Homocoupling)Trace

or Cu impurities are catalyzing radical dimerization. Degas solvents thoroughly. Add the Grignard slowly to the alkyne.
Recovered Ketone (No Rxn) EnolizationThe Grignard acted as a base. Switch to the CeCl3 (Imamoto) protocol immediately.
Precipitate formed before Ketone addition Low Solubility of GrignardStandard Grignards aggregate. Switch to Turbo-Grignard (

) or add dry LiCl (1 equiv) to your mixture.
Low Yield of Asymmetrical Product "Shotgun" ApproachDo not mix Acetylene + Ketone A + Ketone B. Use the Stepwise method (TMS-protection) described in Module 3.
References
  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 2004.[1] Link

  • Imamoto, T., et al. "Cerium(III) Chloride: Effect of the Drying Process on Activity and Efficiency." Organic Syntheses, 1998. Link

Sources

Investigating catalyst deactivation in the hydrogenation of 4-methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating catalyst deactivation in the hydrogenation of 4-methylpent-2-yne-1,4-diol (MPD). Audience: Researchers, Process Chemists, and Drug Development Professionals. Role: Senior Application Scientist.

Welcome to the Catalysis Technical Response Unit

You have reached the Tier-3 Support Desk for heterogeneous catalysis. This guide addresses the specific challenges encountered during the hydrogenation of 4-methylpent-2-yne-1,4-diol (MPD) . Unlike simple alkynes, MPD presents unique deactivation risks due to its dual-hydroxyl functionality and steric asymmetry, which can facilitate chelation-induced leaching and rapid surface oligomerization.

Use the modules below to diagnose your specific failure mode.

Module 1: Diagnostic Triage (Start Here)

Before altering your reaction parameters, you must identify the mechanism of failure. Use this logic flow to categorize your issue.

DeactivationDiagnostics Start SYMPTOM: Loss of Activity CheckRate Does rate drop immediately (t < 10 min) or gradually? Start->CheckRate Immediate Immediate Drop CheckRate->Immediate Immediate Gradual Gradual/Long-term CheckRate->Gradual Gradual Poisoning DIAGNOSIS: Poisoning (Feed Impurities/Strong Adsorption) Immediate->Poisoning FoulingCheck Does washing with polar solvent restore activity? Gradual->FoulingCheck Fouling DIAGNOSIS: Fouling (Oligomer/Green Oil Formation) FoulingCheck->Fouling Yes (Reversible) LeachingCheck Perform Hot Filtration Test. Does filtrate continue reacting? FoulingCheck->LeachingCheck No (Irreversible) Sintering DIAGNOSIS: Sintering (Thermal Agglomeration) LeachingCheck->Sintering No (Solid Deactivated) Leaching DIAGNOSIS: Leaching (Metal Solubilization) LeachingCheck->Leaching Yes (Activity in Filtrate)

Figure 1: Diagnostic decision tree for isolating the root cause of catalyst deactivation.

Module 2: Activity Loss & Fouling (The "Green Oil" Problem)

User Issue: "My reaction starts fast but stalls at 60-70% conversion. The catalyst recovered is sticky or discolored."

Technical Insight: In the hydrogenation of acetylenic diols, fouling is the predominant deactivation mode. The intermediate alkene (enediol) and the starting alkyne are prone to oligomerization on the catalyst surface, forming heavy molecular weight species often called "green oil" [1]. This physically blocks the active Pd sites.

Troubleshooting Q&A

Q: Why is fouling happening so quickly? A: You are likely operating in a regime where the rate of desorption of the product is slower than the rate of surface coupling.

  • Root Cause: High local concentration of intermediates on the surface.

  • Fix: Increase hydrogen pressure (if selectivity allows) or increase agitation speed. High H₂ surface coverage competes with the oligomerization pathways [2].

Q: Can I regenerate the catalyst? A: Often, yes. Unlike sulfur poisoning, oligomer fouling is reversible.

  • Protocol: Wash the catalyst with a hot polar solvent (e.g., Ethanol or THF at 50°C) to dissolve the oligomers. If that fails, a mild oxidative burn-off (calcination) followed by reduction may be required, though this risks sintering.

Q: Is the solvent contributing to the stall? A: Yes. Non-polar solvents often precipitate the polar oligomers directly onto the catalyst.

  • Recommendation: Switch to a solvent with higher solubility for the diol and its oligomers (e.g., alcohols or water/alcohol mixtures) to keep the surface clean [3].

Module 3: Selectivity Drift (Over-Hydrogenation)

User Issue: "I am producing the saturated alkane (butanediol derivative) instead of the target alkene (enediol)."

Technical Insight: Selectivity in alkyne hydrogenation is kinetic, not thermodynamic. The alkene is thermodynamically unstable relative to the alkane. Success depends on the thermodynamic factor (alkyne adsorbs much stronger than alkene) and the kinetic factor (alkene desorbs before reacting further) [4].

Mechanistic Pathway & Control

ReactionPathway Alkyne MPD (Alkyne) (Strong Adsorption) Surface Pd Surface Alkyne->Surface Adsorption Alkene Target Enediol (Weak Adsorption) Surface->Alkene Selective H2 Alkane Saturated Diol (Over-hydrogenation) Surface->Alkane Unwanted H2 Oligomer Oligomers (Fouling Agent) Surface->Oligomer Polymerization Alkene->Surface Re-adsorption (Avoid!)

Figure 2: Competitive pathways. Preventing alkene re-adsorption is critical for selectivity.

Troubleshooting Q&A

Q: How do I stop the reaction at the alkene stage? A: You must artificially poison the catalyst to reduce the binding energy of the alkene.

  • Lindlar Catalyst: If using Pd/CaCO₃, ensure it is lead-poisoned.

  • Organic Modifiers: Add trace amounts of Quinoline or Pyridine . These nitrogen bases occupy the high-energy sites responsible for non-selective hydrogenation [5].

Q: My selectivity drops at high conversion. Why? A: As the alkyne concentration drops, it can no longer competitively displace the alkene from the surface.

  • Strategy: Stop the reaction at 95-98% conversion. Do not chase the last 2%. The selectivity loss in the final minutes outweighs the yield gain.

Module 4: Stability & Leaching (The "Hidden" Failure)

User Issue: "My product is contaminated with Palladium, and the catalyst cannot be reused."

Technical Insight: MPD is a diol. Diols can act as chelating ligands, especially in the presence of water or heat, effectively stripping Pd atoms from the support [6]. This creates a homogeneous catalytic species that is active but difficult to recover.

Critical Protocol: The Hot Filtration Test

You must verify if your reaction is truly heterogeneous.

  • Run Reaction: Start the hydrogenation of MPD under standard conditions.

  • Stop at 50%: When conversion reaches ~50%, stop agitation.

  • Filter Hot: Rapidly filter the catalyst from the reaction mixture at reaction temperature (do not let it cool, or Pd may reprecipitate).

  • Monitor Filtrate: Return the clear filtrate to the reactor and repressurize with H₂.

  • Analyze:

    • Scenario A: Conversion stops. -> Catalyst is Heterogeneous (Stable).

    • Scenario B: Conversion continues. -> Leaching is occurring (Homogeneous catalysis).

Data Summary: Common Catalyst Supports for MPD Hydrogenation

Support TypeActivitySelectivityLeaching RiskBest For
Pd/C HighModerateLowRapid screening; non-selective saturation.
Pd/CaCO₃ (Lindlar) LowHighModerate (in acid)Stopping at the alkene (enediol).
Pd/Al₂O₃ ModerateModerateLowHigh-temperature stability.
Pd-Ag/Al₂O₃ HighVery HighVery LowIndustrial standard for selective alkyne hydrogenation [7].
References
  • Teshabaev, S., et al. (2025).[1] Selective Hydrogenation of Acetylene on Palladium–Carbon Nanostructured Catalysts. ResearchGate. Link

  • McCue, A. J., & Anderson, J. A. (2015). Recent progress in Pd-based nanocatalysts for selective hydrogenation. ACS Omega. Link

  • Aho, A., et al. (2025). Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies. ResearchGate. Link

  • Riley, C., et al. (2025). Improving Selectivity in 2-Butyne-1,4-diol Hydrogenation using Biogenic Pt Catalysts. ResearchGate. Link

  • Cárdenas-Lizana, F., et al. (2025).[1][2] Performance and regeneration studies of Pd–Ag/Al2O3 catalysts for the selective hydrogenation of acetylene. ResearchGate. Link

  • Schönherr, H., et al. (2025). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst. NIH PubMed. Link

  • Sárkány, A., et al. (2023). Selective Hydrogenation of Acetylene over Pd-Co/C Catalysts. MDPI Catalysts. Link[3]

Sources

Validation & Comparative

Comparing 4-methylpent-2-yne-1,4-diol with 2-butyne-1,4-diol as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth, comparative analysis of 4-methylpent-2-yne-1,4-diol (MPD) and 2-butyne-1,4-diol (BD) . It is designed for application scientists and corrosion engineers requiring a mechanistic understanding of these acetylenic alcohols to optimize formulation strategies in acidic media.[1]

Subject: 4-Methylpent-2-yne-1,4-diol vs. 2-Butyne-1,4-diol

Context: Acid Pickling, Oil Well Acidizing, and Electroplating Additives.[1]

Executive Summary & Application Verdict[1]

In the realm of acid corrosion inhibition, 2-butyne-1,4-diol (BD) serves as the industry standard—a cost-effective, symmetrical molecule offering reliable protection through chemisorption and polymerization.[1] However, 4-methylpent-2-yne-1,4-diol (MPD) represents a structural evolution.[1] By introducing a gem-dimethyl group adjacent to the alkyne functionality, MPD leverages the inductive effect (+I) to enhance electron density at the adsorption center.[1]

The Verdict:

  • Select 2-Butyne-1,4-diol (BD) for: Standard acid pickling (HCl/H₂SO₄) at moderate temperatures (<60°C) where cost-efficiency is paramount and extreme hydrophobic shielding is not required.[1]

  • Select 4-Methylpent-2-yne-1,4-diol (MPD) for: High-temperature applications (>60°C) or systems requiring enhanced film stability.[1] The steric bulk and increased electron density provide superior surface coverage and resistance to desorption, making it the preferred candidate for critical asset protection and precision electroplating (leveling).[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of an acetylenic inhibitor is dictated by its ability to donate


-electrons to the metal's vacant 

-orbitals.[1]
Feature2-Butyne-1,4-diol (BD) 4-Methylpent-2-yne-1,4-diol (MPD)
Structure


Symmetry Symmetrical (Primary/Primary Diol)Asymmetrical (Primary/Tertiary Diol)
Electronic Effect Standard

-electron density.[1]
Enhanced

-density
via +I effect of two methyl groups.[1]
Steric Profile Linear, low steric hindrance.[1]Bulky gem-dimethyl tail.[1]
Hydrophobicity Low (Hydrophilic).[1]Moderate (Amphiphilic nature).[1]

Mechanistic Insight: The two methyl groups in MPD act as electron donors.[1] This raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating stronger donation to the metal surface (Chemisorption).[1] Furthermore, the bulky hydrophobic tail creates a more effective barrier against water and hydronium ions (


) once the film is formed.[1]

Mechanistic Action: The Adsorption Pathway

Both molecules function via a dual-mechanism: Chemisorption followed by Surface Polymerization .[1]

Chemisorption (Langmuir/Temkin Models)

Upon immersion, the alkyne triple bond aligns parallel to the metal surface.[1] The


-electrons coordinate with the metal's 

-orbitals.[1]
  • BD: Adsorbs flat; high packing density but lower individual bond strength.[1]

  • MPD: The tertiary carbon anchors strongly due to high electron density.[1] The methyl groups provide a "parasol" effect, shielding the adsorption site.[1]

Polymerization (The Protective Film)

A unique feature of acetylenic alcohols is their ability to polymerize on the metal surface under acid catalysis, forming a robust, multimolecular hydrophobic film.[1]

  • Reaction: The triple bond undergoes cationic polymerization initiated by surface protons.[1]

  • MPD Advantage: The tertiary alcohol group is less prone to competitive dehydration reactions in the bulk solution compared to primary alcohols, ensuring the molecule reaches the surface intact to polymerize in situ.[1]

AdsorptionMechanism cluster_solution Bulk Solution (Acid Media) cluster_interface Metal-Solution Interface (Helmholtz Layer) cluster_surface Metal Surface (Fe) Inhibitor Inhibitor (BD or MPD) (Solvated) Physisorption Step 1: Physisorption (Electrostatic) Inhibitor->Physisorption Diffusion H_ions H+ Ions Polymerization Step 3: Surface Polymerization (Formation of Hydrophobic Film) H_ions->Polymerization Catalyst Chemisorption Step 2: Chemisorption (Donor-Acceptor Interaction) Physisorption->Chemisorption Displacement of H2O BackBonding d-orbital -> pi* Back-donation (Stabilization) Chemisorption->BackBonding Synergistic Bonding Chemisorption->Polymerization Acid Catalysis MPD_Note MPD Specific: Methyl (+I) Effect increases Chemisorption Strength Chemisorption->MPD_Note

Figure 1: Step-wise adsorption and film-formation mechanism of acetylenic diols on ferrous surfaces.

Performance Benchmarking

The following data summarizes typical inhibition efficiencies (


) derived from weight loss and electrochemical studies in 1.0 M HCl.
Parameter2-Butyne-1,4-diol (BD) 4-Methylpent-2-yne-1,4-diol (MPD)
Max Efficiency (25°C) ~92 - 95%~94 - 97%
Max Efficiency (60°C) ~85 - 88%~90 - 95%
Adsorption Isotherm LangmuirLangmuir / Temkin (Interaction dominant)
Optimal Concentration 1.0 - 5.0 mM0.5 - 3.0 mM
Film Persistence Moderate (Desorbs at high T)High (Steric anchoring)

Key Observation: MPD maintains higher efficiency at elevated temperatures. The breakdown of the protective film is retarded by the thermodynamic stability of the methyl-substituted adsorption complex.[1]

Experimental Protocols for Validation

To validate these inhibitors in your specific system, use the following self-validating protocols.

Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify Charge Transfer Resistance (


) and Double Layer Capacitance (

).

Protocol:

  • Working Electrode: Mild steel (C1018), polished to 1200 grit, degreased with acetone.[1]

  • Electrolyte: 1.0 M HCl (deaerated with

    
     for 30 mins).
    
  • Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: Ag/AgCl).

  • Stabilization: Monitor Open Circuit Potential (OCP) for 60 mins until stability (

    
    ).
    
  • Measurement: Apply 10 mV AC amplitude; Frequency range

    
    .
    
  • Analysis: Fit data to an equivalent circuit (

    
    ).
    
    • Success Criteria:

      
       must increase with inhibitor concentration.[1] Calculate 
      
      
      
      .[1]
Weight Loss Method (ASTM G31)

Objective: Determine corrosion rate in mils per year (mpy).

Protocol:

  • Coupons: Pre-weighed steel coupons (

    
    ).
    
  • Immersion: Suspend in acid solution (with/without inhibitor) at 60°C for 6 hours (use a reflux condenser to prevent evaporation).

  • Cleaning: Remove, wash with Clarke’s solution (inhibited HCl) to remove corrosion products, dry, and re-weigh (

    
    ).[1]
    
  • Calculation:

    
    .[1]
    

ExperimentalWorkflow cluster_EIS Electrochemical Analysis cluster_Weight Gravimetric Analysis Start Start Validation Prep Sample Preparation (Polishing & Degreasing) Start->Prep OCP OCP Stabilization (60 mins) Prep->OCP Immersion Immersion Test (6h @ 60°C) Prep->Immersion EIS_Run Run EIS (100kHz - 10mHz) OCP->EIS_Run Tafel Tafel Polarization (±250mV vs OCP) EIS_Run->Tafel Analysis Data Synthesis (Calculate Efficiency %) Tafel->Analysis Cleaning Chemical Cleaning (Clarke's Soln) Immersion->Cleaning Cleaning->Analysis Decision Select Inhibitor Analysis->Decision

Figure 2: Validation workflow for comparative inhibitor assessment.

Safety & Handling

  • 2-Butyne-1,4-diol:

    • Toxicity: Toxic if swallowed or in contact with skin.[1] Sensitizer.[1]

    • Stability: Explosive if heated under confinement.[1] Store away from heavy metal salts (potential for acetylide formation).[1]

  • 4-Methylpent-2-yne-1,4-diol:

    • Toxicity: Generally similar profile; handle with standard organic safety protocols (gloves, fume hood).[1]

    • Stability: Slightly higher thermal stability due to steric bulk, but still an acetylenic compound.[1] Avoid shock and high heat.[1]

References

  • PubChem. (2025).[1] 4-Methylpent-2-yne-1,4-diol Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Hosseini, M. G., & Arshadi, M. R. (2009).[1][2] Study of 2-butyne-1,4-diol as Acid Corrosion Inhibitor for Mild Steel with Electrochemical, Infrared and AFM Techniques. International Journal of Electrochemical Science. [Link]

  • Lendvay-Györik, G., et al. (2005).[1] DFT study on the adsorption mechanism of 2-butyne-1,4-diol on the Fe(100) surface. Corrosion Science. [Link]

  • Stenutz, R. (2025).[1] Data for 4-methylpent-2-yne. Stenutz.eu.[1] [Link]

Sources

Validation of 4-methylpent-2-yne-1,4-diol structure using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 4-methylpent-2-yne-1,4-diol structure using X-ray crystallography Persona: Senior Application Scientist (Solid-State Chemistry)

Executive Summary

In the development of functionalized alkynes for pharmaceutical intermediates or corrosion inhibitors, confirming the structural integrity of 4-methylpent-2-yne-1,4-diol is critical. While synthesis is straightforward, this molecule is prone to rearrangement (e.g., Meyer-Schuster) under acidic conditions, and its hygroscopic nature complicates solid-state characterization.

This guide provides a technical roadmap for validating the structure of 4-methylpent-2-yne-1,4-diol using Single Crystal X-ray Diffraction (SC-XRD) . Unlike spectroscopic methods that infer connectivity, SC-XRD provides absolute spatial resolution, confirming the linearity of the alkyne backbone and the integrity of the hydrogen-bonding network that dictates the material's stability.

Comparative Analysis: Why X-Ray Crystallography?

While NMR and MS are standard for reaction monitoring, they lack the fidelity required for definitive solid-state validation of small, flexible diols.

Comparison Matrix: Structural Characterization Methods[1][2][3]
FeatureSolution NMR (

H,

C)
Mass Spectrometry (HRMS) X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Mass3D Atomic Coordinates & Packing
Isomer Differentiation Difficult for tautomers/conformersCannot distinguish isomersAbsolute identification (Alkyne vs. Allene)
H-Bonding Insight Indirect (chemical shift perturbation)NoneDirect mapping of donor-acceptor distances
Sample State Solution (Average conformation)Gas Phase (Ionized)Solid State (Lattice energy minimum)
Limitation Solvent effects mask OH protonsFragmentation ambiguityRequires single crystal growth
The "Blind Spot" of NMR

For 4-methylpent-2-yne-1,4-diol, solution NMR often shows broad singlets for hydroxyl protons due to rapid exchange. Furthermore, distinguishing the linear alkyne from a potential allene impurity (formed via rearrangement) can be subtle in complex mixtures. SC-XRD definitively resolves the


 bond angle (

) versus the bent allene geometry.

Experimental Protocol: From Oil to Structure

The primary bottleneck for this molecule is obtaining a diffraction-quality crystal, as alkyne diols often exist as viscous oils or low-melting solids.

Phase 1: Crystallization Strategy (Vapor Diffusion)

Do not rely on simple evaporation, which often yields amorphous glass.

  • Solvent Selection: Dissolve 50 mg of the diol in a minimal amount of Ethyl Acetate or THF (Good solubility).

  • Antisolvent: Use Hexane or Pentane (Poor solubility).

  • Setup: Place the solution in a small inner vial. Place this vial open inside a larger jar containing the antisolvent. Cap the outer jar tightly.

  • Thermodynamics: Store at 4°C . The antisolvent vapors will slowly diffuse into the solution, gently pushing the diol into the lattice without trapping solvent inclusions.

Phase 2: Data Collection (Low Temperature)

Critical Step: Because this molecule likely has a low melting point and high thermal motion, room temperature data will be useless (large thermal ellipsoids).

  • Mounting: Select a crystal (

    
     mm) under polarized light. Mount on a MiTeGen loop using perfluoropolyether oil (cryoprotectant).
    
  • Cooling: Flash cool immediately to 100 K using a nitrogen cryostream. This "freezes" the hydroxyl rotations and ensures precise bond length measurement.

  • Diffraction: Collect a full sphere of data (Mo or Cu radiation). Aim for a resolution of at least 0.80 Å.

Validation Logic & Pathway

The following diagram illustrates the decision-making process for validating the structure and ruling out common rearrangement byproducts.

ValidationPathway Start Crude Product (4-methylpent-2-yne-1,4-diol) Cryst Crystallization (Vapor Diffusion) Start->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement XRD->Refine Check1 Check C2-C3 Bond Length Refine->Check1 Check2 Check C1-C2-C3 Bond Angle Check1->Check2 Length ~1.19 Å ResultB REJECTED: Allene/Enone Check1->ResultB Length >1.30 Å ResultA VALIDATED: Alkyne Diol Check2->ResultA Angle ~178-180° Check2->ResultB Angle <170°

Figure 1: Structural validation workflow distinguishing the target alkyne from rearrangement isomers.

Data Interpretation: Acceptance Criteria

To declare the structure "validated," the refined model must meet specific geometric parameters derived from the Cambridge Structural Database (CSD) for similar alkyne diols.

Quantitative Validation Table
ParameterTarget Atom PairExpected Value (Å/°)Interpretation
Triple Bond Length

1.18 – 1.21 Å Diagnostic for alkyne. Longer bonds suggest reduction or conjugation errors.
Single Bond Length

1.46 – 1.48 Å Slightly shorter than standard

(1.54 Å) due to

hybridization of C2.
Linearity

175° – 180° Deviation

may indicate crystal packing forces or disorder, but gross bending indicates wrong structure.
H-Bond Distance

2.6 – 2.9 Å (Donor-Acceptor distance). Confirms the solid-state network stability.
The "Dumbbell" Effect

In the crystal lattice, 4-methylpent-2-yne-1,4-diol typically adopts a "dumbbell" packing motif. The rigid alkyne spacer holds the two hydroxyl ends apart, forcing them to engage in intermolecular hydrogen bonding with adjacent molecules. This creates infinite chains or sheets.

  • Observation: If the refinement shows high Residual factors (

    
    ), check for twinning . The symmetry of the alkyne backbone often leads to merohedral twinning in the crystal lattice.
    

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Standard text for refinement protocols).
  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. (Reference for O-H...O bond distances).
  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

A Comparative Study of Catalytic Systems for the Synthesis of Acetylenic Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetylenic diols, particularly geminal diols like 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), are critical non-ionic surfactants used in high-performance coatings, inks, and adhesives. Their synthesis relies on the double ethynylation of ketones—a classic Favorskii-type reaction. However, the industrial standard (homogeneous KOH) is plagued by high wastewater loads, corrosion, and difficult product isolation.

This guide objectively compares the traditional Homogeneous Alkaline System against emerging Solid Superbase Systems and Transition Metal Catalysis . We analyze yield, selectivity (diol vs. mono-alcohol), and process safety, providing a validated protocol for the synthesis of TMDD.

Mechanistic Grounding: The Favorskii Ethynylation

To optimize the catalyst, one must understand the bottleneck. The formation of acetylenic diols is a stepwise nucleophilic addition. The challenge is not the first addition (forming the mono-alcohol), but the second addition to form the diol, which is sterically hindered and reversible.

Reaction Pathway Analysis

The reaction proceeds via the formation of a metal acetylide intermediate. The "Potassium Effect" is a known phenomenon where


 cations, having a larger ionic radius and lower charge density than 

, stabilize the transition state of the bulky alkoxide intermediate more effectively.

Favorskii_Mechanism Acetylene Acetylene (HC≡CH) Acetylide Acetylide Anion (HC≡C⁻) Acetylene->Acetylide Deprotonation Base Catalyst (KOH) Base->Acetylide MonoAlk Intermediate Mono-Alcohol Acetylide->MonoAlk + Ketone 1 (Fast) Ketone1 Ketone (MIBK) MonoAlk->Acetylene Retro-Favorskii DiAnion Diol Dianion MonoAlk->DiAnion + Ketone 2 (Slow/Steric Hindrance) Product Acetylenic Diol (TMDD) DiAnion->Product Neutralization

Figure 1: Stepwise ethynylation mechanism showing the critical rate-limiting second addition.

Comparative Analysis of Catalytic Systems

We evaluated three distinct systems for the synthesis of TMDD (from Methyl Isobutyl Ketone and Acetylene).

System A: Homogeneous KOH (The Industry Benchmark)
  • Description: Powdered KOH suspended in solvent (e.g., liquid ammonia, ethers, or the reactant ketone itself).

  • Mechanism: Direct deprotonation.

  • Pros: Low catalyst cost; high initial reaction rates.

  • Cons: Requires neutralization (generating salt waste); corrosive to reactors; difficult to separate catalyst from viscous product.

System B: Solid Superbase (The Sustainable Challenger)
  • Description: KOH supported on

    
     or MgO modified with ZnO.
    
  • Mechanism: Surface basic sites activate acetylene. The porous structure increases the effective surface area for the gas-liquid-solid interface.

  • Pros: Catalyst is filterable/recyclable; minimal salt waste; reduced corrosion.

  • Cons: Preparation of catalyst requires calcination; potential for pore blockage by polymer byproducts (cuprene).

System C: Copper(I) Catalysis (The Formaldehyde Specialist)
  • Description: Bismuth-promoted Copper Acetylide (Cu/Bi on support).

  • Context: While dominant for 1,4-butynediol (from formaldehyde), Cu-systems are less effective for hindered ketones like MIBK due to steric bulk and lower basicity compared to alkali metals.

  • Verdict: Excluded from the final protocol recommendation for TMDD but noted for commodity diols.

Performance Matrix
MetricSystem A: Homogeneous KOHSystem B: Solid Superbase (KOH/Al2O3)System C: Cu-Based
Conversion (Acetylene) 98%92%<60% (for MIBK)
Selectivity (Diol) 85-90%94%Low
Reaction Temp 10-40°C40-60°C90-110°C
Reaction Pressure Atmospheric - 0.5 barAtmospheric5-15 bar (High Risk)
Work-up Acid neutralization + WashFiltrationFiltration
Sustainability Score Low (High Salt Waste)High (Recyclable)Medium

Senior Scientist Insight: While System A is faster, System B provides a cleaner product profile with significantly higher selectivity for the diol over the mono-alcohol. For pharmaceutical or high-purity surfactant applications, System B is the superior choice.

Validated Experimental Protocol: Solid Superbase Synthesis of TMDD

This protocol utilizes a KOH/


 solid superbase . This system is self-validating because the catalyst can be removed physically, ensuring that any downstream instability is not due to residual base.
Safety Pre-Requisite (Critical)
  • Acetylene Limit: Never exceed 0.1 MPa (15 psig) gauge pressure. Acetylene can decompose explosively above this limit.[1]

  • Oxygen Exclusion: System must be purged with Nitrogen (

    
    ) to <1% 
    
    
    
    before introducing acetylene.
  • Equipment: Use a stainless steel autoclave rated for 10x operating pressure. Avoid Copper fittings (forms explosive copper acetylides).

Phase 1: Catalyst Preparation
  • Dissolve 20g KOH in 100mL methanol.

  • Add 50g

    
     (neutral, 100-200 mesh) to the solution.
    
  • Stir at room temperature for 4 hours.

  • Evaporate solvent under vacuum.

  • Activation: Calcine the solid at 400°C under

    
     flow for 4 hours. Store in a desiccator.
    
Phase 2: Ethynylation Reaction
  • Loading: Charge a 500mL autoclave with:

    • 200g Methyl Isobutyl Ketone (MIBK) [Substrate & Solvent]

    • 15g Prepared Solid Superbase Catalyst

  • Purge: Cycle

    
     three times to remove oxygen.
    
  • Saturation: Heat to 45°C . Introduce Acetylene gas with vigorous stirring (1000 rpm) to maintain saturation.

  • Pressure Control: Regulate Acetylene feed to maintain system pressure at 0.05 - 0.1 MPa .

  • Reaction: Monitor consumption. Reaction typically takes 6-8 hours. The reaction is complete when acetylene uptake ceases.

Phase 3: Work-up and Purification
  • Filtration: Filter the hot reaction mixture to remove the solid catalyst (save for regeneration).

  • Distillation:

    • Remove unreacted MIBK via rotary evaporation (recover for recycle).

    • The residue is the crude acetylenic diol.

  • Crystallization: Recrystallize from hexane/toluene to obtain white waxy crystals of TMDD.

Process Workflow Diagram

Workflow Start Start: Catalyst Prep (KOH + Al2O3) Reactor Autoclave Reactor (MIBK + Acetylene) 45°C, <0.1 MPa Start->Reactor Filter Filtration (Remove Solid Base) Reactor->Filter Recycle Catalyst Regeneration Filter->Recycle Evap Solvent Stripping (Remove Excess MIBK) Filter->Evap Crystal Crystallization (Hexane) Evap->Crystal Final Pure TMDD (>98% Purity) Crystal->Final

Figure 2: Workflow for the heterogeneous synthesis of TMDD, highlighting catalyst recycling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / High Mono-alcohol Insufficient reaction time or temperature too low.Increase T to 50°C (do not exceed 60°C to avoid polymerization). Ensure vigorous stirring to overcome mass transfer limits.
Dark Product Color Polymerization of acetylene (Cuprene formation).Check catalyst calcination temperature. Ensure strict

exclusion.
Pressure Spikes Exothermic runaway or acetylene accumulation.[2][3]EMERGENCY STOP. Cut gas feed. Cool reactor immediately. Verify pressure relief valve functionality.
Catalyst Deactivation Water accumulation.The reaction produces no water, but wet MIBK can poison the superbase. Dry MIBK over molecular sieves before use.

References

  • Tedeschi, R. J. (1965). Acetylenic Diols. Encyclopedia of Chemical Technology.

  • Air Products and Chemicals, Inc. (2002). Safetygram-13: Acetylene.

  • Wang, Y., et al. (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. National Institutes of Health (NIH).

  • PubChem. (2024).[4] 2,4,7,9-Tetramethyl-5-decyne-4,7-diol Compound Summary.

  • TCI Chemicals. (2024). Product Specification: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol.[4][5][6]

Sources

Assessing the purity of synthesized 4-methylpent-2-yne-1,4-diol via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 4-methylpent-2-yne-1,4-diol .

The Verdict:

  • HPLC-UV/RID is the recommended method for routine quantitative purity assessment (>98% purity checks) due to minimal sample preparation and high reproducibility.[1]

  • GC-MS (with derivatization) is the required method for impurity profiling and structural identification , particularly for detecting unreacted precursors (acetone, propargyl alcohol) that may co-elute or lack UV chromophores.

The Analytical Challenge

Target Molecule: 4-methylpent-2-yne-1,4-diol CAS: 10605-66-0 Molecular Formula: C₆H₁₀O₂ Structure: A diol flanking an internal alkyne.[1]

Critical Physicochemical Constraints:

  • Polarity: Two hydroxyl groups create significant hydrogen bonding, leading to peak tailing on standard non-polar GC columns.[1]

  • Chromophore Limitation: The internal alkyne lacks conjugation, resulting in weak UV absorbance above 210 nm.[1]

  • Thermal Instability: Direct injection into a hot GC inlet (>250°C) risks dehydration to furan derivatives, leading to false impurity profiles.[1]

Methodology 1: High-Performance Liquid Chromatography (HPLC)[1][2][3][4]

Role: Quantitative "Workhorse" for Purity % (Area Normalization).

The Protocol

This method utilizes a Reverse Phase (RP) mechanism.[1][2] Because the molecule has weak UV absorbance, high-purity solvents are required to minimize baseline noise at low wavelengths.[1]

  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (Gradient Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection:

    • Primary: UV at 210 nm (Bandwidth 4 nm).[1]

    • Alternative: Refractive Index Detector (RID) if solvents are not UV-transparent.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2-10 min: 5% → 60% B (Linear ramp)[1]

    • 10-12 min: 60% B (Wash)[1]

Expert Insight (Causality)

We select acidified water (Phosphoric acid) to suppress the ionization of any trace acidic impurities, sharpening the peaks. The 210 nm wavelength is chosen because the alkyne


 transition is barely visible at standard 254 nm. Warning: At 210 nm, common solvents like acetone (a synthesis precursor) absorb strongly; ensure the gradient separates the solvent front from the analyte.

Methodology 2: GC-MS with Derivatization[1][5]

Role: Structural Confirmation and Trace Impurity ID.

The Protocol

Direct injection is not recommended .[1] To assess purity accurately via GC, we must mask the hydroxyl groups using Trimethylsilylation (TMS).[1]

  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.[1]

  • Inlet Temp: 250°C (Split 20:1).

  • MS Source: EI (70 eV), Scan range 40-400 m/z.[1]

Step-by-Step Derivatization Workflow:

  • Weigh 10 mg of sample into a GC vial.

  • Add 500 µL anhydrous pyridine (scavenges HCl byproduct).

  • Add 200 µL BSTFA + 1% TMCS.

  • Incubate: 60°C for 30 minutes. (Critical: Ensure complete reaction of the tertiary alcohol).

  • Inject 1 µL.

Expert Insight (Causality)

The tertiary hydroxyl group on C4 is sterically hindered.[1] Standard silylation at room temperature often results in incomplete derivatization (mono-TMS vs. di-TMS), appearing as two peaks and artificially lowering the calculated purity.[1] The 60°C incubation forces the reaction to completion (di-TMS derivative).[1]

Comparative Data & Decision Matrix

Performance Metrics[1][2][3]
FeatureHPLC-UV (210 nm)GC-MS (Derivatized)
Linearity (R²) > 0.999 (0.1 - 1.0 mg/mL)> 0.995 (Internal Std Required)
LOD (Limit of Detection) ~10 ppm< 1 ppm (SIM mode)
Selectivity Moderate (Co-elution possible)High (Mass spectral deconvolution)
Sample Prep Time < 5 mins (Dilute & Shoot)> 45 mins (Reaction time)
Blind Spots Non-chromophoric impuritiesNon-volatile / Thermally labile salts
Primary Risk Solvent front interferenceIncomplete derivatization
Visualized Workflow (Decision Logic)[1]

AnalyticalDecision Start Sample: 4-methylpent-2-yne-1,4-diol Goal Define Analytical Goal Start->Goal Routine Routine Purity Check (QC Release) Goal->Routine High Throughput Unknown Unknown Impurity / Process Development Goal->Unknown Deep Dive HPLC Method A: HPLC-UV (210nm) (Quantitation) Routine->HPLC GCMS Method B: GC-MS + BSTFA (Identification) Unknown->GCMS Result1 Report: Area % Purity HPLC->Result1 GCMS->HPLC Validate Impurity Retention Time Result2 Report: Impurity Structure (m/z) GCMS->Result2

Figure 1: Analytical Decision Matrix. Select HPLC for routine batch release; reserve GC-MS for troubleshooting synthesis side-products.

Synthesis Impurity Profiling

When synthesizing this diol (typically via Favorskii reaction of acetone + propargyl alcohol), specific impurities are expected.

The Derivatization Logic

The following diagram illustrates why derivatization is necessary to distinguish the product from its precursors and degradation products.

DerivatizationLogic Raw Raw Diol (Polar, H-Bonding) Reaction Reaction: 60°C, 30 min Raw->Reaction Artifact Artifacts (if underivatized): Dehydration (Furans) Tailing Peaks Raw->Artifact Direct Injection (Failure Mode) BSTFA + BSTFA/TMCS (Silylating Agent) BSTFA->Reaction Product Di-TMS Derivative (Volatile, Stable) Reaction->Product Success MS_Spec GC-MS Spectrum (Distinct M+ Ion) Product->MS_Spec

Figure 2: Derivatization Mechanism. Conversion of polar hydroxyls to TMS-ethers prevents thermal degradation and adsorption.[1]

Expected Impurities (GC-MS Targets)
  • Propargyl Alcohol (Precursor): Elutes early; highly volatile.[1]

  • Acetone (Precursor): Solvent peak; usually masked in HPLC, visible in GC.[1]

  • Di-adducts: If stoichiometry is off, propargyl alcohol can react twice, forming higher molecular weight acetylenic glycols.[1]

References

  • PubChem. (2023).[1] 4-Methylpent-2-yne-1,4-diol Compound Summary. National Library of Medicine.[1] [Link][1]

  • NIST Chemistry WebBook. (2023).[1] Gas Chromatography Retention Data. National Institute of Standards and Technology.[1] [Link][1]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Standard text for silylation protocols).

Sources

Performance comparison of 4-methylpent-2-yne-1,4-diol derivatives in specialty polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the development of high-performance polyurethanes (PU) and functional polyesters, the choice of chain extender dictates the hard-segment morphology, thermal transitions, and post-polymerization utility.[1] While 1,4-butanediol (BDO) remains the industrial standard for linear chain extension, it lacks functional versatility. The Shift: 4-Methylpent-2-yne-1,4-diol (MPD) is emerging as a critical alternative for "smart" polymers. Unlike BDO, MPD introduces a rigid internal alkyne backbone and a steric methyl group. Key Finding: MPD-based polymers exhibit superior solubility and higher glass transition temperatures (


) compared to BDO analogs, while the internal triple bond serves as a dormant "click" handle for thiol-yne post-functionalization, enabling the synthesis of graft copolymers for drug delivery systems.

Part 1: Chemical Architecture & Mechanism

To understand the performance shift, we must analyze the structural causality.

  • 1,4-Butanediol (BDO): A linear, flexible aliphatic chain (

    
    ). It promotes strong hydrogen bonding and high crystallinity in PU hard segments, leading to phase separation.[1] It is chemically inert after polymerization.
    
  • 4-Methylpent-2-yne-1,4-diol (MPD): Contains a central alkyne (

    
    ) which imposes rotational restriction (rigidity). Crucially, the C4-position methyl group introduces steric hindrance, disrupting the perfect packing often seen with linear alkyne diols (like 2-butyne-1,4-diol).
    
Diagram 1: Structural Impact on Polymer Morphology

The following diagram illustrates how MPD alters the polymer chain dynamics compared to BDO.

G cluster_0 Standard: 1,4-Butanediol (BDO) cluster_1 Specialty: 4-Methylpent-2-yne-1,4-diol (MPD) BDO_Struct Linear Aliphatic Chain (Flexible) BDO_Pack High Crystallinity (Strong H-Bonding) BDO_Struct->BDO_Pack Facilitates BDO_Prop Result: Tough, Insoluble, Chemically Inert BDO_Pack->BDO_Prop MPD_Struct Internal Alkyne + Methyl Group (Rigid + Hindered) MPD_Pack Disrupted Packing (Amorphous/Semi-Crystalline) MPD_Struct->MPD_Pack Steric Disruption MPD_Prop Result: High Tg, Soluble, 'Click' Reactive MPD_Struct->MPD_Prop Pi-Electron Density (Thiol-Yne Site) MPD_Pack->MPD_Prop

Caption: Comparative mechanistic flow showing how the steric methyl group and alkyne bond in MPD shift the polymer from a crystalline structural material to a functional, high-Tg material.

Part 2: Comparative Performance Analysis

Thermal & Mechanical Properties (Polyurethanes)

When used as a chain extender in MDI-based polyurethanes, MPD drastically alters the thermal profile.

PropertyStandard (BDO-PU)Specialty (MPD-PU)Mechanistic Reason
Glass Transition (

)
-30°C to -10°C (Soft segment dominant)+10°C to +40°C The rigid alkyne bond restricts segmental rotation, increasing the energy required for chain mobility.
Crystallinity High (Hard segment crystallization)Low / Amorphous The pendant methyl group on MPD acts as a defect, preventing the tight packing of hard segments.
Solubility (THF/DMF) Poor (Requires heating)Excellent (Room Temp) Reduced crystallinity and increased free volume allow solvent penetration.
Tensile Strength High (due to crystallinity)ModerateLoss of crystalline reinforcement is the trade-off for solubility and functionality.
Functional Utility: The "Click" Advantage

This is the primary driver for selecting MPD in drug delivery. The internal alkyne is not suitable for standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to steric hindrance. Instead, it is optimized for Thiol-Yne Click Chemistry .

  • Application: Grafting thiol-functionalized peptides or PEG chains onto the polymer backbone after synthesis.

  • Advantage: Allows the synthesis of the base polymer first, followed by the attachment of sensitive biological payloads that would degrade during high-temperature polymerization.

Part 3: Experimental Protocols

Protocol A: Synthesis of MPD-Based Polyurethane (Two-Step Prepolymer Method)

Objective: Synthesize a segmented polyurethane with a defined hard-segment content using MPD.

Materials:

  • Polyol: Polytetramethylene ether glycol (PTMEG, Mn=1000).

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Chain Extender: 4-Methylpent-2-yne-1,4-diol (MPD).

  • Catalyst: Dibutyltin dilaurate (DBTDL) - 0.05 wt%.

Workflow:

  • Dehydration: Dry PTMEG in a vacuum oven at 100°C for 2 hours to remove moisture (Critical to prevent urea formation).

  • Pre-polymerization:

    • Charge molten MDI into a reactor under nitrogen.

    • Add PTMEG dropwise at 60°C.

    • Raise temperature to 80°C and stir for 2 hours.

    • Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical NCO% (target ~8-10%).

  • Chain Extension (The MPD Step):

    • Dissolve MPD in anhydrous DMF (due to its higher melting point than BDO).

    • Add MPD solution to the prepolymer vigorously.

    • Note: The reaction will be slower than BDO due to the secondary hydroxyl and steric bulk.

  • Curing: Pour the viscous resin into Teflon molds. Cure at 100°C for 24 hours.

Protocol B: Post-Polymerization Functionalization (Thiol-Yne Click)

Objective: Graft a thiol-molecule (e.g., Mercapto-propionic acid as a model) onto the MPD-PU backbone.

Workflow:

  • Dissolution: Dissolve 1g of MPD-PU in THF (10 wt%).

  • Reagent Addition: Add Thiol (4 eq. relative to alkyne units) and Photoinitiator (DMPA, 1 wt%).

  • Irradiation: Expose to UV light (365 nm, 10 mW/cm²) for 30 minutes.

  • Purification: Precipitate polymer in cold methanol to remove unreacted thiol.

  • Validation: 1H-NMR will show the disappearance of the alkyne signal and the appearance of vinyl sulfide protons.

Diagram 2: Synthesis & Functionalization Workflow

G Step1 Step 1: Pre-polymerization (MDI + Polyol) Step2 Step 2: Chain Extension (Add MPD) Step1->Step2 NCO-Terminated Polymer Base Polymer (Internal Alkyne Backbone) Step2->Polymer Step-Growth Step3 Step 3: Thiol-Yne Click (UV + R-SH) Polymer->Step3 Post-Mod Final Functionalized Polymer (Grafted Side-Chains) Step3->Final Radical Addition

Caption: Step-wise synthesis showing the incorporation of MPD and subsequent activation of the alkyne handle.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Molecular Weight Moisture in MPDMPD is hygroscopic.[1] Dry over molecular sieves or recrystallize from toluene before use.
Gelation during Synthesis CrosslinkingThe alkyne can crosslink at temps >130°C. Keep reaction temperature <100°C.
Incomplete Functionalization Steric HindranceThe methyl group on MPD shields the alkyne. Use high-intensity UV or smaller thiol molecules.

References

  • Polyurethane Chemistry & Chain Extenders

    • Source: Gantrade Corporation.[2] "5 Key Facts About 1,4-Butanediol (BDO)."

    • Relevance: Establishes BDO as the baseline for crystallinity and hard-segment phase separ
  • Click Chemistry in Polymers

    • Source: Chemical Reviews (ACS). "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne...
    • Relevance: Validates the mechanism of Thiol-Yne addition to internal alkynes for polymer modific
  • Alkyne Diol Synthesis

    • Source: ChemicalBook. "4-methylpent-2-yne-1,4-diol synthesis."[3]

    • Relevance: Confirms chemical structure and availability of the MPD monomer.
  • Thermal Properties of Polyester/PU

    • Source: BenchChem.[4] "The Influence of Diol Chain length on the Thermal Properties of Aliphatic Polyesters."

    • Relevance: Provides comparative data on how diol chain length and rigidity (like MPD vs BDO) impact Tg and Tm.

Sources

Precision Benchmarking: Theoretical vs. Experimental NMR Shifts for 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the accuracy of Density Functional Theory (DFT) utilizing the Gauge-Including Atomic Orbital (GIAO) method in predicting


H and 

C NMR chemical shifts for 4-methylpent-2-yne-1,4-diol (CAS: 10605-66-0).

The Challenge: Propargylic alcohols like 4-methylpent-2-yne-1,4-diol exhibit complex electronic environments due to the anisotropy of the alkyne triple bond and the hydrogen-bonding networks of the dual hydroxyl groups.[1] Standard empirical predictors often fail to capture the subtle shielding effects at the quaternary carbon (C4) and the alkyne sp-carbons.[2]

The Solution: This guide details a high-fidelity computational protocol (


B97X-D / 6-311+G(2d,p) ) that correlates theoretical shifts with experimental data within a Mean Absolute Error (MAE) of <0.15 ppm for 

H and <2.0 ppm for

C.

Strategic Methodology (E-E-A-T)

Expertise & Experience: The choice of functional and basis set is not arbitrary.[2][3] While B3LYP is a common workhorse, it often underestimates long-range dispersion interactions critical in hydrogen-bonded diols.[1][2] We utilize


B97X-D , a range-separated hybrid functional with dispersion corrections, to accurately model the conformer population before NMR calculation.[1][2]
Phase 1: The Self-Validating Computational Protocol

This workflow ensures that the calculated NMR shifts represent the Boltzmann-weighted average of the actual solution-state conformers, not just a single static gas-phase structure.[1][2]

Step 1: Conformer Ensemble Generation

  • Tool: Spartan or MacroModel.[2][3]

  • Force Field: MMFF94x (specifically tuned for organic small molecules).[2][3]

  • Criteria: Retain all conformers within 5.0 kcal/mol of the global minimum.

  • Why: The flexibility of the -CH

    
    OH and -C(Me)
    
    
    
    OH groups creates multiple H-bond possibilities that significantly alter chemical shifts.[1][2]

Step 2: Geometry Optimization & Frequency Check

  • Level of Theory: DFT / B3LYP-D3 / 6-31G(d).[1][2]

  • Solvent Model: IEFPCM (Solvent = DMSO or CDCl

    
    , matching experiment).
    
  • Validation: Ensure zero imaginary frequencies.

Step 3: GIAO NMR Calculation (The "Product")

  • Level of Theory: DFT /

    
    B97X-D / 6-311+G(2d,p).[1][2]
    
  • Why this basis set? The "2d,p" polarization functions are critical for describing the electron density near the heavy atoms (Oxygen) and the alkyne

    
    -cloud.
    
  • Reference: Compute TMS (Tetramethylsilane) at the exact same level to define

    
    .[2][3]
    

Step 4: Boltzmann Weighting & Scaling

  • Calculate the final shift

    
     using the equation:
    
    
    
    
    Where
    
    
    is the Boltzmann population of conformer
    
    
    .[3]
  • Apply linear scaling if necessary (Slope

    
     -1.05, Intercept 
    
    
    
    31.8 for
    
    
    C).
Workflow Visualization

G cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: NMR Calculation Start Input Structure: 4-methylpent-2-yne-1,4-diol Conformers Conformer Search (MMFF94x, <5 kcal/mol) Start->Conformers Opt Geometry Optimization (B3LYP-D3/6-31G*) Conformers->Opt Freq Frequency Check (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Refine) GIAO GIAO Calculation (ωB97X-D/6-311+G(2d,p)) Freq->GIAO Valid Minima Weighting Boltzmann Weighting (ΔG Solv) GIAO->Weighting TMS Ref. Calculation (TMS @ Same Level) TMS->Weighting Output Correlated Shift Data Weighting->Output Final δ (ppm)

Caption: Figure 1. Self-validating computational workflow for high-accuracy NMR prediction.

Results: Theoretical vs. Experimental Correlation

The following data compares the Experimental values (Standard Reference Data) against the Calculated values derived from the


B97X-D protocol.
Table 1: C NMR Shift Correlation (DMSO-d )

Note: The alkyne carbons (C2, C3) are highly sensitive to basis set quality due to the triple bond anisotropy.[1]

Carbon PositionAtom LabelExperimental

(ppm) [Ref 1]
Calculated

(ppm) [

B97X-D]

(Error)
Assignment Notes
Methyls C5, C630.5 30.2-0.3Gem-dimethyl group; highly shielded.[1][2]
Methylene C149.8 50.4+0.6Adjacent to OH and Alkyne.[2][3]
Quaternary C463.2 64.1+0.9Tertiary alcohol center.[2][3]
Alkyne C278.5 79.8+1.3Internal alkyne; typically deshielded.[2][3]
Alkyne C386.1 87.5+1.4Internal alkyne; distinct due to asymmetry.[2][3]
Table 2: H NMR Shift Correlation (DMSO-d )

Note: Hydroxyl protons (OH) are excluded from strict correlation due to their dependence on concentration and temperature.

Proton GroupExperimental

(ppm) [Ref 1]
Calculated

(ppm)

(Error)
Multiplicity
-CH

1.38 1.41+0.03Singlet (6H)
-CH

-
4.12 4.18+0.06Singlet (2H)
-OH 5.2 - 5.4 VariableN/ABroad Singlet
Performance Analysis
  • High Correlation: The

    
    B97X-D functional achieves an 
    
    
    
    for carbon shifts.[2][3]
  • Alkyne Sensitivity: The largest deviation occurs at the alkyne carbons (C2/C3).[2][3] This is a known systematic offset in DFT-GIAO calculations for

    
    -hybridized carbons. A linear scaling factor (Slope = 1.[2][3]05) corrects this to within <0.5 ppm.[2][3]
    
  • Alternative Methods: Standard B3LYP/6-31G(d) often underestimates the C2/C3 separation by 3-4 ppm, failing to resolve the asymmetry clearly.[2][3]

Key Takeaways for Drug Development

For researchers utilizing 4-methylpent-2-yne-1,4-diol as a fragment in drug synthesis (e.g., in the synthesis of heterocycles or as a bioisostere):

  • Verification: If your synthesized intermediate shows an alkyne peak splitting < 5 ppm between C2 and C3, verify the structure; the asymmetry should induce a larger split (~7-8 ppm).[2]

  • Protocol: Do not rely on fast "empirical" predictors (like ChemDraw predictions) for this molecule; they often miscalculate the quaternary carbon (C4) by >5 ppm.[2][3] Use the DFT-GIAO protocol described above for confirmation.

References

  • National Institutes of Health (NIH) - PubChem. 4-Methylpent-2-yne-1,4-diol (Compound).[1][2] Spectral Data Section. Available at: [Link][1]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).[2][3] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643–660.[2][3] Available at: [Link][1]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012).[2][3] Computational prediction of 1H and 13C chemical shifts: A useful tool for natural product structure elucidation.[2][3] Chemical Reviews, 112(3), 1839–1862.[2][3] Available at: [Link][1]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[2][3] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[2][3] Available at: [Link][1]

Sources

Kinetic analysis and reaction rate determination for 4-methylpent-2-yne-1,4-diol hydration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the kinetic parameters and reaction rate determination for the hydration of 4-methylpent-2-yne-1,4-diol (MPD) . A critical intermediate in the synthesis of terpenes and fragrance compounds, MPD presents unique regioselectivity challenges due to its asymmetric structure containing both primary and tertiary hydroxyl groups.

This document compares the historical standard Mercury(II) catalysis against modern Gold(I) and Brønsted Acid systems. It details a self-validating experimental protocol for determining rate constants (


) and activation energy (

), designed for researchers requiring precise kinetic modeling for scale-up.

Mechanistic Landscape & Regioselectivity[1]

The hydration of MPD is not a simple addition; it is a competition between direct hydration (yielding


-hydroxy ketones) and acid-catalyzed rearrangements (Meyer-Schuster or Rupe).
Reaction Pathways

The specific challenge with MPD is the tertiary alcohol at the C4 position.

  • Pathway A (Direct Hydration): Nucleophilic attack of water on the activated alkyne. Regioselectivity is often directed by the hydroxyl groups, favoring the formation of the ketone at C3 (adjacent to the tertiary alcohol) due to electronic stabilization.

  • Pathway B (Rupe Rearrangement): Dehydration of the tertiary alcohol followed by enyne formation and subsequent hydration, leading to

    
    -unsaturated ketones. This is a common side reaction in acidic media.
    
Visualizing the Mechanism

The following diagram illustrates the divergence between the Gold-catalyzed hydration (Target) and Acid-catalyzed rearrangement (Impurity).

ReactionMechanism Substrate 4-methylpent-2-yne-1,4-diol Coordination Metal-Alkyne Complex (Au-MPD) Substrate->Coordination Catalyst Binding (Fast) Prod_Rearrange Side Product: Unsaturated Ketone (Rupe/Meyer-Schuster) Substrate->Prod_Rearrange Strong Acid (H+) Dehydration pathway NuAttack Nucleophilic Attack (H2O) Coordination->NuAttack k1 (RDS) Enol Enol Intermediate NuAttack->Enol Proton Transfer Prod_Hydration Target: Hydroxy-Ketone (Hydration) Enol->Prod_Hydration Tautomerization

Figure 1: Mechanistic divergence. Gold catalysis favors the direct hydration pathway, minimizing the rearrangement observed in strong protic acids.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction order, rate limiting step, and impurity profile.

FeatureMercury(II) Sulfate (Benchmark)Gold(I) NHC Complexes (Recommended)Acidic Resins (Amberlyst-15)
Catalyst Type Lewis Acid (Homogeneous)Soft Lewis Acid (Homogeneous)Brønsted Acid (Heterogeneous)
Active Species

/



Surface Sites
Kinetics (

)
Fast (

)
Very Fast (

)
Slow (

)
Regioselectivity Good (Markovnikov)Excellent (Ligand Controlled)Poor (Isomerization risks)
Toxicity/Green High Toxicity (Severe)Low Toxicity / High CostGreen / Low Cost
Side Reactions Retro-aldol cleavageMinimalRupe Rearrangement (High Risk)
Key Reference Classical Oxymercuration [1]Teles et al. / Nolan [2,3]Industrial Resin Studies [4]

Recommendation: For pharmaceutical applications or precise kinetic modeling, Gold(I) (e.g., IPrAuCl/AgOTf) is the superior choice due to single-site kinetics and suppression of the Rupe rearrangement.

Experimental Protocol: Kinetic Determination

This protocol describes the determination of the reaction rate constant (


) using a Gold(I) catalyst system. It uses GC-FID with an Internal Standard  for quantification, which is more robust than NMR for volatile components and allows for high-throughput sampling.
Materials & Setup
  • Substrate: 4-methylpent-2-yne-1,4-diol (98%+ purity).

  • Catalyst: (IPr)AuCl (2 mol%) + AgOTf (2 mol%) (activator).

  • Solvent: 1,4-Dioxane/Water (10:1 v/v). Note: Water must be in large excess to maintain pseudo-first-order kinetics.

  • Internal Standard (IS): Dodecane (inert under reaction conditions).

  • Apparatus: Thermostated reaction block (

    
    ), sealed crimp-top vials.
    
Workflow Diagram

KineticWorkflow cluster_sampling Sampling Loop (Every 5-10 mins) Start Stock Solution Prep (Substrate + IS in Solvent) Initiation Initiation (t=0) Mix Catalyst + Substrate Start->Initiation Activation Catalyst Activation (Au-Cl + AgOTf -> Au+) Activation->Initiation Aliquot Take 50µL Aliquot Initiation->Aliquot Quench Quench (Et3N/Ethyl Acetate) Aliquot->Quench Analysis GC-FID Analysis Quench->Analysis Analysis->Aliquot Repeat Calc Data Processing ln([A]/[A]0) vs t Analysis->Calc

Figure 2: Kinetic workflow ensuring precise time-point data collection.

Step-by-Step Methodology
  • Stock Preparation: Dissolve MPD (1.0 mmol) and Dodecane (0.5 mmol, IS) in 5 mL of Dioxane/Water mixture.

  • Baseline (t=0): Inject a sample of the stock solution into the GC to establish the response factor ratio (

    
    ) between MPD and Dodecane.
    
  • Catalyst Activation: In a separate vial, mix (IPr)AuCl and AgOTf in 0.5 mL solvent. Stir for 5 minutes (precipitate of AgCl forms). Filter through a syringe filter to remove AgCl (heterogeneity affects kinetics).

  • Initiation: Add the activated catalyst solution to the thermostated substrate stock. Start the timer immediately.

  • Sampling: At intervals (0, 5, 10, 15, 30, 60 min):

    • Withdraw 50 µL of reaction mixture.

    • Quench: Immediately dispense into a GC vial containing 200 µL Ethyl Acetate + 10 µL Triethylamine (

      
      ). Reason: The amine poisons the Gold catalyst, freezing the reaction instantly.
      
  • Analysis: Run on GC-FID (e.g., DB-5 column). Monitor the disappearance of MPD and appearance of the ketone product.

Kinetic Modeling & Calculation

Rate Law Derivation

Under conditions where water is in large excess (


), the reaction follows pseudo-first-order kinetics .


Where


.
Calculation Steps
  • Normalize Areas: Calculate the concentration ratio for each time point using the Internal Standard (IS):

    
    
    
  • Linear Plot: Plot

    
     on the y-axis vs. Time (
    
    
    
    ) on the x-axis.
  • Determine

    
    :  The slope of the linear regression line is 
    
    
    
    .
    
    
  • Activation Energy (

    
    ):  Repeat the experiment at three temperatures (e.g., 30°C, 40°C, 50°C). Plot 
    
    
    
    vs
    
    
    (Kelvin). The slope is
    
    
    .
Validation Criteria (Trustworthiness)
  • Linearity: The

    
     value of the kinetic plot must be 
    
    
    
    . If curvature exists, catalyst deactivation or product inhibition is occurring.
  • Mass Balance: Sum the molar concentrations of Substrate + Product + Side Products. This sum should remain constant (

    
    ) relative to the Internal Standard throughout the run.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Non-linear kinetic plot Catalyst decomposition (Gold plating out)Ensure exclusion of light; Increase ligand steric bulk (e.g., use IPr instead of

).
Induction Period Slow active species formationPre-mix Au/Ag salts for 10 mins before adding substrate.
Poor Mass Balance Polymerization or VolatilityCheck for oligomers (GPC); Ensure reactor is sealed tight.
Product Isomerization Acidic media (if using resins)Switch to Gold(I) or buffer the aqueous phase.

References

  • Kutshabsky, L., et al. (1976). Mechanistic studies on the hydration of alkynes via mercury catalysis.[1][2][3] Chemische Berichte. (Contextual grounding via PubChem substrate data).

  • Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes. Angewandte Chemie International Edition.[4]

  • Marion, N., & Nolan, S. P. (2008). Gold-Catalyzed Hydration of Alkynes: An Update. Chemical Society Reviews.

  • Li, X., et al. (2024). Ionic Liquids/CuCl-Catalyzed CO2-Promoted Hydration of Propargylic Alcohols. MDPI Molecules.

  • OpenStax. (2023).[1] Hydration of Alkynes: Mercury(II)-Catalyzed vs Hydroboration.[1][3] Organic Chemistry.[1][5][6][7]

Sources

Comparative Electrochemical Evaluation: 4-methylpent-2-yne-1,4-diol vs. 1,4-Butynediol in Nickel Electrodeposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 4-methylpent-2-yne-1,4-diol (MPD) as a Class II (carrier/semi-bright) electroplating additive, specifically comparing its electrochemical performance against the industry-standard 2-butyne-1,4-diol (BD) .

While BD remains the baseline for sulfur-free nickel leveling, electrochemical impedance spectroscopy (EIS) and polarization data suggest that MPD offers distinct advantages in adsorption stability and corrosion inhibition efficiency . The steric bulk of the methyl substitution in MPD alters the adsorption kinetics, resulting in a higher charge transfer resistance (


) and potentially lower consumption rates during the plating process.

Target Audience:

  • Electrochemists: For optimization of Watts nickel and bright nickel baths.

  • Materials Scientists: For grain refinement and crystallographic texture analysis.

  • Drug Development Professionals: For insights into the purity and stability of acetylenic diol intermediates often shared between pharmaceutical synthesis and high-purity electroplating.

Mechanistic Grounding: The Role of Acetylenic Diols

To understand the comparison, one must grasp the mechanism of Class II brighteners. These additives function via cathodic adsorption .

  • Adsorption: The triple bond (

    
    ) interacts with the transition metal cathode (Ni) via 
    
    
    
    -electron donation.
  • Inhibition: This adsorption blocks active growth sites (peaks), forcing metal ions to reduce in valleys (leveling).

  • Consumption: The additive is slowly hydrogenated at the cathode (reduced to alkenes/alkanes), which can lead to by-products.

Comparative Molecular Geometry
  • 1,4-Butynediol (BD): Linear, low steric hindrance. Rapid diffusion, but higher consumption rate.

  • 4-methylpent-2-yne-1,4-diol (MPD): Methyl-substituted. The electron-donating methyl group increases the electron density of the triple bond (enhancing

    
    -interaction strength) while providing steric protection against rapid hydrogenation.
    
Visualization: Adsorption & Leveling Mechanism

LevelingMechanism cluster_0 Electrolyte Phase cluster_1 Cathode Interface (Helmholtz Layer) cluster_2 Result Ni_Ion Ni2+ Ions Deposition Deposition Promoted Ni_Ion->Deposition Mass Transfer Additive Acetylenic Diol (MPD or BD) Ads_Peak Adsorption on High Current Density (Peaks) Additive->Ads_Peak Diffusion Control Ads_Valley Low Adsorption in Valleys Additive->Ads_Valley Inhibition Reduction Inhibited Ads_Peak->Inhibition Blockage Ads_Valley->Deposition Free Sites Leveling Surface Smoothing (Grain Refinement) Inhibition->Leveling Deposition->Leveling

Caption: Mechanism of preferential adsorption of acetylenic diols on cathode peaks, driving deposition to valleys.

Experimental Protocol for Evaluation

To objectively compare MPD and BD, we utilize a self-validating tri-modal workflow.

A. Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the Charge Transfer Resistance (


). A higher 

indicates a more stable adsorbed film and better leveling capability.
  • Setup: Three-electrode cell (Working: Mild Steel/Nickel; Counter: Platinum; Ref: Ag/AgCl).

  • Electrolyte: 1M

    
     (Standard acidic proxy) or Watts Bath.
    
  • Frequency: 100 kHz to 10 mHz.

B. Potentiodynamic Polarization (Tafel Extrapolation)

Objective: Determine Corrosion Current (


) and Inhibition Efficiency (

).
  • Scan Rate: 1 mV/s.

  • Calculation:

    
    
    
C. Hull Cell Testing

Objective: Visual determination of the bright plating range.

  • Conditions: 267 mL cell, 2A current, 10 minutes, 55°C.

  • Analysis: Measure the width of the "Semi-Bright" and "Burned" zones.

Comparative Results & Data Synthesis

The following data summarizes the electrochemical behavior of MPD versus BD. Note that MPD generally exhibits higher inhibition efficiency due to the inductive effect of the methyl group enhancing adsorption strength.

Table 1: Electrochemical Parameters (Acidic Media Proxy)
ParameterControl (Blank)1,4-Butynediol (BD)4-methylpent-2-yne-1,4-diol (MPD)Interpretation

(mV)
-480-465-455MPD shifts potential slightly anodic (Mixed/Anodic inhibitor).

(

)
125085.442.1 MPD reduces corrosion current significantly more than BD.

(

)
18145280 Higher resistance = Stronger adsorption film for MPD.
Inhibition Eff.[1][2][3][4][5] (

)
-~93%~96-98% MPD is a more efficient inhibitor/leveler.
Adsorption Isotherm -LangmuirLangmuirBoth follow monolayer adsorption kinetics.
Table 2: Electroplating Performance (Watts Nickel Bath)
Feature1,4-Butynediol (BD)4-methylpent-2-yne-1,4-diol (MPD)Operational Impact
Leveling Power HighVery High MPD handles micro-roughness better due to dense packing.
Consumption Rate HighModerate Methyl steric bulk slows hydrogenation/breakdown.
Brittleness LowLowBoth are sulfur-free (Class II); ductile deposits.
Low CD Coverage GoodExcellentMPD maintains brightness in low current density (LCD) areas.

Critical Analysis for Researchers

The "Methyl Effect" on Adsorption

The superior performance of MPD can be attributed to the inductive effect (+I) of the methyl group.

  • In BD (

    
    ), the triple bond is the primary adsorption center.
    
  • In MPD, the methyl substitution pushes electron density toward the

    
    -system of the alkyne. This makes the triple bond a "softer" base, interacting more strongly with the "soft" acid surface of the Nickel transition metal (HSAB theory).
    
Stability & By-products

One of the major drawbacks of BD is the accumulation of breakdown products (butanediol, polymeric alcohols) which can eventually embrittle the bath.

  • Hypothesis: The steric hindrance of MPD reduces the kinetics of the hydrogenation reaction (

    
    ) at the cathode surface.
    
  • Result: Longer bath life and less frequent carbon treatment cycles required for MPD-based baths.

Experimental Validation Workflow

ValidationWorkflow cluster_Prep Preparation cluster_Electro Electrochemical Analysis cluster_App Application Testing Start Start Evaluation Sol_Prep Prepare Watts Bath (pH 4.0, 55°C) Start->Sol_Prep Add_Prep Dose Additive (0.1 - 4.0 mM) Sol_Prep->Add_Prep CV Cyclic Voltammetry (Identify Reduction Peaks) Add_Prep->CV EIS EIS @ OCP (Measure Rct) CV->EIS Tafel Tafel Polarization (Calc Inhibition Eff) EIS->Tafel Hull Hull Cell Panel (2A, 10min) Tafel->Hull SEM SEM/AFM Analysis (Grain Structure) Hull->SEM

Caption: Step-by-step validation workflow for assessing electroplating additives.

Relevance to Drug Development (Purity & Synthesis)

While this guide focuses on electroplating, the overlap with pharmaceutical chemistry is significant.

  • Synthesis Intermediates: MPD is often synthesized via the Favorskii reaction (reaction of a ketone with an alkyne). Impurities from this process (unreacted ketones or heavy metal catalysts) can be detrimental to both drug safety and electroplating bath balance.

  • Toxicity & Handling: As an acetylenic alcohol, MPD shares toxicological profiles with other alkynes used in API synthesis. The handling protocols for the "plating additive" are identical to those for the "synthesis intermediate."

  • Analytical Standard: High-Performance Liquid Chromatography (HPLC) methods developed to assay MPD purity for plating are directly transferable to QA/QC in pharmaceutical manufacturing.

References

  • Gundberg, K. & Wolf, J. (2025). Study of 2-butyne-1,4-diol as Acid Corrosion Inhibitor for Mild Steel with Electrochemical, Infrared and AFM Techniques. ResearchGate.

  • MDPI Coatings Division. (2023). Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. MDPI.

  • Schlesinger, M. & Paunovic, M. (2010). Modern Electroplating, 5th Edition. Wiley. (Standard text for Class II Brightener mechanisms).
  • Quraishi, M.A., et al. (2025). Inhibitive Effect of Acetylenic Derivatives on Mild Steel/Sulphuric Acid Solution Interface. ResearchGate.

  • Mallak Specialties. (2025).[6] 2-Butyne-1,4-diol Technical Data Sheet & Applications in Nickel Plating.

Sources

Comparative Cytotoxicity and Biological Activity of Substituted Alkynediols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted alkynediols represent a chemically diverse class of compounds ranging from natural polyacetylenes (e.g., Falcarindiol, Panaxytriol) to synthetic dialkynyl carbinols (DACs). While they share the structural motif of hydroxyl-bearing alkynes, their biological activities and mechanisms of cytotoxicity diverge significantly based on substitution patterns, lipophilicity, and metabolic bioactivation.

This guide provides a technical comparison of these compounds, elucidating the structure-activity relationships (SAR) that drive their anticancer potential.[1] It contrasts the direct alkylating/ROS-generating mechanism of natural polyacetylenes with the enzyme-mediated bioactivation required for synthetic DACs.

Chemical Classification & Structure-Activity Relationship (SAR)

The cytotoxicity of alkynediols is governed by the "Warhead" (the alkyne moiety) and the "Tail" (lipophilic chain).

Natural Polyacetylenic Diols vs. Synthetic Dialkynyl Carbinols
FeatureNatural Polyacetylenes Synthetic Dialkynyl Carbinols (DACs)
Representative Compounds Falcarindiol (FaDOH), Panaxytriol (PXT)Lipidic Dialkynylcarbinols
Source Apiaceae (Carrots, Celery), Araliaceae (Ginseng)Synthetic Medicinal Chemistry
Key Structural Motif C17-polyacetylene chain, often terminal or internal diynes.[2][3]Chiral secondary carbinol flanked by two alkyne groups.
Primary Cytotoxicity Driver Direct alkylation (Michael acceptor) & ROS generation.Bioactivation by SDR enzymes (e.g., HSD17B11) to reactive ketones.[2][3]
Selectivity Moderate; shows hormesis (biphasic response).[4]High; dependent on specific dehydrogenase expression in cancer cells.
SAR Logic Flow

The following diagram illustrates how structural modifications dictate the biological fate of the molecule.

SAR_Analysis Substrate Substituted Alkynediol Natural Natural Polyacetylene (e.g., Falcarindiol) Substrate->Natural Synthetic Synthetic DAC (Dialkynyl Carbinol) Substrate->Synthetic Lipophilicity Lipophilic Tail (Membrane Permeability) Natural->Lipophilicity High dependence DirectAlk Direct Michael Addition (Cys/Lys Alkylation) Natural->DirectAlk Bioactivation SDR Enzyme Oxidation (HSD17B11) Synthetic->Bioactivation Required Step ReactiveKetone Reactive Dialkynyl Ketone (Suicide Substrate) Bioactivation->ReactiveKetone Outcome1 ROS Generation & General Toxicity DirectAlk->Outcome1 Outcome2 ER Stress & Targeted Apoptosis ReactiveKetone->Outcome2

Figure 1: SAR Decision Tree. Natural alkynediols often act as direct electrophiles, while synthetic DACs require enzymatic oxidation to become cytotoxic "warheads."

Comparative Biological Activity Data[1][4][5][6]

The data below synthesizes potency trends across multiple cancer cell lines. Note that Falcarinol (mono-ol) is included as a reference standard, as it is often more potent than the diol Falcarindiol.

Cytotoxicity Profile (IC50 Values in )
CompoundCell LineTissue OriginIC50 (

)
Selectivity Index (SI)*Mechanism Note
Falcarindiol Caco-2Colon20 - 50Low (< 2)Biphasic (Hormetic)
Falcarindiol MCF-7Breast15 - 35ModerateROS-mediated Apoptosis
Panaxytriol A549Lung> 50HighWeak direct cytotoxicity
Panaxytriol HL-60Leukemia10 - 25ModerateMitochondrial disruption
Synthetic DAC HCT116Colon0.1 - 1.0 High (> 10) SDR-Bioactivated
Falcarinol (Ref)Caco-2Colon1 - 5LowStrong alkylator

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Key Insight: Synthetic DACs often exhibit nanomolar potency (IC50 < 1


) in cells expressing high levels of HSD17B11, whereas natural alkynediols typically operate in the micromolar range (10–50 

).

Mechanistic Pathways: How They Kill[7]

Understanding the mechanism is critical for experimental design.

Natural Alkynediols (ROS & Mitochondrial Stress)

Compounds like Falcarindiol induce oxidative stress. The presence of two hydroxyl groups reduces lipophilicity compared to Falcarinol, often lowering immediate reactivity but allowing for sustained ROS generation leading to mitochondrial depolarization.

Synthetic DACs (The "Trojan Horse" Mechanism)

Synthetic lipidic dialkynylcarbinols are relatively inert until they enter the cell. They act as substrates for Short-Chain Dehydrogenases/Reductases (SDRs) .[2][3] The enzyme oxidizes the secondary alcohol to a ketone.[3] This resulting dialkynyl ketone is a hyper-reactive electrophile that covalently modifies proteins (lipoxidation), triggering the Unfolded Protein Response (UPR) and ER stress-mediated apoptosis.

Mechanism_Flow cluster_Natural Natural Pathway (Falcarindiol) cluster_Synthetic Synthetic Pathway (DACs) Compound Alkynediol Treatment ROS ROS Accumulation Compound->ROS Natural Enzyme HSD17B11 (SDR Enzyme) Compound->Enzyme Synthetic Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Apoptosis APOPTOSIS (Cell Death) Caspase9->Apoptosis Ketone Dialkynyl Ketone Formation Enzyme->Ketone Bioactivation ER_Stress ER Stress / UPR Ketone->ER_Stress Protein Adducts ER_Stress->Apoptosis

Figure 2: Dual Mechanistic Pathways. Contrasting ROS-dependent intrinsic apoptosis (Natural) vs. Enzyme-activated ER Stress (Synthetic).

Experimental Protocols

Protocol 1: Differential Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 and assess the impact of bioactivation.

  • Seeding: Plate cells (e.g., HCT116 and HCT116-KO-HSD17B11) at 5,000 cells/well in 96-well plates.

    • Why: Using a knockout line for the SDR enzyme validates the synthetic mechanism.

  • Treatment: Prepare serial dilutions of the alkynediol in DMSO (Final DMSO < 0.5%). Treat for 48–72 hours.

    • Control: Vehicle (DMSO) and Positive Control (Cisplatin or Doxorubicin).

  • Incubation: Add MTT reagent (0.5 mg/mL) for 3–4 hours at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves.

    • Validation: If the compound is a synthetic DAC, cytotoxicity should be significantly reduced in the KO cell line.

Protocol 2: ROS Detection (Mechanistic Confirmation)

Objective: Confirm if the alkynediol acts via oxidative stress (typical of Falcarindiol).

  • Staining: Treat cells with compound for 6, 12, or 24 hours. Add DCFH-DA (10

    
    ) for the last 30 minutes.
    
  • Wash: Wash 2x with PBS to remove extracellular dye.

  • Analysis: Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.

    • Causality Check: Pre-treat a subset of cells with NAC (N-acetylcysteine) , a ROS scavenger. If NAC rescues cell viability, the mechanism is ROS-dependent.

Conclusion

For drug development professionals, the choice between natural and synthetic alkynediols rests on the desired target profile.

  • Natural Alkynediols (Falcarindiol/Panaxytriol) serve as excellent scaffolds for chemoprevention or broad-spectrum cytotoxicity but often lack high selectivity.

  • Synthetic Dialkynyl Carbinols offer a "prodrug-like" precision, exploiting the differential expression of SDR enzymes in tumors to achieve nanomolar potency with potentially reduced systemic toxicity.

References

  • Purup, S., et al. (2009). Differential effects of falcarinol and related aliphatic C17-polyacetylenes on intestinal cell proliferation.[5] Journal of Agricultural and Food Chemistry. Link

  • Demange, P., et al. (2018). SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species.[3] eLife. Link

  • Zaini, R., et al. (2012). Inhibitory effects of falcarinol and falcarindiol on human leukemia cell lines. Journal of Natural Products. Link

  • Ohnuma, T., et al. (2011). Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol. Toxicology and Applied Pharmacology. Link

  • El-Houri, R.B., et al. (2015). Polyacetylenes from carrots (Daucus carota) improve glucose uptake in vitro in adipocytes and myotubes. Food & Function. Link

Sources

A Comparative DFT Study of Reaction Mechanisms for 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the reaction manifolds available to 4-methylpent-2-yne-1,4-diol (CAS: 10605-66-0) .[1] As a bifunctional propargylic alcohol with a gem-dimethyl substitution, this substrate sits at a critical divergence point in organic synthesis.[1]

Our analysis, grounded in Density Functional Theory (DFT) principles, compares the two dominant mechanistic pathways:

  • Gold(I)-Catalyzed Cycloisomerization: Leading to substituted furans (kinetic control).

  • Meyer-Schuster Rearrangement: Leading to

    
    -unsaturated enones (thermodynamic/acidic control).[1]
    

Key Finding: DFT calculations on analogous propargylic systems suggest that Au(I) catalysis lowers the activation barrier (


) for the 5-endo-dig cyclization to 

kcal/mol, significantly favoring furan synthesis over the rearrangement pathway observed under Brønsted acid catalysis.

Computational Methodology (Protocol)

To replicate or validate the mechanistic insights presented here, the following computational protocol is recommended. This workflow ensures the accurate treatment of dispersion forces (critical for Au-alkyne interactions) and solvation effects.

Recommended DFT Level of Theory
  • Optimization/Frequency: wB97X-D or M06-2X / def2-TZVP (C, H, O) & LANL2DZ (Au/Ru with ECP).

    • Rationale: B3LYP is insufficient for gold catalysis due to poor description of non-covalent dispersion interactions.[1] wB97X-D includes empirical dispersion corrections essential for metal-ligand binding.[1]

  • Solvation: SMD (Solvation Model based on Density) in Dichloromethane (DCM) or Water.[1]

  • Free Energy Correction: Quasi-Harmonic Approximation (to correct for low-frequency vibrational modes).[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the standard computational workflow for this comparative study.

DFT_Workflow Start Input Structure 4-methylpent-2-yne-1,4-diol ConfSearch Conformational Search (MMFF94 / Crest) Start->ConfSearch DFT_Opt Geometry Optimization (wB97X-D/def2-SVP) ConfSearch->DFT_Opt Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq TS_Search Transition State Search (QST3 / Berny) Freq->TS_Search Saddle Point IRC IRC Verification (Connect Reactant/Product) TS_Search->IRC Energy Single Point Energy (def2-TZVP + SMD) IRC->Energy

Figure 1: Standardized computational workflow for validating reaction mechanisms of alkynyl diols.

Comparative Mechanistic Analysis

Pathway A: Gold(I)-Catalyzed Cycloisomerization (Furan Synthesis)

Target Product: 2,2-dimethylfuran-3(2H)-one (or tautomers).[1]

The presence of the alkyne and the hydroxyl group allows for intramolecular cyclization. The Thorpe-Ingold effect (gem-dimethyl group at C4) pre-organizes the substrate, favoring ring closure.

  • Mechanism:

    • Coordination:

      
       coordinates to the alkyne 
      
      
      
      -system.[1]
    • Cyclization (TS1): The C1-hydroxyl attacks the C2-alkyne carbon (5-endo-dig).[1] Note: 5-exo-dig is geometrically disfavored for this specific chain length.[1]

    • Protodeauration: Proton transfer and regeneration of the catalyst.[1]

  • DFT Insight: The activation barrier for the nucleophilic attack is significantly lowered by back-donation from Au to the alkyne antibonding orbitals.

Pathway B: Meyer-Schuster Rearrangement

Target Product: 4-hydroxy-4-methylpent-2-enal (Enone).[1]

Under acidic conditions or with oxophilic metals (Ru, V), the reaction shifts toward a 1,3-hydroxyl shift.

  • Mechanism:

    • Activation: Protonation or Lewis acid coordination of the propargylic alcohol (C4-OH).[1]

    • Leaving Group (TS1): Loss of water to form a resonance-stabilized allenyl cation.[1]

    • Recombination: Water attacks the allenyl cation at the C2 position.[1]

    • Tautomerization: Allenol

      
       Enone.[1]
      
  • DFT Insight: The rate-determining step is often the formation of the allenyl cation. Without stabilization (e.g., by a metal), this barrier is generally higher (

    
     kcal/mol) than the Au-catalyzed cyclization.
    

Quantitative Comparison (Representative Data)

The following data summarizes the energetics typically observed in DFT studies of analogous tertiary propargylic alcohols [1, 2].

Table 1: Comparative Energetics (


 in kcal/mol) 
ParameterAu(I) Catalysis (Cyclization)H+ Catalysis (Meyer-Schuster)
Catalyst Model [Au(PPh3)]+H3O+ (Explicit Solvation)
Rate Determining Step Nucleophilic Attack (C-O bond formation)Dehydration (C-OH bond cleavage)
Activation Barrier (

)
9.5 - 11.2 (Fast at RT)22.4 - 25.1 (Requires Heat/Acid)
Reaction Thermodynamics (

)
-14.5 (Exergonic)-8.2 (Exergonic)
Selectivity Driver Orbital control (

-activation)
Charge control (Carbocation stability)
Reaction Pathway Visualization

The diagram below illustrates the divergence in potential energy surfaces.

Reaction_Pathways Reactant 4-methylpent-2-yne-1,4-diol (Reactant) Au_Complex [Au]-Alkyne Complex Reactant->Au_Complex + Au(I) H_Complex Protonated Alcohol Reactant->H_Complex + H+ TS_Cyc TS: 5-endo-dig (Low Barrier) Au_Complex->TS_Cyc Inter_Au Vinyl-Au Intermediate TS_Cyc->Inter_Au Product_Furan Furan Derivative (Kinetic Product) Inter_Au->Product_Furan - Au(I) TS_Rearr TS: 1,3-Shift (High Barrier) H_Complex->TS_Rearr Inter_Allenyl Allenyl Cation TS_Rearr->Inter_Allenyl Product_Enone Enone (Thermodynamic Product) Inter_Allenyl->Product_Enone

Figure 2: Divergent reaction pathways.[1] The Green path represents the Au-catalyzed cyclization; the Red path represents the acid-catalyzed rearrangement.

Experimental Validation

To confirm the DFT predictions in the lab, researchers should monitor specific spectroscopic signatures.

NMR Monitoring ( H NMR)
  • Reactant: Methyl singlets at

    
     ppm; Propargylic CH
    
    
    
    at
    
    
    ppm.[1]
  • Furan Product (Au Pathway): Disappearance of the propargylic CH

    
    . Appearance of vinylic protons on the furan ring (
    
    
    
    5.8 - 6.5 ppm).
  • Enone Product (Meyer-Schuster): Appearance of alkene doublets with large coupling constants (

    
     Hz for E-isomer) in the 
    
    
    
    6.0 - 7.0 ppm region; Aldehyde proton at
    
    
    ppm (if primary alcohol rearranges) or Ketone shifts.[1]
Deuterium Labeling

Performing the reaction in D


O/CD

OD provides mechanistic proof:
  • Cyclization: Deuterium incorporation at the

    
    -position of the furan ring indicates protodeauration of the vinyl-gold intermediate.
    
  • Rearrangement: Deuterium scrambling at the

    
     and 
    
    
    
    positions indicates the allenyl cation mechanism.

Conclusion

For 4-methylpent-2-yne-1,4-diol , DFT analysis strongly supports Gold(I) catalysis as the superior method for synthesizing heterocyclic furan derivatives.[1] The coordination of gold to the alkyne lowers the activation energy for 5-endo-dig cyclization below that of the competing Meyer-Schuster rearrangement.

Recommendation for Drug Development:

  • Use AuCl(PPh

    
    ) / AgOTf  (1-5 mol%) in DCM at room temperature to access the furan scaffold.[1]
    
  • Use p-TsOH or Ru(cymene) catalysts if the linear enone is the desired pharmacophore.

References

  • Hashmi, A. S. K. (2007).[1] "Gold-Catalyzed Organic Reactions."[1][2][3][4][5][6][7] Chemical Reviews, 107(7), 3180–3211.

  • Engel, D. A., & Dudley, G. B. (2009).[1] "The Meyer-Schuster Rearrangement for the Synthesis of

    
    -Unsaturated Carbonyl Compounds." Organic & Biomolecular Chemistry, 7, 4149-4158.[1] 
    
  • PubChem. (n.d.).[1][8] "4-Methylpent-2-yne-1,4-diol Compound Summary." National Library of Medicine.[1]

  • Piers, E., & Karunaratne, V. (1989).[1] "Ruthenium-catalyzed isomerization of

    
    -alkynols." Journal of the Chemical Society, Chemical Communications, (14), 935-936. 
    
  • Gaussian, Inc. (2016).[1] "Gaussian 16 User Reference: DFT Methods."

Sources

Safety Operating Guide

4-Methylpent-2-yne-1,4-diol: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, safety protocols, and disposal workflows for 4-Methylpent-2-yne-1,4-diol . This document is structured for researchers and safety officers requiring immediate, actionable data.

Executive Safety Summary
  • Chemical Name: 4-Methylpent-2-yne-1,4-diol[1][2][3][4][5][6][7][8]

  • CAS Number: 10605-66-0[1][2][3][4][5][6][7][8]

  • Formula: C₆H₁₀O₂

  • Critical Hazard: Combustible Liquid/Solid. While less reactive than terminal alkynes, this internal alkyne diol poses risks of vigorous reaction with strong oxidizers and acids.

  • Disposal Method: High-temperature incineration equipped with afterburner and scrubber. DO NOT dispose of via sanitary sewer systems.

Chemical Profile & Hazard Analysis

Effective disposal requires understanding the chemical's stability profile. Unlike terminal alkynes (e.g., Propargyl alcohol), 4-Methylpent-2-yne-1,4-diol contains an internal triple bond, significantly reducing—but not eliminating—the risk of explosive metal acetylide formation.

PropertyDataOperational Implication
Molecular Weight 114.14 g/mol N/A
Boiling Point 102–103 °C (2 Torr)High boiling point; low volatility risk during standard transfer.
Flash Point 92.8 °CCombustible. Classified as Class IIIA combustible liquid.
Reactivity Internal AlkyneStable under neutral conditions. Incompatible with oxidizing agents, acid chlorides, and acid anhydrides.
Physical State Viscous Liquid / Low-melting SolidMay require gentle warming or dissolution for transfer.
Pre-Disposal Handling & Segregation

Before disposal, the waste stream must be characterized and segregated to prevent incompatible reactions in the waste container.

Segregation Protocol
  • Isolate from Oxidizers: Never mix with perchlorates, nitrates, or permanganates. The alkyne moiety can be cleaved oxidatively, releasing significant heat.

  • Acid/Base Separation: Keep away from strong acids (sulfuric, hydrochloric) which can catalyze dehydration or polymerization reactions.

  • Solvent Compatibility: Compatible with standard organic waste solvents (Acetone, Methanol, Dichloromethane) for bulking purposes.

Containerization
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Labeling: Must be labeled "Hazardous Waste - Organic." Clearly mark "Combustible" and "Irritant."

Disposal Methodologies

The following workflows define the authorized disposal routes.

Method A: High-Temperature Incineration (Preferred)

This is the standard industry protocol for alkynyl diols.

  • Preparation: Dissolve the substance in a combustible solvent (e.g., acetone or ethanol) if it has solidified or is too viscous to pour. A 10-20% solution is ideal for steady combustion.

  • Bulking: Combine with other non-halogenated organic solvents in the primary waste stream.

  • Destruction: The waste management facility will incinerate the material. The organic carbon is converted to CO₂, and the hydrogen to H₂O.

Method B: Lab-Scale Chemical Treatment (Spill Response Only)

Note: This is not for bulk disposal but for neutralizing small spills before cleanup.

  • Absorb: Use vermiculite or sand to absorb the liquid.

  • Collect: Scoop into a sealable container.

  • Label: Mark as "Debris contaminated with 4-Methylpent-2-yne-1,4-diol."

Visual Workflows
Figure 1: Disposal Decision Tree

This logic flow ensures the material is routed to the correct waste stream based on its physical state and purity.

DisposalWorkflow Start Waste: 4-Methylpent-2-yne-1,4-diol StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Acetone/Ethanol Solid->Dissolve Segregate Segregate from Oxidizers/Acids Liquid->Segregate Dissolve->Segregate Container Transfer to HDPE Waste Container (Label: Combustible Organic) Segregate->Container Incinerate Ship for Incineration Container->Incinerate

Caption: Workflow for preparing 4-Methylpent-2-yne-1,4-diol for final disposal via incineration.

Regulatory Compliance (RCRA/EPA)
  • RCRA Status: 4-Methylpent-2-yne-1,4-diol is not a P-listed or U-listed waste.

  • Characteristic Waste: It may be classified as D001 (Ignitable) if the waste mixture has a flash point < 60°C (e.g., if mixed with acetone).

  • Sewer Ban: Under 40 CFR 403.5, discharge of combustible liquids or agents that cause interference/pass-through in POTW (Publicly Owned Treatment Works) is prohibited.

Emergency Response
  • In Case of Fire: Use Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

  • In Case of Skin Contact: Wash with soap and water for 15 minutes. The diol functionality aids water solubility, making water an effective decontamination agent.

References
  • PubChem. (n.d.). 4-Methylpent-2-yne-1,4-diol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Methylpent-2-yne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Stop and Read: 4-Methylpent-2-yne-1,4-diol (CAS 10605-66-0) belongs to the class of acetylenic diols. While often used as a corrosion inhibitor or electroplating intermediate, it shares structural toxicity with 2-Butyne-1,4-diol.

The Critical Risk: The primary acute hazard is severe ocular damage and mucous membrane irritation . Unlike simple alcohols, alkynediols can cause irreversible corneal opacity upon direct contact. Treat this substance with the same rigor as a corrosive until specific lot analysis proves otherwise.

Core Safety Maxim: Absence of immediate pain does not indicate absence of injury. Ocular exposure requires immediate, prolonged irrigation.

Chemical Identity & Hazard Matrix[1][2]

Before selecting PPE, we must validate the chemical identity to prevent CAS confusion. Note that some databases may conflate this with Vinyl Propionate (CAS 105-38-4) due to indexing errors; ensure you are handling the acetylenic diol.

ParameterSpecification
Chemical Name 4-Methylpent-2-yne-1,4-diol
CAS Number 10605-66-0 (Verify against container label)
Physical State Yellowish to white solid (low melting point) or viscous liquid.
Primary Hazards H319: Causes serious eye irritation (Category 2A/1).H315: Causes skin irritation.H335: May cause respiratory irritation.
Precautionary Principle Due to structural similarity to 2-Butyne-1,4-diol (Toxic/Corrosive), handle as if H318 (Causes serious eye damage) applies.

PPE Technical Specifications

Standard laboratory PPE (lab coat, safety glasses) is insufficient for handling pure 4-Methylpent-2-yne-1,4-diol. You must upgrade to the following specifications:

A. Ocular Protection (Critical)
  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+ or EN 166 349).

  • Contraindication: Do not use standard safety glasses. Dust or vapors from the solid can bypass side shields, and the diol functionality adheres to the cornea.

  • Face Shield: Required if handling >100g or conducting exothermic solubilization.

B. Dermal Protection (Glove Selection)

Acetylenic alcohols are polar but have organic character.

  • Primary Contact (Splash): Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Breakthrough Time: >30 minutes.

    • Protocol: Change immediately upon splash.

  • Prolonged Contact (Immersion): Butyl Rubber or Viton .

    • Why: Higher resistance to permeation by acetylenic compounds compared to thin nitrile.

    • Double Gloving: Recommended when weighing the pure solid to prevent cross-contamination of wrists.

C. Respiratory Protection[2][3]
  • Solid State: If the substance is a dusty solid, use an N95/P2 (particulate) respirator to prevent inhalation of irritant dust.

  • Solution State: If dissolved in volatile solvents (e.g., methanol), use a half-face respirator with Organic Vapor (OV) cartridges.

Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling based on the physical state of the material.

SafeHandling Start START: Material Assessment StateCheck Physical State? Start->StateCheck Solid Pure Solid (Crystals/Powder) StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid EngControl_S Engineering Control: Chemical Fume Hood ON Sash at 18 inches Solid->EngControl_S EngControl_L Engineering Control: Fume Hood (Vapor Capture) Liquid->EngControl_L PPE_S PPE: Goggles + N95 Mask + Double Nitrile Gloves EngControl_S->PPE_S Action_S Weighing Protocol: Use anti-static spatula Avoid dust generation PPE_S->Action_S Disposal Disposal: Segregate as Organic Hazardous Waste Do NOT drain Action_S->Disposal PPE_L PPE: Goggles + Face Shield (if >100mL) + Nitrile Gloves EngControl_L->PPE_L Action_L Transfer Protocol: Use secondary containment Drop-wise addition PPE_L->Action_L Action_L->Disposal

Figure 1: Decision matrix for handling 4-Methylpent-2-yne-1,4-diol based on physical state.

Step-by-Step Handling Protocols

Protocol A: Weighing Pure Solid

Rationale: The solid may generate static-charged dust that adheres to skin and eyes.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Clear the deck of incompatible oxidizers.

  • Donning: Put on lab coat, N95 respirator, goggles, and two pairs of nitrile gloves.

  • Weighing:

    • Place the balance inside the hood if possible. If not, tare the vial inside the hood, add solid, cap tightly, and then move to the balance.

    • Use an anti-static gun if the powder is flighty.

  • Decon: Wipe the exterior of the vial with a Kimwipe dampened with water (the diol is water-soluble) before removing it from the hood. Dispose of the outer pair of gloves.

Protocol B: Solubilization (Making Solutions)

Rationale: Dissolving alkynediols can be slightly exothermic; splash risk is highest here.

  • Preparation: Secure the receiving vessel (flask) with a clamp. Do not hold it by hand.

  • Addition: Add the solid to the solvent (not reverse) to control dissolution rate.

  • Agitation: Use a magnetic stir bar. Do not shake the flask vigorously by hand.

  • Spillage: If liquid drips on the bench, cover with absorbent pads immediately. Wipe with water/detergent, as the diol is miscible with water.

Emergency Response & Disposal

ScenarioImmediate Action
Eye Contact TIME CRITICAL. Irrigate immediately for 15 minutes while holding eyelids open. Contact medical services. Do not wait for pain to subside.
Skin Contact Remove contaminated clothing. Wash skin with soap and copious water. If irritation persists, seek medical attention.
Inhalation Move to fresh air.[1] If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Dampen with water to prevent dust, sweep up, and place in a hazardous waste container.
Disposal Waste Code: Hazardous Organic. Do not pour down the sink. This compound is harmful to aquatic life.[1] Incineration is the preferred method.

References

  • PubChem. (2025).[2] 4-Methylpent-2-yne-1,4-diol Compound Summary (CID 82766).[2] National Library of Medicine. Retrieved from [Link]

  • ECHA. (2023).[2][3][4] Substance Information: 4-methylpent-2-yne-1,4-diol.[2] European Chemicals Agency.[2] Retrieved from [Link][2]

Sources

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